molecular formula B6La B1172664 Sulphur Green  14 CAS No. 12227-06-4

Sulphur Green 14

Cat. No.: B1172664
CAS No.: 12227-06-4
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Description

Sulphur Green 14 is a useful research compound. Its molecular formula is B6La. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12227-06-4

Molecular Formula

B6La

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C.I. Sulphur Green 14: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nature, synthesis, and properties of C.I. Sulphur Green 14 (CAS No. 12227-06-4), a significant dye within the sulfur dye class. While the precise molecular structure of most sulfur dyes, including Sulphur Green 14, is not definitively known due to their complex and polymeric nature, this document elucidates its probable structural characteristics and a representative synthesis pathway based on available scientific information.

Introduction to Sulphur Green 14

Sulphur Green 14 is a synthetic organic dye valued for its brilliant green shade and its good fastness properties on cellulosic fibers such as cotton, hemp, and viscose[1][2][3]. It is classified as a sulfur dye, a category of dyes characterized by the presence of sulfur linkages within their molecules[4]. These dyes are typically large, amorphous compounds that are insoluble in water but can be rendered soluble and substantive to fibers through a reduction process, usually with sodium sulfide[1][4][5]. A key distinguishing feature of Sulphur Green 14 is its description as a "new sulfur dye" that utilizes thiocarbamide as a "vulcanizing agent" in its synthesis, suggesting a more specific thionation process compared to traditional methods[2][6].

Physicochemical and Fastness Properties

Sulphur Green 14 is a dark green powder. It is insoluble in water, but dissolves in a sodium sulfide solution to form a blue-gray leuco form, and in concentrated sulfuric acid, it produces a dark yellow solution[1][2][6]. The quantitative data regarding its fastness properties are summarized in the tables below.

Table 1: Physicochemical Properties of Sulphur Green 14
PropertyDescription
C.I. Name Sulphur Green 14
CAS Number 12227-06-4[1][2]
Appearance Dark green powder[1][6]
Solubility in Water Insoluble[1][2][6]
Solubility in Sodium Sulfide Solution Soluble (forms a blue-gray solution)[1]
Solubility in Concentrated H₂SO₄ Soluble (forms a dark yellow solution)[2][6]
Table 2: Fastness Properties of Sulphur Green 14
Fastness TestISO Standard RatingAATCC Standard Rating
Light Fastness 6-7[2][6]6
Washing (Soaping) - Moderate 4-5[2][6]4-5
Washing (Soaping) - Severe 3[2][6]3
Perspiration Fastness (Alkali) 4-5[2][6]4-5
Acid Resistance 4[2][6]5
Alkali Resistance 4-5[2][6]1
Rubbing - Dry 4-5
Rubbing - Wet 2-3

Proposed Chemical Structure and Rationale

The exact chemical structure of Sulphur Green 14 is not defined as a single molecule but rather as a complex, high-molecular-weight, and likely heterogeneous mixture[7]. Sulfur dyes are generally understood to be composed of aromatic structures cross-linked by sulfide (-S-), disulfide (-S-S-), and polysulfide (-Sₙ-) bridges, often forming heterocyclic systems such as thiazoles, thianthrenes, and phenothiazones[4][7].

Given that Sulphur Green 14 is noted for its synthesis involving thiocarbamide, a plausible hypothesis is that the thionation process involves the decomposition of thiocarbamide to generate reactive sulfur species that then react with aromatic precursors. A potential precursor for a green sulfur dye could be an amino-substituted aromatic compound, which upon sulfurization, could form the chromophoric system.

Below is a proposed representative structure, acknowledging that this is a simplified model of a repeating unit within a larger, amorphous polymer.

Caption: Proposed phenothiazine-type repeating unit in Sulphur Green 14.

Synthesis of Sulphur Green 14

The synthesis of sulfur dyes, a process known as thionation or sulfurization, generally involves heating an aromatic organic intermediate with a source of sulfur[5][8]. For Sulphur Green 14, the key reagents are an aromatic precursor, sulfur, and thiocarbamide, which likely acts as a sulfur transfer agent and may influence the final structure and shade of the dye.

Proposed Synthesis Pathway

The synthesis can be conceptualized as a multi-step process, beginning with the thermal decomposition of thiocarbamide and sulfur, followed by the electrophilic substitution of the aromatic precursor and subsequent condensation and polymerization reactions.

G A Aromatic Precursor (e.g., Amino-Aryl Compound) C Thionation Reaction (High Temperature) A->C B Thiocarbamide + Sulfur B->C D Intermediate Sulfurized Monomers C->D E Polycondensation D->E F Crude Sulphur Green 14 (Polymeric Mixture) E->F G Purification F->G H Final Sulphur Green 14 Dye G->H

Caption: Generalized synthesis workflow for Sulphur Green 14.

Representative Experimental Protocol

The following is a representative, generalized protocol for the synthesis of a sulfur dye like Sulphur Green 14. Note: This protocol is illustrative and would require optimization for specific precursors and desired dye characteristics.

Materials:

  • Aromatic amine precursor

  • Elemental sulfur

  • Thiocarbamide

  • High-boiling point solvent (e.g., ethylene glycol or diethylene glycol) - optional

  • Sodium sulfide (for solubilization and analysis)

  • Hydrochloric acid (for precipitation)

Procedure:

  • Charging the Reactor: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the aromatic amine precursor, elemental sulfur, and thiocarbamide. If a solvent is used, it is also added at this stage.

  • Heating and Thionation: The mixture is slowly heated with constant stirring. The reaction is typically carried out at a high temperature, often in the range of 180-250°C. The reaction is maintained at this temperature for several hours to ensure complete thionation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small samples, dissolving them in sodium sulfide solution, and observing the color.

  • Isolation of the Crude Dye: After the reaction is complete, the mixture is cooled. The crude dye can be isolated by precipitation. This is often achieved by adding the reaction mass to a dilute solution of hydrochloric acid.

  • Purification: The precipitated dye is filtered, washed with water to remove unreacted starting materials and by-products, and then dried.

  • Quality Control: The final product is tested for its dyeing properties, including shade, strength, and fastness, against a standard sample.

Application in Dyeing

The application of Sulphur Green 14 to cellulosic fibers involves a three-step process: reduction, dyeing, and oxidation.

G A Sulphur Green 14 (Insoluble) B Reduction (with Na₂S) A->B C Leuco-Sulphur Green 14 (Soluble) B->C D Dyeing of Cellulosic Fibers C->D E Oxidation (Air or Chemical Oxidant) D->E F Sulphur Green 14 (Insoluble, fixed on fiber) E->F

Caption: Application workflow for dyeing with Sulphur Green 14.

Experimental Protocol for Dyeing Cotton with Sulphur Green 14

Materials:

  • Sulphur Green 14 dye

  • Sodium sulfide (Na₂S)

  • Sodium carbonate (Na₂CO₃)

  • Glauber's salt (Na₂SO₄)

  • Cotton fabric

  • Acetic acid

  • Sodium dichromate (or other oxidizing agent)

Procedure:

  • Preparation of the Dyebath: The dyebath is prepared by first making a paste of the Sulphur Green 14 dye with a small amount of water. To this paste, the required amount of sodium sulfide is added, and the mixture is stirred until the dye is completely dissolved, forming the leuco-dye solution. Sodium carbonate is added to maintain the necessary alkalinity.

  • Dyeing: The dyebath is diluted with water, and the temperature is raised. The cotton fabric is introduced into the dyebath. Glauber's salt is added gradually to promote the exhaustion of the dye onto the fiber. The dyeing is continued at a high temperature (typically 80-95°C) for a specified time.

  • Rinsing: After dyeing, the fabric is removed from the dyebath and rinsed thoroughly with water to remove any unfixed dye and residual chemicals.

  • Oxidation: The leuco-dye on the fabric is then oxidized back to its original insoluble form. This can be done by exposure to air (airing) or by treatment with a chemical oxidizing agent such as a solution of sodium dichromate and acetic acid.

  • Soaping and Final Rinsing: The dyed fabric is then soaped at a high temperature to remove any loose dye particles and to improve the fastness properties. This is followed by a final thorough rinsing and drying.

Conclusion

C.I. Sulphur Green 14 is a commercially important sulfur dye with a complex, polymeric structure that is not precisely defined. Its synthesis involves the thionation of an aromatic precursor, distinguished by the use of thiocarbamide as a sulfurizing agent. The application of Sulphur Green 14 follows the typical reduction-dyeing-oxidation process characteristic of sulfur dyes. The information provided in this guide offers a foundational understanding for researchers and professionals working with this class of compounds, highlighting the key aspects of its chemistry, synthesis, and application. Further research into advanced analytical techniques may provide more detailed insights into the specific chemical structures present in Sulphur Green 14.

References

An In-depth Technical Guide to the Physicochemical Properties of Sulphur Brilliant Green F3G

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Sulphur Brilliant Green F3G, also identified as C.I. Sulphur Green 14. Given the intended audience, this document addresses the substance's characteristics from a scientific and analytical perspective. It is important to note that, as a commercial sulphur dye, Sulphur Brilliant Green F3G is not a single chemical entity but a complex mixture of polymeric compounds. This inherent complexity influences the nature and availability of precise physicochemical data.

Sulphur dyes are amorphous, high-molecular-weight materials of variable composition, characterized by sulfur linkages within their complex heterocyclic structures.[1] They are produced by reacting organic compounds that have amino or nitro groups with sulfur and sodium polysulfide.[2][3] Consequently, they do not have a defined molecular formula or weight.[4][5] Their primary application lies in the dyeing of cellulosic fibers, such as cotton and viscose, due to their cost-effectiveness and good fastness properties.[2][6][7]

General Physicochemical Properties

The fundamental properties of Sulphur Brilliant Green F3G are summarized below. These are primarily qualitative and reflect its nature as an industrial dyestuff.

PropertyDescriptionSource(s)
Common Names Sulphur Brilliant Green F3G, C.I. Sulphur Green 14, Sulphur Light Green G, Thionol Ultra Green B[4][8][9]
CAS Number 12227-06-4[4][5][6][7][8][10]
Appearance Variegated dark green powder.[4][6][8][9][4][6][8][9]
Solubility Insoluble in water.[4][6][8][9][11] Soluble in aqueous sodium sulfide solution, forming a blue-gray solution.[6][4][6][8][9][11]
Behavior in Acid In concentrated sulfuric acid, it dissolves to form a dark yellow solution.[4][6][8][9][4][6][8][9]
Textile Fastness Properties

For textile applications, the dye's resistance to various environmental and processing factors is critical. The following table presents semi-quantitative data on its fastness properties. The ratings are typically on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better fastness.

Fastness PropertyISO RatingAATCC RatingSource(s)
Acid Resistance 45[8]
Alkali Resistance 4-51[8]
Light Fastness 6-76[4][8]
Perspiration (Alkali) 4-54-5[8]
Soaping (Moderate) 4-5-[8]
Soaping (Severe) 33[8]

Experimental Protocols for Characterization

For researchers seeking to analyze this dye, standard protocols for characterizing complex, water-insoluble dyes are necessary. The following are generalized methodologies adaptable for Sulphur Brilliant Green F3G.

Protocol 1: Solubility Assessment

This protocol provides a systematic approach to determining the dye's solubility profile.

  • Materials : Sulphur Brilliant Green F3G powder, deionized water, ethanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), 1 M sodium sulfide (Na₂S) solution.

  • Procedure : a. Weigh 10 mg of the dye powder into separate glass vials. b. Add 1 mL of each solvent to a respective vial. c. Vigorously vortex each vial for 2 minutes. d. Allow the vials to stand for 30 minutes at room temperature. e. Visually inspect for dissolution. Note any color changes in the solvent. f. For the Na₂S solution, observe the formation of the soluble leuco form, indicated by a significant color change and dissolution. g. Centrifuge any samples with suspended particles to confirm insolubility.

Protocol 2: Spectroscopic Analysis

Spectroscopic methods are essential for obtaining structural and electronic information.

A. UV-Visible Spectroscopy

This method is used to determine the maximum absorption wavelength (λmax) of the dye's soluble leuco form.

  • Sample Preparation (Leuco Form) : a. Prepare a stock solution by dissolving 10 mg of Sulphur Brilliant Green F3G in 10 mL of a 1 M sodium sulfide solution. This reduction step creates the soluble leuco dye. b. Further dilute the stock solution with the Na₂S solution to obtain a concentration that gives an absorbance reading between 0.5 and 1.5.

  • Measurement : a. Use a dual-beam UV-Vis spectrophotometer. b. Use the 1 M sodium sulfide solution as the blank reference. c. Scan the sample from 300 to 800 nm. d. Identify the wavelength of maximum absorbance (λmax). Note that due to the polymeric nature of the dye, the absorption peak is likely to be broad.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the dye's structure.

  • Sample Preparation : a. Thoroughly mix ~1 mg of the dry dye powder with 100-200 mg of dry potassium bromide (KBr). b. Grind the mixture to a fine powder using an agate mortar and pestle. c. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Measurement : a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record the spectrum, typically from 4000 to 400 cm⁻¹. c. Analyze the spectrum for characteristic peaks, such as those corresponding to aromatic C-H and C=C bonds, and potential C-S or S-S stretching vibrations.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the key processes related to Sulphur Brilliant Green F3G.

G cluster_process Sulphur Dyeing Process Dye Insoluble Sulphur Dye (e.g., Sulphur Green F3G) Leuco Soluble Leuco Form (Substantive to Fiber) Dye->Leuco + Reducer Reducer Reducing Agent (e.g., Na2S Solution) DyedFiber Fiber with Adsorbed Leuco Dye Leuco->DyedFiber Adsorption Fiber Cellulosic Fiber (e.g., Cotton) Fiber->DyedFiber FinalDye Insoluble Dye Trapped in Fiber Matrix DyedFiber->FinalDye + Oxidant Oxidant Oxidation (Air or Chemical Oxidant)

Caption: General process workflow for applying a sulphur dye to cellulosic fiber.

G cluster_workflow Experimental Workflow for Dye Characterization Sample Obtain Commercial Dye Sample (Sulphur Brilliant Green F3G) Lit Literature Review (Identify Class, CAS No.) Sample->Lit Sol Solubility Screening (Aqueous & Organic Solvents) Lit->Sol Spec Spectroscopic Analysis Sol->Spec Chrom Chromatographic Analysis (e.g., TLC) Sol->Chrom UVVis UV-Vis Spectroscopy (of Leuco Form) Spec->UVVis FTIR FTIR Spectroscopy Spec->FTIR Data Data Interpretation & Reporting UVVis->Data FTIR->Data TLC Assess Mixture Complexity Chrom->TLC TLC->Data

Caption: A logical workflow for the physicochemical characterization of a commercial dye.

References

Solubility Profile of Sulphur Green 14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Green 14 (CAS No. 12227-06-4) is a synthetic sulfur dye recognized for its application in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose.[1][2][3][4] Its utility is rooted in its characteristic solubility properties, which are fundamental to the dyeing process. This technical guide provides a comprehensive overview of the known solubility characteristics of Sulphur Green 14 and outlines a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents, a critical parameter for research, development, and quality control.

Qualitative Solubility of Sulphur Green 14

The following table summarizes the available qualitative solubility information for Sulphur Green 14:

Solvent/Solution SystemSolubilityObservation
WaterInsolubleThe dye does not dissolve in water in its oxidized state.[1][2][3][5][6][8][9][10]
Sodium Sulfide SolutionSolubleDissolves to form a blue-gray colored solution (leuco form).[2][6][9][10]
Concentrated Sulfuric AcidSolubleDissolves to form a dark yellow solution.[1][3][8]

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following is a detailed methodology for determining the solubility of Sulphur Green 14 in organic solvents. This protocol is based on the isothermal shake-flask method, a common and reliable technique for solubility measurement.

Objective: To determine the saturation solubility of Sulphur Green 14 in a given organic solvent at a specified temperature.

Materials and Equipment:

  • Sulphur Green 14 dye powder

  • Selected organic solvents (e.g., ethanol, acetone, toluene, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of Sulphur Green 14 powder to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered solution to a known volume using the same organic solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

  • Quantification by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of Sulphur Green 14 of known concentrations in the same organic solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for Sulphur Green 14 in that solvent.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample solution at the same λmax.

    • Using the equation of the line from the calibration curve, determine the concentration of Sulphur Green 14 in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for Sulphur Green 14 and all solvents used.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Sulphur Green 14.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add Excess Sulphur Green 14 to Vial B Add Known Volume of Organic Solvent A->B C Seal Vial and Place in Shaker Bath B->C D Shake at Constant Temperature (24-48h) C->D E Filter Supernatant D->E F Dilute Sample to Known Volume E->F G Measure Absorbance (UV-Vis) F->G H Determine Concentration from Calibration Curve G->H I Calculate Solubility (g/L or mol/L) H->I

Caption: Experimental workflow for determining the solubility of Sulphur Green 14.

Conclusion

References

A Comprehensive Guide to the Nomenclature of Sulphur Green 14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. Sulphur Green 14, a synthetic dye, is known by a multitude of synonyms and trade names across different regions and manufacturers. This guide provides a detailed compilation of these alternative names to facilitate comprehensive literature reviews and accurate sourcing of the compound.

Chemical Identification

Sulphur Green 14 is chemically classified as a sulphur dye. These dyes are complex mixtures of compounds and are typically insoluble in water. They are applied to textiles in a reduced, water-soluble form, which is then oxidized to the insoluble pigment within the fiber.

Identifier Type Identifier
C.I. Name Sulphur Green 14
CAS Number 12227-06-4[1][2][3][4][5][6]
EINECS Number 918-275-9[1]

Synonyms and Trade Names

The following table summarizes the various names under which Sulphur Green 14 is marketed and referenced in technical literature. This compilation is essential for identifying the same chemical entity across different product listings and publications.

Synonym/Trade Name Source/Region of Use
Sulphur Green FGeneral Trade Name[1]
Sulphur Brilliant GreenGeneral Trade Name[5]
Sulphur Brilliant Green F3GTrade Name[1][2][3][4][6][7][8]
Sulphur Bright GreenTrade Name[3][7][8]
Sulphur Light Green GTrade Name[2][4][6]
Sulphur Light Green 7713Trade Name[1][9]
Denim green FTrade Name[1]
Bright Green ATrade Name[1]
Asathio Brilliant Green 2GTrade Name[1]
Thionol Ultra Green BTrade Name[2][4][6]

Logical Relationships in Nomenclature

The various names for Sulphur Green 14 can be categorized to understand their relationships. The C.I. (Colour Index) name is a standardized identifier, while the others are often historical or brand-specific names.

Sulphur_Green_14_Nomenclature cluster_trade_names Trade Names cluster_synonyms Synonyms Sulphur Green 14 Sulphur Green 14 CAS: 12227-06-4 CAS: 12227-06-4 Sulphur Green 14->CAS: 12227-06-4 is identified by C.I. Name C.I. Name Sulphur Green 14->C.I. Name is classified as Trade Names Trade Names Sulphur Green 14->Trade Names is marketed as Synonyms Synonyms Sulphur Green 14->Synonyms is also known as Sulphur Brilliant Green F3G Sulphur Brilliant Green F3G Trade Names->Sulphur Brilliant Green F3G Sulphur Light Green G Sulphur Light Green G Trade Names->Sulphur Light Green G Thionol Ultra Green B Thionol Ultra Green B Trade Names->Thionol Ultra Green B Denim green F Denim green F Trade Names->Denim green F Sulphur Green F Sulphur Green F Synonyms->Sulphur Green F Sulphur Bright Green Sulphur Bright Green Synonyms->Sulphur Bright Green Asathio Brilliant Green 2G Asathio Brilliant Green 2G Synonyms->Asathio Brilliant Green 2G

Caption: Relationship between the primary name and its various identifiers.

References

An In-depth Technical Guide to the Electrochemical Behavior of Sulfur-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of sulfur-based dyes, a diverse class of compounds with significant applications in fields ranging from textile manufacturing to advanced biomedical research and electronics. This document delves into the core electrochemical properties, experimental methodologies for their characterization, and the underlying mechanisms governing their redox behavior.

Introduction to the Electrochemistry of Sulfur-Based Dyes

Sulfur-based dyes are characterized by the presence of one or more sulfur atoms within their molecular structure, often in the form of thiazine, phenothiazine, or polysulfide linkages. This structural feature imparts unique redox properties, making them amenable to electrochemical investigation and application. The electrochemical behavior of these dyes is fundamental to their function in various technologies, including dye-sensitized solar cells, redox flow batteries, electrocatalysis, and as redox indicators and mediators in biosensors.[1][2][3][4]

The core of their electrochemical activity lies in their ability to undergo reversible or quasi-reversible oxidation and reduction reactions. These electron transfer processes are often accompanied by proton-coupled events and can be influenced by the surrounding chemical environment, such as pH and the nature of the solvent.[4] Understanding these electrochemical characteristics is crucial for optimizing their performance in various applications and for the development of novel sulfur-based functional materials.

Key Electrochemical Parameters of Sulfur-Based Dyes

The electrochemical behavior of sulfur-based dyes can be quantified by several key parameters. These parameters provide insights into the thermodynamics and kinetics of the electron transfer processes.

Redox Potentials

The formal redox potential (E°') is a measure of the thermodynamic tendency of a species to be oxidized or reduced. For sulfur-based dyes, these potentials are typically determined using cyclic voltammetry and are often pH-dependent. The following table summarizes the formal potentials for several common sulfur-based dyes.

DyeE°' (V vs. reference electrode)pHReference ElectrodeNotes
Methylene Blue+0.017SHEThe redox midpoint potential.[4]
Thionine+0.067SHEThe formal potential is pH-dependent.
Azure A-0.2537Ag/AgClIn 0.1M PBS, the presence of gold nanoclusters was found to reduce the formal potential.[2]
Azure BVaries with pH--The polymerization rate and redox behavior are strongly affected by pH.[5]
C.I. Sulphur Black 1-0.550 to -0.600--Represents the potential range for the highest color depth during dyeing, corresponding to the reduction of disulfide bonds.[6]
Diffusion Coefficients

The diffusion coefficient (D) quantifies the rate at which a dye molecule moves through a solution to the electrode surface. It is a critical parameter in understanding mass transport-limited electrochemical reactions.

DyeDiffusion Coefficient (D) (cm²/s)Medium
Thionine3.05 x 10⁻⁶Aqueous
Methylene Blue5.70 x 10⁻⁶Aqueous
Azure C2.66 x 10⁻⁶Aqueous
Azure AVaries with conditions-
Azure BVaries with conditions-
Electron Transfer Rate Constants

The heterogeneous electron transfer rate constant (kₛ) provides a measure of the kinetic facility of electron transfer between the electrode and the dye molecule.

DyeHeterogeneous Electron Transfer Rate Constant (kₛ) (cm/s)pHNotes
Phenothiazine Derivative 18.3 x 10⁻⁴7.0Calculated from a Tafel plot for 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride.[7]
Phenothiazine Derivative 27.4 x 10⁻⁴7.0Calculated from a Tafel plot for 3,7-bis(4-carboxyphenylamino)phenothiazin-5-ium chloride.[7]
Thionine (adsorbed)~0.02 s⁻¹ (apparent)5.0-9.0For an adsorbed thionine monolayer on a gold electrode.[8]

Experimental Protocols for Electrochemical Analysis

The characterization of the electrochemical behavior of sulfur-based dyes relies on a suite of powerful analytical techniques. Detailed experimental protocols are essential for obtaining reproducible and accurate data.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the most widely used technique for investigating the redox properties of sulfur-based dyes. It provides information on redox potentials, reversibility of electron transfer, and reaction mechanisms.

Objective: To determine the redox potentials and assess the electrochemical reversibility of a sulfur-based dye.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

  • Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Supporting electrolyte solution (e.g., 0.1 M KCl, phosphate buffer solution - PBS)

  • Sulfur-based dye solution of known concentration (e.g., 1 mM Methylene Blue)

  • Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water to remove any residual polishing material.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes. Add the supporting electrolyte solution to the cell.

  • Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current and the potential window.

  • Sample Analysis: Add the sulfur-based dye solution to the cell to achieve the desired concentration.

  • CV Measurement: Apply a potential waveform using the potentiostat. A typical experiment for Methylene Blue might involve scanning the potential from an initial potential of +0.2 V to a switching potential of -0.4 V and back to +0.2 V at a scan rate of 50 mV/s.[9]

  • Data Analysis: From the resulting voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc). The formal potential (E°') can be estimated as the average of the peak potentials (E°' ≈ (Epa + Epc)/2). The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. The ratio of peak currents (Ipa/Ipc) should be close to 1 for a reversible process.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the kinetics of electron transfer and other interfacial processes. It involves applying a small amplitude AC potential perturbation and measuring the resulting current response over a range of frequencies.

Objective: To investigate the charge transfer resistance and capacitance at the electrode-dye interface.

Materials:

  • Same as for Cyclic Voltammetry, with the addition of a frequency response analyzer (often integrated into modern potentiostats).

Procedure:

  • Cell Setup and Deaeration: Prepare the electrochemical cell as described for cyclic voltammetry.

  • Determine DC Potential: Perform a cyclic voltammetry scan to determine the formal potential (E°') of the dye. The EIS experiment is typically performed at this DC potential to probe the charge transfer process at equilibrium.

  • EIS Measurement: Apply a DC potential equal to the formal potential of the dye. Superimpose a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Data Analysis: The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). The plot for a simple electron transfer process often appears as a semicircle. The diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the heterogeneous electron transfer rate constant. The frequency at the apex of the semicircle can be used to calculate the double-layer capacitance (Cdl). The data can be fitted to an equivalent circuit model to extract these parameters quantitatively.

Chronoamperometry

Chronoamperometry involves stepping the potential of the working electrode from a value where no faradaic reaction occurs to a potential where the reaction is diffusion-controlled, and measuring the resulting current as a function of time.

Objective: To determine the diffusion coefficient of the dye.

Materials:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Cell Setup and Deaeration: Prepare the electrochemical cell as described for cyclic voltammetry.

  • Potential Step: Set the initial potential to a value where no redox reaction of the dye occurs. Then, step the potential to a value significantly past the peak potential observed in the cyclic voltammogram to ensure a diffusion-limited current.

  • Current Measurement: Record the current as a function of time. The current will decay over time as the concentration of the dye at the electrode surface is depleted.

  • Data Analysis: Plot the measured current (I) against the inverse square root of time (t⁻¹/²). According to the Cottrell equation, this plot should be linear for a diffusion-controlled process. The diffusion coefficient (D) can be calculated from the slope of this line.[10]

Signaling Pathways and Mechanistic Diagrams

The electrochemical reactions of sulfur-based dyes can involve complex multi-step processes, including electron transfer, protonation/deprotonation, and dimerization. Visualizing these pathways is crucial for a comprehensive understanding.

General Redox Mechanism of Phenothiazine Dyes

Phenothiazine dyes, such as Methylene Blue and Thionine, typically undergo a two-electron, two-proton redox reaction, reversibly converting between the colored oxidized form and the colorless leuco form.

G Oxidized Oxidized Form (e.g., Methylene Blue) Semiquinone Semiquinone Radical Oxidized->Semiquinone + e⁻, + H⁺ Semiquinone->Oxidized - e⁻, - H⁺ Leuco Leuco Form (e.g., Leucomethylene Blue) Semiquinone->Leuco + e⁻, + H⁺ Leuco->Semiquinone - e⁻, - H⁺

Caption: Reversible two-step redox mechanism of a phenothiazine dye.

Electrochemical Reduction of C.I. Sulphur Black 1

The electrochemical reduction of large, polymeric sulfur dyes like C.I. Sulphur Black 1 is a key step in their application in dyeing processes. The mechanism involves the cleavage of disulfide bonds to form soluble thiolate anions.

G cluster_electrode Cathode Surface cluster_solution Alkaline Solution e_source Electron Source (Cathode) Dye_insoluble Insoluble Sulfur Dye (D-S-S-D) e_source->Dye_insoluble + 2e⁻ Dye_soluble Soluble Leuco Form (2 D-S⁻) Dye_insoluble->Dye_soluble Disulfide Bond Cleavage

Caption: Cathodic reduction of a polymeric sulfur dye.

Experimental Workflow for Cyclic Voltammetry

The logical flow of a cyclic voltammetry experiment for analyzing a sulfur-based dye can be visualized as follows:

G start Start prep_electrode Prepare Working Electrode start->prep_electrode setup_cell Assemble 3-Electrode Cell prep_electrode->setup_cell deaeration Deaerate Solution (Inert Gas) setup_cell->deaeration blank_scan Run Blank CV (Supporting Electrolyte) deaeration->blank_scan add_dye Add Sulfur Dye to Cell blank_scan->add_dye run_cv Perform Cyclic Voltammetry Scan add_dye->run_cv analyze Analyze Voltammogram (E°', ΔEp, Ipa/Ipc) run_cv->analyze end End analyze->end

References

A Technical Guide to the Photophysical Characterization of Fluorescent Dyes: Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data for the fluorescence quantum yield and fluorescence lifetime of Sulphur Green 14 (CAS No. 12227-06-4). This suggests that either this particular sulphur dye is not fluorescent or its photophysical properties have not been extensively characterized and published. Sulphur dyes are primarily utilized for their strong light and wash fastness in textile applications rather than for their fluorescence properties.[1][2]

This guide, therefore, provides a detailed overview of the principles and experimental protocols for determining the fluorescence quantum yield and lifetime of fluorescent dyes in general. The methodologies described herein are standard in the field and can be applied to any fluorescent molecule.

Introduction to Fluorescence Parameters

Two of the most fundamental parameters that characterize the emission of a fluorescent molecule, or fluorophore, are its fluorescence quantum yield (Φf) and its fluorescence lifetime (τ).

  • Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light.

  • Fluorescence Lifetime (τ): This is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[5] This parameter is sensitive to the fluorophore's local environment and can be used to probe molecular interactions.[6]

Quantitative Data for Sulphur Green 14

As mentioned, specific data for Sulphur Green 14 is not available. The following tables are provided as a template for how such data would be presented.

Table 1: Fluorescence Quantum Yield of Sulphur Green 14

ParameterValueStandardSolventExcitation Wavelength (nm)
Quantum Yield (Φf)Data Not Available---

Table 2: Fluorescence Lifetime of Sulphur Green 14

ParameterValue (ns)Deconvolution MethodSolventExcitation Wavelength (nm)Emission Wavelength (nm)
Lifetime (τ)Data Not Available----

Experimental Protocols

Determination of Fluorescence Quantum Yield

The relative quantum yield is most commonly determined using the comparative method, which involves a well-characterized standard with a known quantum yield.[7][8]

3.1.1. Principle

The quantum yield of an unknown sample can be calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

3.1.2. Experimental Workflow

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample and standard prep_abs Ensure absorbance at excitation wavelength is < 0.1 prep_sample->prep_abs measure_abs Measure absorbance spectra prep_abs->measure_abs measure_fluor Measure fluorescence emission spectra measure_abs->measure_fluor integrate Integrate the area under the emission curves measure_fluor->integrate calculate Calculate quantum yield using the comparative formula integrate->calculate

Workflow for Relative Quantum Yield Measurement.

3.1.3. Detailed Methodology

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Solvent: Use the same solvent for both the sample and the standard to minimize differences in refractive index.

  • Concentration: Prepare a series of dilute solutions for both the sample and the standard. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

  • Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of the sample using the ratio of the slopes and the known quantum yield of the standard.[8]

Determination of Fluorescence Lifetime

Fluorescence lifetime is typically measured using time-domain or frequency-domain techniques. Time-Correlated Single Photon Counting (TCSPC) is a common and robust time-domain method.[5][9]

3.2.1. Principle

TCSPC measures the time delay between the excitation of a sample by a short light pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[9]

3.2.2. Experimental Workflow

G cluster_setup Instrument Setup cluster_irf IRF Measurement cluster_decay Decay Measurement cluster_fit Data Fitting setup_laser Pulsed light source (laser/LED) measure_irf Measure Instrument Response Function (IRF) using a scattering solution setup_laser->measure_irf setup_detector High-speed single-photon detector setup_detector->measure_irf setup_electronics TCSPC electronics setup_electronics->measure_irf measure_decay Measure fluorescence decay of the sample measure_irf->measure_decay deconvolve Deconvolve the IRF from the measured decay measure_decay->deconvolve fit_model Fit the decay to an exponential model to obtain the lifetime (τ) deconvolve->fit_model

Workflow for Fluorescence Lifetime Measurement using TCSPC.

3.2.3. Detailed Methodology

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a laser diode or LED), a sensitive and fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Instrument Response Function (IRF): The IRF is the time profile of the excitation pulse as measured by the detection system. It is crucial for accurate lifetime determination, especially for short lifetimes. The IRF is typically measured using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox®) at the same wavelength as the excitation.[9]

  • Sample Measurement: The fluorescence decay of the sample is measured under the same conditions as the IRF. The repetition rate of the light source should be set so that the time between pulses is significantly longer (at least 5-10 times) than the expected fluorescence lifetime to allow for complete decay.[9]

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.[9]

    • Deconvolution software is used to extract the true decay profile.

    • The deconvoluted decay data is then fitted to a single or multi-exponential decay model to determine the fluorescence lifetime(s). The goodness of fit is assessed using statistical parameters like chi-squared (χ²).[10]

Signaling Pathways and Applications

Given that Sulphur Green 14 is a textile dye, it is not typically used in biological signaling or drug development applications where fluorescence properties are paramount. Therefore, diagrams of signaling pathways are not applicable. Should this dye or a fluorescent derivative be considered for such applications, its interaction with specific cellular components or pathways would need to be investigated.

Conclusion

While specific photophysical data for Sulphur Green 14 remains elusive, the experimental frameworks for determining fluorescence quantum yield and lifetime are well-established. The protocols detailed in this guide provide a comprehensive starting point for researchers aiming to characterize the fluorescence properties of this or any other novel fluorophore. Accurate determination of these parameters is critical for the reliable application of fluorescent molecules in research and development.

References

In-depth Technical Guide: Thermal Degradation Studies of Sulphur Green 14

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the thermal stability and decomposition pathways of the sulphur dye, Sulphur Green 14, is currently unavailable in publicly accessible scientific literature. Extensive searches for specific studies on the thermal degradation, thermogravimetric analysis (TGA), or decomposition mechanisms of Sulphur Green 14 have not yielded any specific experimental data or detailed reports.

Sulphur Green 14, also identified by its CAS Number 12227-06-4, is a sulphur dye primarily used for dyeing cellulosic fibers such as cotton, hemp, and viscose.[1][2][3][4] It is known for its brilliant green shade and is applied in various textile dyeing processes.[1][4][5] The dye is insoluble in water but can be made soluble for the dyeing process through reduction with sodium sulfide, which breaks the disulfide linkages within the dye's molecular structure.[6]

While specific data for Sulphur Green 14 is not available, this guide will outline the general methodologies and analytical techniques that are typically employed in the study of the thermal degradation of sulphur dyes. This framework can serve as a procedural basis for researchers and scientists interested in investigating the thermal properties of Sulphur Green 14.

General Experimental Protocols for Studying Thermal Degradation of Sulphur Dyes

To investigate the thermal degradation of a sulphur dye like Sulphur Green 14, a series of analytical techniques would be employed. The following sections detail the typical experimental protocols.

1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

  • Methodology:

    • A small, precisely weighed sample of Sulphur Green 14 powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

    • The crucible is placed in the TGA furnace.

    • The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

    • The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, and also under an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation.

    • The mass of the sample is continuously recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key degradation temperatures and stages.

2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

  • Methodology:

    • A small, weighed sample of Sulphur Green 14 is hermetically sealed in a DSC pan (e.g., aluminum).

    • An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are heated at a controlled rate in the DSC furnace.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The resulting DSC curve (heat flow vs. temperature) reveals endothermic and exothermic peaks corresponding to thermal events.

3. Evolved Gas Analysis (EGA)

To understand the decomposition mechanism, the gases evolved during the thermal degradation process are analyzed. This is often done by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Objective: To identify the chemical composition of the gaseous products released at different stages of thermal degradation.

  • Methodology (TGA-MS/FTIR):

    • The TGA experiment is performed as described above.

    • The outlet of the TGA furnace is connected to the inlet of the MS or the gas cell of the FTIR via a heated transfer line to prevent condensation of the evolved gases.

    • Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.

    • The data is analyzed to identify the specific molecules being released at each decomposition step. For sulphur dyes, one would expect to detect sulfur-containing gases like sulfur dioxide (SO₂), hydrogen sulfide (H₂S), and carbon disulfide (CS₂), in addition to nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and various organic fragments.

Data Presentation

The quantitative data obtained from these analyses would be summarized in tables for clear comparison.

Table 1: Thermogravimetric Analysis Data for Sulphur Green 14

Parameter Value (Nitrogen Atmosphere) Value (Air Atmosphere)
Onset Decomposition Temp. (Tonset) Data not available Data not available
Peak Decomposition Temp. (Tpeak) Data not available Data not available
Final Decomposition Temp. (Tfinal) Data not available Data not available

| Residual Mass at 800 °C (%) | Data not available | Data not available |

Table 2: Differential Scanning Calorimetry Data for Sulphur Green 14

Thermal Event Temperature (°C) Enthalpy (J/g)
Melting Point Data not available Data not available

| Decomposition | Data not available | Data not available |

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal degradation study can be visualized as follows:

Thermal_Degradation_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_ega Evolved Gas Analysis cluster_interpretation Data Interpretation Sample Sulphur Green 14 TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_MS TGA-Mass Spectrometry (MS) TGA->TGA_MS TGA_FTIR TGA-Fourier Transform Infrared (FTIR) TGA->TGA_FTIR Degradation_Kinetics Degradation Kinetics TGA->Degradation_Kinetics Thermal_Stability Thermal Stability Assessment TGA->Thermal_Stability DSC->Thermal_Stability Decomposition_Mechanism Decomposition Mechanism TGA_MS->Decomposition_Mechanism TGA_FTIR->Decomposition_Mechanism

Caption: Workflow for the thermal degradation study of a dye.

Hypothesized Thermal Degradation Pathway

While no specific mechanism for Sulphur Green 14 has been published, a general degradation pathway for sulphur dyes can be proposed. The thermal degradation would likely initiate with the cleavage of the weakest bonds in the dye's structure. For sulphur dyes, the polysulfide linkages (R-S-S-R) are expected to be among the first to break.[7]

Degradation_Pathway Sulphur_Dye Sulphur Green 14 (Polymeric Structure with -S-S- linkages) Initial_Fragments Initial Fragments (Cleavage of -S-S- bonds) Sulphur_Dye->Initial_Fragments Heat Volatile_Sulphur_Compounds Volatile Sulphur Compounds (H₂S, SO₂, CS₂) Initial_Fragments->Volatile_Sulphur_Compounds Aromatic_Fragments Aromatic Fragments Initial_Fragments->Aromatic_Fragments Char_Residue Char Residue Aromatic_Fragments->Char_Residue Condensation/ Polymerization Gaseous_Products Other Gaseous Products (CO, CO₂, NOx, H₂O) Aromatic_Fragments->Gaseous_Products Further Decomposition

Caption: A generalized thermal degradation pathway for sulphur dyes.

References

Methodological & Application

"Using Sulphur Green 14 as a redox indicator in titrations"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Sulphur Green 14

Topic: Using Sulphur Green 14 as a Redox Indicator in Titrations

Note to the Reader: Extensive research has revealed no documented use of Sulphur Green 14 as a redox indicator in titrations. The information available is exclusively related to its application as a textile dye. This document summarizes the known properties of Sulphur Green 14 and provides a scientific rationale for its unsuitability as a conventional redox indicator.

Introduction

Sulphur Green 14, also known as Sulphur Light Green G, is a synthetic organic dye belonging to the sulfur dye class.[1][2] It is primarily used for dyeing cellulosic fibers such as cotton, hemp, and viscose.[1][3][4] The defining characteristic of sulfur dyes is the presence of sulfur linkages within their molecular structure.[5] Like other sulfur dyes, Sulphur Green 14 is a water-insoluble compound that requires a reduction step to a soluble "leuco" form before it can be applied to fibers.[5][6]

Physicochemical Properties

A summary of the known properties of Sulphur Green 14 is presented in the table below.

PropertyValue/DescriptionSource(s)
CAS Number 12227-06-4[3][4][6]
Appearance Variegated dark green powder[1][4]
Solubility in Water Insoluble[1][3][4]
Solubility in Sodium Sulfide Solution Soluble (forms a blue-gray leuco form)[3]
Solubility in Concentrated Sulfuric Acid Soluble (forms a dark yellow solution)[3][4]
Application Dyeing of cotton, hemp, viscose, and sometimes leather and paper[1][3]
Redox Behavior of Sulphur Green 14 in Dyeing

The application of Sulphur Green 14 as a dye is a redox process. The insoluble, oxidized form of the dye is reduced by a reducing agent, typically sodium sulfide in an alkaline medium, to a soluble leuco form.[5][7] This soluble form has an affinity for cellulosic fibers. Once the fiber is impregnated with the leuco dye, it is exposed to an oxidizing agent or aerial oxygen, which converts the dye back to its insoluble, colored form, trapping it within the fiber.

The redox potential for the reduction of sulfur dyes is a critical parameter in the dyeing process. For C.I. Sulphur Black 1, an optimum redox potential of around -650 mV has been reported for achieving maximum color strength.[7][8]

Unsuitability of Sulphur Green 14 as a Redox Indicator in Titrations

Based on its inherent properties, Sulphur Green 14 is not a suitable candidate for use as a redox indicator in general titrimetric analysis for the following reasons:

  • Insolubility: Redox indicators must be soluble in the titration medium, which is typically an aqueous solution.[1][3][4] Sulphur Green 14 is insoluble in water.

  • Harsh Reducing Conditions: The reduction of Sulphur Green 14 to its soluble leuco form requires a strongly alkaline and highly reducing environment, specifically a sodium sulfide solution. These conditions are not typical for most redox titrations and would interfere with the primary redox reaction being studied.

  • Slow Color Change: The oxidation of the leuco form back to the colored form can be slow, which would lead to an indistinct and delayed endpoint determination. A good redox indicator exhibits a rapid and sharp color change at the equivalence point.[9]

  • Irreversible Reactions: The complex chemistry of sulfur dyes may involve irreversible side reactions under the varied conditions of different redox titrations.

General Principles of Redox Indicators

A redox indicator is a substance that undergoes a reversible color change at a specific electrode potential.[9][10] The oxidized and reduced forms of the indicator have different colors. The color change occurs over a potential range that is characteristic of the indicator. For a successful titration, the potential at which the indicator changes color must coincide with the potential at the equivalence point of the titration reaction.[9]

Protocols

Due to the lack of any established use of Sulphur Green 14 as a redox indicator, no experimental protocols for this application can be provided.

Visualizations

As there are no established experimental workflows or signaling pathways for the use of Sulphur Green 14 as a redox indicator, no diagrams can be generated. The redox process associated with this compound is integral to its application in dyeing, a workflow for which is described textually in section 3.

References

Application Notes & Protocols: Staining Cellulose Fibers with Sulphur Green 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Green 14 is a synthetic organic dye belonging to the class of sulphur dyes, primarily utilized for dyeing cellulosic fibers such as cotton, linen, and viscose.[1][2][3][4][5] Like other sulphur dyes, it is a water-insoluble compound that requires a reduction step to be converted into a water-soluble leuco form, which has an affinity for cellulose fibers.[6] The dye is then re-oxidized to its insoluble form within the fiber, resulting in a dyeing with good wash and light fastness.[6] This document provides a detailed protocol for staining cellulose fibers with Sulphur Green 14, based on general procedures for sulphur dyeing. The provided parameters may require optimization for specific applications and substrate characteristics.

Data Presentation

The following tables summarize the recommended quantitative parameters for the staining protocol.

Table 1: Dye Bath Formulation

ComponentConcentration/AmountPurpose
Sulphur Green 141-10% on weight of fiber (o.w.f.)Colorant
Sodium Sulphide (60%)1.5-2.0 times the weight of the dyeReducing agent to solubilize the dye
Soda Ash (Sodium Carbonate)5-10 g/LTo maintain alkaline pH for reduction
Glauber's Salt (Sodium Sulphate)10-20 g/LTo promote dye exhaustion onto the fiber
Wetting Agent0.5-1.0 g/LTo ensure even wetting of the fibers
Sequestering Agent0.5-1.0 g/LTo prevent interference from hard water ions
Liquor Ratio1:10 to 1:30Ratio of the weight of goods to the volume of the dye bath

Table 2: Process Parameters

StepParameterValueDuration
Dye DissolutionTemperature80-90°C10-15 minutes
DyeingTemperature90-100°C60-90 minutes
RinsingTemperatureCold, then Hot (70-80°C)10 minutes each
OxidationTemperature50-60°C15-20 minutes
SoapingTemperature85-100°C15-20 minutes
Final RinsingTemperatureHot, then Cold10 minutes each

Experimental Protocols

This section details the step-by-step methodology for staining cellulose fibers with Sulphur Green 14.

Preparation of the Dye Stock Solution
  • Weigh the required amount of Sulphur Green 14 powder.

  • In a separate container, dissolve the required amount of sodium sulphide in hot water (80-90°C).

  • Add the Sulphur Green 14 powder to the sodium sulphide solution.

  • Add the required amount of soda ash to the mixture.

  • Stir the solution thoroughly until the dye is completely dissolved, maintaining the temperature at 80-90°C for 10-15 minutes. The solution will turn into the soluble leuco form of the dye.

Dyeing Procedure
  • Prepare the dye bath in a suitable vessel (e.g., a beaker or a dyeing machine) with the required volume of water to achieve the desired liquor ratio.

  • Add the wetting agent and sequestering agent to the dye bath and stir.

  • Add the prepared dye stock solution to the dye bath and stir to ensure homogeneity.

  • Introduce the cellulose fibers into the dye bath at room temperature.

  • Gradually raise the temperature of the dye bath to 90-100°C over 20-30 minutes.

  • Add the required amount of Glauber's salt in two to three portions over 15-20 minutes.

  • Continue the dyeing process at 90-100°C for 60-90 minutes, ensuring the fibers are fully immersed and agitated periodically for even dyeing.

Rinsing
  • After the dyeing is complete, cool the dye bath to 70°C.

  • Remove the dyed fibers from the bath and allow the excess dye liquor to drain.

  • Rinse the fibers thoroughly with cold water for 10 minutes.

  • Follow with a hot rinse at 70-80°C for 10 minutes to remove any unfixed dye.

Oxidation
  • Prepare an oxidation bath containing 1-2 g/L of hydrogen peroxide or an alternative oxidizing agent like sodium perborate.

  • Immerse the rinsed fibers in the oxidation bath at 50-60°C for 15-20 minutes. This step is crucial to convert the soluble leuco dye back to its original insoluble form within the fibers, thereby fixing the color.

  • Rinse the fibers with water.

Soaping (After-treatment)
  • Prepare a soaping bath containing 1-2 g/L of a non-ionic soap or detergent.

  • Treat the oxidized fibers in the soaping bath at or near boiling (85-100°C) for 15-20 minutes.[7] This step helps to remove any residual unfixed dye and improves the final fastness properties.

  • Rinse the fibers thoroughly with hot water, followed by a final cold water rinse.

Drying
  • Squeeze or centrifuge the fibers to remove excess water.

  • Dry the stained fibers in an oven or air-dry at room temperature.

Mandatory Visualization

Staining_Protocol_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_final Final Step Dye_Prep Dye Stock Solution (Sulphur Green 14 + Na2S + Soda Ash) Dye_Bath Dye Bath Preparation (Add Dye Stock, Wetting Agent) Dye_Prep->Dye_Bath Fiber_Prep Cellulose Fibers Immersion Fiber Immersion (Room Temp) Fiber_Prep->Immersion Dye_Bath->Immersion Heating Heating to 90-100°C Immersion->Heating Salting Salt Addition Heating->Salting Dyeing Dyeing @ 90-100°C (60-90 min) Salting->Dyeing Rinsing1 Cold & Hot Rinse Dyeing->Rinsing1 Oxidation Oxidation (H2O2 @ 50-60°C) Rinsing1->Oxidation Soaping Soaping (85-100°C) Oxidation->Soaping Rinsing2 Hot & Cold Rinse Soaping->Rinsing2 Drying Drying Rinsing2->Drying

Caption: Experimental workflow for staining cellulose fibers with Sulphur Green 14.

Signaling_Pathway Dye_Insoluble Sulphur Green 14 (Insoluble) Leuco_Dye Leuco Form (Soluble & Substantive) Dye_Insoluble->Leuco_Dye Reduction Na2S Sodium Sulphide (Reducing Agent) Na2S->Leuco_Dye Dyed_Fiber_Reduced Dyed Fiber (Leuco Form) Leuco_Dye->Dyed_Fiber_Reduced Adsorption & Diffusion Cellulose Cellulose Fiber Cellulose->Dyed_Fiber_Reduced Dyed_Fiber_Oxidized Stained Fiber (Insoluble Dye Fixed) Dyed_Fiber_Reduced->Dyed_Fiber_Oxidized Oxidation Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Dyed_Fiber_Oxidized

Caption: Logical relationship of the Sulphur Green 14 staining mechanism on cellulose fibers.

References

Application Notes and Protocols: Sulphur Green 14 as a Photosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for informational and educational purposes. Scientific literature does not currently document the use of Sulphur Green 14 as a photosensitizer for chemical reactions. Its primary established application is as a textile dye.[1][2][3][4] The experimental protocols described are general methodologies for evaluating the potential of a compound as a photosensitizer and are not based on established use of Sulphur Green 14 for this purpose.

Introduction to Sulphur Green 14

Sulphur Green 14 (CAS No. 12227-06-4) is a synthetic organic dye belonging to the sulfur dye class.[1] It is a dark green powder, insoluble in water, and is primarily used for dyeing cellulosic fibers such as cotton, hemp, and viscose.[2][3][4] The color of sulfur dyes like Sulphur Green 14 arises from complex heterocyclic structures containing sulfide (–S–), disulfide (–S–S–), and polysulfide (–S n–) linkages, which form an integral part of the chromophore.[5][6] While known for good lightfastness in textile applications, its potential as a photosensitizer in chemical synthesis is an unexplored area of research.[1]

Table 1: General Properties of Sulphur Green 14

PropertyDescriptionReference
Appearance Variegated dark green powder.[2][3]
CAS Number 12227-06-4[1][3]
Solubility Insoluble in water. Soluble in sodium sulfide solution (forming a blue-gray leuco form).[4][5]
Primary Use Dyeing of cotton, hemp, viscose, and other cellulosic fibers.[1][2]
Key Structural Features Contains sulfur linkages (sulfide, disulfide, polysulfide) within heterocyclic rings.[5][6]

Principles of Photosensitization

Photosensitization is a process where a molecule, the photosensitizer (Sens), absorbs light and transfers the energy to another molecule (a substrate or molecular oxygen), thereby inducing a chemical reaction.[7][8] The photosensitizer itself is ideally not consumed in the reaction, acting as a photocatalyst.[9] Upon light absorption, the sensitizer is promoted to an excited singlet state (¹Sens), which can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (³Sens).[9] From the triplet state, two main reaction pathways are possible:

  • Type I Mechanism: The excited sensitizer (³Sens*) directly interacts with a substrate molecule, typically through hydrogen atom or electron transfer, generating radical ions or free radicals that can initiate subsequent reactions.[10][11][12]

  • Type II Mechanism: The excited sensitizer (³Sens*) transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with a substrate, leading to oxidation products.[10][11][12][13]

G cluster_excitation Light Absorption & Excitation cluster_pathways Reaction Pathways cluster_products Reactive Species Generation Sens Ground State Sensitizer (S₀) Sens_S1 Excited Singlet State (S₁) Sens->Sens_S1 Light (hν) Absorption Sens_T1 Excited Triplet State (T₁) Sens_S1->Sens_T1 Intersystem Crossing (ISC) TypeI Type I Pathway Sens_T1->TypeI e⁻ or H⁺ Transfer TypeII Type II Pathway Sens_T1->TypeII Energy Transfer Radicals Substrate Radicals (Substrate·) TypeI->Radicals Reacts with Substrate SingletO2 Singlet Oxygen (¹O₂) TypeII->SingletO2 Reacts with ³O₂ Product_I Product(s) Radicals->Product_I Reaction Product_II Product(s) SingletO2->Product_II Reaction

Caption: General mechanism of Type I and Type II photosensitization.

Experimental Protocols for Evaluation

The following protocols outline a general approach to characterize and evaluate a novel compound, such as Sulphur Green 14, for its photosensitizing capabilities.

Objective: To determine the light absorption and emission properties of the test compound.

Materials:

  • Sulphur Green 14 (or test compound)

  • Spectroscopic grade solvents (e.g., DMSO, DMF, Acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • UV-Vis Absorption Spectrum: a. Prepare a dilute solution (e.g., 10 µM) of the compound in the desired solvent. b. Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm) using the spectrophotometer. c. Identify the wavelength of maximum absorbance (λ_max).

  • Fluorescence Emission Spectrum: a. Using the same solution, place the cuvette in the fluorometer. b. Set the excitation wavelength to the λ_max determined in the previous step. c. Scan the emission spectrum across a longer wavelength range (e.g., λ_max + 10 nm to 800 nm). d. Identify the wavelength of maximum fluorescence emission.

  • Data Analysis: a. Plot absorbance vs. wavelength to visualize the absorption profile. b. Plot fluorescence intensity vs. wavelength to visualize the emission profile. c. Calculate the Stokes shift (difference between the λ_max of absorbance and emission).

Objective: To quantify the efficiency of singlet oxygen generation (a hallmark of Type II photosensitizers). This protocol uses an indirect method based on the chemical trapping of ¹O₂.

Materials:

  • Test compound (e.g., Sulphur Green 14)

  • Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)

  • Singlet oxygen trap: 1,3-diphenylisobenzofuran (DPBF)

  • Spectroscopic grade solvent (e.g., Acetonitrile)

  • Monochromatic light source (e.g., LED or laser) with a wavelength absorbed by both the test and reference compounds.

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: a. Prepare solutions of the test compound and the reference photosensitizer in the chosen solvent with identical optical densities (absorbance) at the irradiation wavelength (typically absorbance ≈ 0.1 to minimize inner filter effects). b. Prepare a stock solution of DPBF in the same solvent.

  • Reaction Setup: a. In two separate quartz cuvettes, add the test compound solution and the reference solution. b. To each cuvette, add an aliquot of the DPBF stock solution to achieve an initial absorbance of ~1.0 at its λ_max (~415 nm). Mix well.

  • Irradiation and Monitoring: a. Place the first cuvette (e.g., test compound) in the spectrophotometer. b. Irradiate the solution with the monochromatic light source for a set time interval (e.g., 10-20 seconds). c. Immediately after irradiation, record the absorbance of DPBF at its λ_max. d. Repeat the irradiation and measurement cycle, recording the decrease in DPBF absorbance over time. e. Repeat steps 3a-3d for the reference compound under identical conditions.

  • Calculation: a. Plot the absorbance of DPBF vs. irradiation time for both the test and reference samples. The slope of these plots (k_sample and k_ref) is proportional to the rate of DPBF degradation. b. Calculate the singlet oxygen quantum yield (ΦΔ_sample) using the following formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) where ΦΔ_ref is the known quantum yield of the reference photosensitizer.

Hypothetical Data Presentation

As no experimental data exists for Sulphur Green 14 as a photosensitizer, the following table illustrates the type of data that would be generated from the protocols above.

Table 2: Hypothetical Photophysical and Photosensitizing Properties

ParameterHypothetical ValueMethod
Max. Absorption (λ_max) 650 nmUV-Vis Spectroscopy
Max. Emission (λ_em) 685 nmFluorometry
Stokes Shift 35 nmCalculation
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹ at 650 nmUV-Vis Spectroscopy
Fluorescence Quantum Yield (ΦF) 0.05Comparative Method
Singlet Oxygen Quantum Yield (ΦΔ) 0.30 (in Acetonitrile)DPBF Assay

Visualizations

G start Select Candidate Compound (e.g., Sulphur Green 14) photophys Step 1: Photophysical Characterization (Absorbance, Emission) start->photophys quantum_yield Step 2: Determine Quantum Yields (ΦF and ΦΔ) photophys->quantum_yield mechanism Step 3: Mechanistic Investigation (e.g., Radical Trapping) quantum_yield->mechanism stability Step 4: Photostability Assessment mechanism->stability reaction_test Step 5: Test in Model Chemical Reaction stability->reaction_test reaction_test->start Unsuccessful? optimization Step 6: Reaction Optimization reaction_test->optimization Successful? end Application optimization->end

Caption: A hypothetical workflow for evaluating a new photosensitizer.

References

Application Notes and Protocols for Incorporating Sulphur Green 14 into Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for incorporating Sulphur Green 14, a water-insoluble sulphur dye, into various polymer films. The protocols outlined below are based on established polymer processing techniques and the known chemical properties of sulphur dyes. While specific quantitative data for Sulphur Green 14 in polymer matrices is limited in publicly available literature, these guidelines offer a robust starting point for research and development.

Introduction

Sulphur Green 14 (C.I. Sulphur Green 14) is a dye known for its good fastness properties, making it a candidate for applications requiring durable coloration of polymer films.[1] Its incorporation can impart specific optical properties to films used in various fields, including packaging, agriculture, and potentially as a component in diagnostic or drug delivery systems where visual identification or light-filtering properties are desired. This document details two primary methods for incorporating Sulphur Green 14 into polymer films: melt extrusion and solution casting.

Materials and Properties

A summary of the key materials and their relevant properties is provided in Table 1.

Table 1: Material Properties

MaterialKey PropertiesRelevant Applications
Sulphur Green 14 Insoluble in water, soluble in sodium sulfide solution (leuco form). Good light and wash fastness.[1]Coloring plastics, textiles.
Polyethylene (PE) Thermoplastic, good chemical resistance, flexible. Can be processed by melt extrusion and solution casting (for some grades).Packaging films, agricultural films.
Polypropylene (PP) Thermoplastic, higher melting point than PE, good mechanical strength. Processed by melt extrusion and solution casting.Packaging, automotive components, textiles.
Reducing Agents e.g., Sodium sulfide, Glucose. Used to convert sulphur dyes to their soluble leuco form.[2][3][4]Primarily for aqueous dyeing of textiles; potential for specialized polymer processing.

Experimental Protocols

Method 1: Melt Extrusion

Melt extrusion is a scalable and solvent-free method suitable for thermoplastic polymers like polyethylene and polypropylene.

3.1.1. Protocol for Melt Extrusion of Sulphur Green 14 in Polyethylene/Polypropylene

  • Drying: Dry the polymer pellets (polyethylene or polypropylene) in an oven at 80-100°C for at least 4 hours to remove any residual moisture.

  • Masterbatch Preparation:

    • Dry blend Sulphur Green 14 powder with a small amount of the polymer powder in a high-speed mixer. Recommended starting concentrations for the masterbatch are 1-5% (w/w) of Sulphur Green 14.

    • Melt compound the dry blend using a twin-screw extruder to ensure homogeneous dispersion of the dye.

    • Cool and pelletize the resulting masterbatch.

  • Film Extrusion:

    • Tumble mix the masterbatch pellets with the virgin polymer pellets to achieve the desired final concentration of Sulphur Green 14 (typically 0.1-1% w/w).

    • Feed the mixture into a single-screw extruder equipped with a film-blowing or cast-film die.

    • Set the extruder temperature profile according to the polymer being used (see Table 2 for suggested starting parameters).

    • Adjust the screw speed and take-up roll speed to achieve the desired film thickness.

    • Cool the extruded film using a chill roll or air ring.

Table 2: Suggested Melt Extrusion Parameters

ParameterPolyethylene (LDPE)Polypropylene (PP)
Drying Temperature 80°C100°C
Extruder Zone 1 Temp. 160-180°C180-200°C
Extruder Zone 2 Temp. 180-200°C200-220°C
Extruder Zone 3 Temp. 200-220°C220-240°C
Die Temperature 210-230°C230-250°C
Screw Speed 50-100 rpm50-100 rpm

Note: These are starting parameters and may require optimization based on the specific equipment and desired film properties.

Method 2: Solution Casting

Solution casting is a laboratory-scale method that allows for the preparation of thin, uniform films. It is suitable for polymers that are soluble in common solvents.

3.2.1. Protocol for Solution Casting of Sulphur Green 14 in Polypropylene

  • Polymer Solution Preparation:

    • Dissolve polypropylene pellets or powder in a suitable solvent (e.g., xylene, toluene) at an elevated temperature (typically 80-120°C) with constant stirring to form a homogeneous solution (e.g., 5-10% w/v).

  • Dye Dispersion:

    • Disperse Sulphur Green 14 powder in a small amount of the same solvent using ultrasonication to break up agglomerates.

    • Add the dye dispersion to the polymer solution and stir vigorously to ensure uniform distribution. The recommended starting concentration of Sulphur Green 14 is 0.1-0.5% (w/w) relative to the polymer.

  • Film Casting:

    • Pour the polymer-dye solution onto a clean, flat glass substrate.

    • Use a casting knife or doctor blade to spread the solution to a uniform thickness.

    • Place the cast film in a fume hood at room temperature to allow for slow solvent evaporation.

  • Drying:

    • Once the film is solidified, transfer it to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 60-80°C) for several hours to remove any residual solvent.

  • Film Detachment:

    • Carefully peel the dried film from the glass substrate.

Characterization of Sulphur Green 14 Doped Polymer Films

The properties of the prepared films should be characterized to assess the success of the incorporation and its effect on the polymer matrix.

Table 3: Characterization Techniques and Expected Observations

PropertyTechniqueExpected Observation
Optical Properties UV-Vis SpectroscopyAppearance of characteristic absorption peaks of Sulphur Green 14 in the visible region.
ColorimetryQuantitative measurement of the film's color coordinates (L, a, b*).
Mechanical Properties Tensile TestingEvaluation of tensile strength, Young's modulus, and elongation at break. The addition of the dye may act as a plasticizer or a reinforcing agent, depending on its interaction with the polymer.
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of melting temperature (Tm) and crystallinity. The dye may influence the crystalline structure of the polymer.
Morphology Scanning Electron Microscopy (SEM)Visualization of the dispersion of dye particles within the polymer matrix.

Diagrams

Experimental Workflow

experimental_workflow cluster_melt Melt Extrusion cluster_solution Solution Casting M1 Polymer Drying M2 Masterbatch Preparation M1->M2 M3 Tumble Mixing M2->M3 M4 Film Extrusion M3->M4 M5 Film Characterization M4->M5 S1 Polymer Dissolution S2 Dye Dispersion S1->S2 S3 Solution Mixing S2->S3 S4 Film Casting S3->S4 S5 Film Drying S4->S5 S6 Film Characterization S5->S6

Caption: General experimental workflows for incorporating Sulphur Green 14 into polymer films.

Proposed Interaction Model

interaction_model Polymer Polymer Matrix (Polyethylene/Polypropylene) Dispersion Physical Dispersion Polymer->Dispersion Dye Sulphur Green 14 (Agglomerates) Dye->Dispersion Interaction Van der Waals Forces (Weak Interaction) Dispersion->Interaction Properties Final Film Properties (Color, Mechanical, Thermal) Interaction->Properties

Caption: Proposed model for the physical interaction of Sulphur Green 14 within a non-polar polymer matrix.

Logical Relationship of Processing to Properties

logical_relationship Process Processing Method (Melt Extrusion / Solution Casting) Parameters Processing Parameters (Temperature, Concentration, Speed) Process->Parameters Dispersion Dye Dispersion Quality Parameters->Dispersion Optical Optical Properties (Color Uniformity, Absorbance) Dispersion->Optical Mechanical Mechanical Properties (Tensile Strength, Elongation) Dispersion->Mechanical

Caption: Relationship between processing choices and the final properties of the dye-doped polymer film.

Safety Precautions

  • Always work in a well-ventilated area, especially when using solvents for solution casting.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for Sulphur Green 14 and all solvents before use.

  • When operating a melt extruder, follow all manufacturer safety guidelines.

Troubleshooting

  • Poor dye dispersion (specks in the film): Improve mixing during masterbatch preparation or increase ultrasonication time for solution casting.

  • Brittle films (solution casting): Ensure complete solvent removal by extending drying time or increasing vacuum oven temperature.

  • Inconsistent color: Ensure homogeneous mixing of the masterbatch with the virgin polymer. For solution casting, ensure the dye is fully dispersed before casting.

These application notes and protocols are intended to serve as a comprehensive guide for the successful incorporation of Sulphur Green 14 into polymer films. Researchers are encouraged to optimize the suggested parameters to meet the specific requirements of their applications.

References

Application of Sulphur Green 14 in Paper and Leather Dyeing: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sulphur Green 14, identified by the Colour Index name C.I. Sulphur Green 14 and CAS number 12227-06-4, is a synthetic dye recognized for its brilliant green shade.[1][2] This dye is a variegated dark green powder, insoluble in water but soluble in a sodium sulfide solution, which transforms it into a blue-gray leuco form, essential for the dyeing process.[3] Its application extends to various cellulosic materials, including cotton, hemp, and viscose, and it is also utilized in the dyeing of leather and paper.[4][5][6][7] This document provides detailed application notes and experimental protocols for the use of Sulphur Green 14 in paper and leather dyeing research, complete with quantitative data and process visualizations.

Properties of Sulphur Green 14

Sulphur Green 14 exhibits good fastness properties, making it a viable candidate for applications requiring durability. The following table summarizes its key characteristics and fastness ratings.

Property/TestRating/ObservationReferences
Physical Appearance Dark green uniform powder[1]
Solubility Insoluble in water; Soluble in sodium sulfide solution (forms a blue-gray solution)[1][3]
Behavior in Acid Forms a dark yellow solution in concentrated sulfuric acid[1][2][7]
Light Fastness 6-7 (ISO)[2][7]
Acid Resistance 4 (ISO)[2][7]
Alkali Resistance 4-5 (ISO)[2][7]
Perspiration Fastness (Alkali) 4-5 (ISO)[7]
Soaping (Moderate) 4-5 (ISO)[7]
Soaping (Severe) 3 (ISO)[7]
Rubbing Fastness (Dry) 4-5[8]
Rubbing Fastness (Wet) 2-3[8]

Application in Leather Dyeing

Sulphur dyes, including Sulphur Green 14, can be used for dyeing various types of leather, such as mineral or vegetable-tanned grain, suede, and nubuck leather.[9] The process typically involves the use of the dye in a dispersed, water-insoluble form.[9]

Experimental Protocol: Exhaustion Dyeing of Leather

This protocol is based on a process for dyeing leather using water-insoluble sulphur dyes in a dispersed form.[9]

Materials:

  • Shaved leather (e.g., chrome-tanned cowhide)

  • Sulphur Green 14 (dispersed form)

  • Water

  • Formic acid (or other suitable acid for pH adjustment)

  • Fatliquoring agent

  • Wetting agent (anionic)

  • Dyeing drum or other suitable vessel

Procedure:

  • Wetting: The shaved leather is placed in a dyeing drum with 50-200% water (based on the shaved weight of the leather) at 30-60°C. A wetting agent can be added to ensure uniform wetting.

  • Dyeing:

    • Add 1.5-6% of dispersed Sulphur Green 14 (based on shaved leather weight) to the drum.[9]

    • The dyeing process is carried out at a temperature between 30°C and 60°C.[9]

    • Maintain the pH of the dye bath between 3.8 and 5.5 using formic acid.[9]

    • Rotate the drum for a sufficient duration to ensure even dye penetration and fixation.

  • Rinsing: After dyeing, the leather is thoroughly rinsed with water to remove any unfixed dye.

  • Fatliquoring: A suitable fatliquoring agent is added to the drum to impart softness and flexibility to the leather.

  • Fixing and Final Wash: The leather is treated with a fixing agent if required, followed by a final wash.

  • Drying and Finishing: The dyed leather is then dried and subjected to standard finishing processes.

Expected Outcome:

This process is expected to yield a level shade of green with good penetration into the leather.[10] The dyed leather should exhibit good fastness properties, including lightfastness, wet fastness, and rub fastness.[9]

Visualizing the Leather Dyeing Workflow

LeatherDyeingWorkflow cluster_preparation Preparation cluster_dyeing Dyeing cluster_post_treatment Post-Treatment Leather Shaved Leather DyeingDrum Dyeing Drum (30-60°C, pH 3.8-5.5) Leather->DyeingDrum Water Water (50-200%) Water->DyeingDrum WettingAgent Wetting Agent WettingAgent->DyeingDrum Rinsing Rinsing DyeingDrum->Rinsing Duration SulphurGreen14 Sulphur Green 14 (1.5-6%) SulphurGreen14->DyeingDrum FormicAcid Formic Acid FormicAcid->DyeingDrum Fatliquoring Fatliquoring Rinsing->Fatliquoring Drying Drying & Finishing Fatliquoring->Drying

Caption: Workflow for the exhaustion dyeing of leather with Sulphur Green 14.

Application in Paper Dyeing

Sulphur dyes, particularly dark shades like blacks and blues, are well-suited for dyeing both bleached and unbleached cellulose pulp.[11] They offer high efficiency in achieving deep shades and good fastness properties.[11]

Experimental Protocol: Pulp Dyeing for Paper Production

This protocol outlines a general procedure for dyeing paper pulp with Sulphur Green 14.

Materials:

  • Cellulose pulp (bleached or unbleached)

  • Sulphur Green 14

  • Sodium sulfide (reducing agent)

  • Soda ash (alkali)

  • Water

  • Beater or pulp disintegrator

  • Papermaking screen/mold

Procedure:

  • Pulp Preparation: Disperse the cellulose pulp in water to the desired consistency in a beater or pulp disintegrator.

  • Dye Solution Preparation:

    • In a separate container, create a paste of the required amount of Sulphur Green 14 with a small amount of water and soda ash (approximately half the weight of the dye).[12]

    • Dissolve the required amount of sodium sulfide in hot water.[12]

    • Add the sodium sulfide solution to the dye paste and boil for 4-5 minutes to ensure complete reduction and solubilization of the dye, forming the leuco form.[12]

  • Dyeing:

    • Add the prepared dye solution to the pulp slurry in the beater.

    • Allow the pulp to be agitated for a sufficient time to ensure uniform dye distribution and absorption. The dyeing is typically carried out at a pH between 4.5 and 7.[11]

  • Sheet Formation:

    • Transfer the dyed pulp to a vat.

    • Form paper sheets using a hand mold and deckle or an automated sheet former.

  • Oxidation and Rinsing:

    • The green-colored sheets will contain the reduced form of the dye. Oxidation is required to develop the final color. This can be achieved by air drying or by using an oxidizing agent like sodium bromate with acetic acid.[13]

    • After oxidation, the paper is thoroughly rinsed to remove any residual chemicals.

  • Drying: The dyed paper sheets are then pressed and dried.

Expected Outcome:

This process should produce paper with a vibrant green color and good bleed fastness.[11] The lightfastness of the dyed paper is also expected to be high.[11]

Visualizing the Paper Dyeing Workflow

PaperDyeingWorkflow cluster_preparation Preparation cluster_dye_prep Dye Preparation cluster_dyeing_process Dyeing & Sheet Formation cluster_finishing Finishing Pulp Cellulose Pulp Beater Pulp Slurry (Beater) Pulp->Beater Water Water Water->Beater Dyeing Pulp Dyeing (pH 4.5-7) Beater->Dyeing SulphurGreen14 Sulphur Green 14 LeucoDye Leuco Dye Solution (Boiled) SulphurGreen14->LeucoDye SodaAsh Soda Ash SodaAsh->LeucoDye SodiumSulfide Sodium Sulfide SodiumSulfide->LeucoDye LeucoDye->Dyeing SheetFormation Sheet Formation Dyeing->SheetFormation Oxidation Oxidation (Air or Chemical) SheetFormation->Oxidation Rinsing Rinsing Oxidation->Rinsing Drying Drying Rinsing->Drying DyedPaper Dyed Paper Drying->DyedPaper

Caption: Workflow for dyeing paper pulp with Sulphur Green 14.

References

Application Notes and Protocols for the Quantification of Sulphur Green 14

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulphur Green 14 is a sulfur dye characterized by its dark green powder form and its application in dyeing cellulosic fibers such as cotton, hemp, and viscose.[1][2][3] It is insoluble in water but soluble in sodium sulfide solutions, forming a blue-gray color.[1] In concentrated sulfuric acid, it produces a dark yellow solution.[1][3][4][5] Due to its complex and potentially polymeric structure, quantifying Sulphur Green 14 in various matrices requires robust analytical techniques.[6] This document provides an overview of potential analytical methods and detailed protocols for the quantification of Sulphur Green 14. While specific validated methods for Sulphur Green 14 are not widely published, the following protocols are based on established techniques for similar sulfur-containing dyes and compounds.

Potential Analytical Techniques

Several analytical techniques can be adapted for the quantification of Sulphur Green 14. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture.[7] For Sulphur Green 14, a reverse-phase HPLC method with UV-Vis detection is a promising approach. Given that elemental sulfur can be analyzed by HPLC, this technique is suitable for sulfur-containing compounds.[8][9][10]

  • UV-Vis Spectrophotometry: This technique is based on measuring the absorption of light by the analyte. A turbidimetric method, which involves the conversion of sulfur to sulfate and subsequent precipitation to be measured by a UV-Vis spectrophotometer, can be employed for determining the total sulfur content.[11]

  • Mass Spectrometry (MS): Coupled with a separation technique like HPLC or Gas Chromatography (GC), mass spectrometry can provide both qualitative and quantitative information.[7][12] This is particularly useful for complex dye structures.

The following sections provide detailed protocols for HPLC and UV-Vis Spectrophotometry as these are the most accessible and adaptable methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the separation and quantification of Sulphur Green 14. This method is based on techniques used for other dyes and sulfur compounds and would require validation for this specific analyte.

Experimental Protocol

1. Objective: To quantify Sulphur Green 14 in a given sample using HPLC with UV-Vis detection.

2. Materials and Reagents:

  • Sulphur Green 14 reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Dichloromethane (DCM) (for extraction)

  • Sodium sulfide

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 4 µm particle size)

  • Analytical balance

  • Sonicator

  • Vortex mixer

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sulphur Green 14 reference standard. Due to its insolubility in common organic solvents, dissolve it in a minimal amount of sodium sulfide solution and then dilute to 10 mL with a suitable solvent like a mixture of acetonitrile and water. Note: The solubility will need to be experimentally determined.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction: For a solid matrix (e.g., dyed fabric), extract a known weight of the material with a suitable solvent. Dichloromethane has been used for extracting elemental sulfur from soil samples.[9] A soxhlet extraction may be necessary for efficient recovery. The choice of extraction solvent will need to be optimized.

5. HPLC Conditions:

  • Column: Cogent Bidentate C18, 4µm, 100Å[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Initial conditions may start at a higher aqueous concentration and ramp up to a higher organic concentration to elute the non-polar dye.

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 10 µL

  • Detection Wavelength: A wavelength scan of Sulphur Green 14 should be performed to determine the absorbance maximum. Based on methods for elemental sulfur, a starting wavelength of 263 nm can be used.[8][9]

  • Column Temperature: 30 °C

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Sulphur Green 14 standards against their known concentrations.

  • Determine the concentration of Sulphur Green 14 in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Hypothetical HPLC Calibration Data for Sulphur Green 14

Standard Concentration (µg/mL)Peak Area (mAU*s)
1.05,234
5.026,170
10.052,340
25.0130,850
50.0261,700
100.0523,400

Table 2: Hypothetical Quantification of Sulphur Green 14 in Samples

Sample IDPeak Area (mAU*s)Calculated Concentration (µg/mL)
Sample A78,51015.0
Sample B157,02030.0
Sample C314,04060.0

Experimental Workflow Diagram

HPLC_Workflow prep Sample Preparation stock Prepare Stock Solution (1 mg/mL) prep->stock standards Prepare Working Standards (1-100 µg/mL) prep->standards extract Extract Sulphur Green 14 from Sample Matrix prep->extract stock->standards filter Filter Extracts and Standards standards->filter extract->filter hplc HPLC Analysis filter->hplc inject Inject onto C18 Column hplc->inject detect UV-Vis Detection (e.g., 263 nm) inject->detect data Data Analysis detect->data calib Generate Calibration Curve data->calib quant Quantify Sample Concentration calib->quant

Caption: HPLC experimental workflow for Sulphur Green 14.

UV-Vis Spectrophotometry (Turbidimetric Method)

This protocol describes an indirect method for quantifying the total sulfur content, which can be correlated to the concentration of Sulphur Green 14 if it is the only sulfur-containing compound in the sample. The method involves oxidizing the sulfur to sulfate, followed by precipitation with barium chloride and measurement of the resulting turbidity.[11][13]

Experimental Protocol

1. Objective: To determine the total sulfur content as an estimate of Sulphur Green 14 concentration using a turbidimetric method.

2. Materials and Reagents:

  • Sulphur Green 14

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (concentrated)

  • Barium chloride solution (10%)

  • Polyvinyl alcohol (PVA) solution (as a stabilizer)[11]

  • Sodium sulfide

  • Deionized water

3. Instrumentation:

  • UV-Vis Spectrophotometer

  • Heating block or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

4. Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Sulphur Green 14 in a minimal amount of sodium sulfide, followed by dilution with deionized water. The exact concentration will depend on the expected sulfur content.

  • Oxidation:

    • Take a known volume of the standard or sample solution.

    • Add hydrogen peroxide to oxidize all sulfur compounds to sulfate. This step may require heating.

    • Acidify the solution with hydrochloric acid to remove carbonate interference.[11]

  • Precipitation:

    • Add the PVA stabilizer solution.

    • Add a known excess of barium chloride solution to precipitate barium sulfate.

    • Allow the reaction to proceed for a set amount of time (e.g., 10 minutes) for consistent turbidity development.[11]

5. Spectrophotometric Measurement:

  • Wavelength: Measure the absorbance (turbidity) of the barium sulfate suspension at 420 nm.[11]

  • Blank: Use a reagent blank (all reagents except the sample/standard) to zero the spectrophotometer.

6. Data Analysis:

  • Create a calibration curve by plotting the absorbance values of the prepared standards against their known concentrations.

  • Determine the sulfur concentration in the samples from the calibration curve.

Data Presentation

Table 3: Hypothetical Turbidimetric Data for Sulphur Green 14

Standard Concentration (µg/mL as S)Absorbance at 420 nm
50.112
100.225
200.450
400.898
601.350

Table 4: Hypothetical Sulfur Content in Samples

Sample IDAbsorbance at 420 nmCalculated Concentration (µg/mL as S)
Sample X0.33715.0
Sample Y0.67530.0
Sample Z1.12550.0

Experimental Workflow Diagram

Spectro_Workflow prep Sample Preparation dissolve Dissolve Sample/Standard prep->dissolve oxidation Oxidation to Sulfate (with H₂O₂) dissolve->oxidation acidify Acidification (HCl) oxidation->acidify precipitation Barium Sulfate Precipitation acidify->precipitation stabilizer Add Stabilizer (PVA) precipitation->stabilizer barium Add Barium Chloride stabilizer->barium measurement Spectrophotometric Measurement barium->measurement absorbance Measure Absorbance at 420 nm measurement->absorbance analysis Data Analysis absorbance->analysis curve Generate Calibration Curve analysis->curve quantify Quantify Sulfur Content curve->quantify

Caption: Turbidimetric workflow for total sulfur.

Conclusion

The quantification of Sulphur Green 14 can be approached using several analytical techniques. The HPLC method offers higher specificity and is recommended for complex matrices where other sulfur-containing compounds may be present. The UV-Vis spectrophotometric (turbidimetric) method is a simpler, more cost-effective alternative for determining total sulfur content, which can be an indicator of the dye concentration in the absence of interfering substances. Both methods require thorough development and validation, including optimization of sample preparation, to ensure accurate and reliable results. Further investigation into techniques like LC-MS could provide more detailed structural and quantitative information.[6]

References

Application Note: A Standardized Protocol for Determining the Lightfastness of Sulphur Green 14

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for evaluating the lightfastness of Sulphur Green 14, a synthetic organic sulfur dye known for its use in the textile industry on cellulosic fibers like cotton and viscose.[1] Given its characteristic good lightfastness, quantifying this property is crucial for quality control and predicting performance in various applications.[1][2] This protocol is based on the internationally recognized standard ISO 105-B02, which utilizes a xenon arc lamp to simulate exposure to natural daylight.[3][4] The methodology covers sample preparation, accelerated light exposure, and the quantitative and qualitative assessment of color change through spectrophotometry and standardized visual comparison tools.

Introduction

Sulphur Green 14 is a variegated dark green powder, insoluble in water, primarily used for dyeing cotton, hemp, and viscose fabrics.[5][6][7] The durability of its color when exposed to light, known as lightfastness, is a critical performance parameter. The most damaging component of daylight is ultraviolet (UV) radiation, which can cause dyes to fade.[8][9] Accelerated testing methods are employed to predict the long-term stability of dyed materials in a shortened timeframe.[10]

This protocol details a robust experimental setup using a xenon arc lightfastness tester, which provides a light spectrum closely matching that of natural sunlight filtered through window glass.[11][12] The evaluation of color change is performed using two complementary methods: instrumental color measurement (spectrophotometry) to determine the color difference (ΔE*ab) and visual assessment against the Blue Wool Scale and Grey Scale for fading.[13][14]

Experimental Workflow

experimental_workflow Figure 1: Experimental Workflow for Lightfastness Testing cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Accelerated Exposure cluster_analysis Phase 3: Data Acquisition & Analysis cluster_results Phase 4: Results & Reporting SamplePrep Sample Preparation (Dyeing of Cotton Substrate with Sulphur Green 14) Mounting Specimen Mounting (Partially masked on card) SamplePrep->Mounting InitialMeasure Initial Color Measurement (Spectrophotometer: L₀, a₀, b*₀) Mounting->InitialMeasure Exposure Xenon Arc Exposure (ISO 105-B02 Conditions) InitialMeasure->Exposure PeriodicMeasure Periodic Color Measurement (Spectrophotometer: Lₜ, aₜ, b*ₜ) Exposure->PeriodicMeasure VisualAssess Visual Assessment (vs. Blue Wool & Grey Scale) Exposure->VisualAssess Calc Calculate Color Difference (ΔE*ab) PeriodicMeasure->Calc Rating Determine Lightfastness Rating (Blue Wool Scale 1-8) VisualAssess->Rating Report Final Report Calc->Report Rating->Report

Caption: Workflow for Sulphur Green 14 lightfastness evaluation.

Apparatus and Materials

3.1. Equipment

  • Lightfastness Tester: An air- or water-cooled xenon arc lamp apparatus conforming to ISO 105-B02 specifications, equipped with a window-glass filter.[3][15] The device must allow for controlled irradiance, temperature (black standard), and humidity.[12]

  • Spectrophotometer/Colorimeter: A device capable of measuring color in the CIE Lab* color space.[16][17]

  • Assessment Cabinet: A standardized viewing cabinet compliant with ISO 105-A01 for visual assessment.[18]

3.2. Reference Materials & Consumables

  • Substrate: Undyed, optically brightener-free cotton fabric.

  • Dye: Sulphur Green 14 (C.I. Sulphur Green 14, CAS 12227-06-4).[1]

  • Blue Wool References: Standardized set of 8 blue wool fabrics (No. 1 to 8) as per ISO 105-B02.[9][11][14]

  • Grey Scale for Assessing Change in Colour: Standardized scale from 1 (severe change) to 5 (no change) as per ISO 105-A02.[8][13]

  • Mounting Cards: Opaque, non-fluorescent cards for mounting specimens.[18]

  • Masks: Opaque material to cover a portion of the samples and Blue Wool references during exposure.

Experimental Protocols

4.1. Protocol 1: Sample Preparation

  • Dyeing: Prepare a dyebath of Sulphur Green 14 according to standard procedures for sulfur dyes on cotton. This typically involves dissolving the dye in a sodium sulfide solution to create the soluble leuco form.[1][7]

  • Fabric Treatment: Immerse the cotton fabric in the dyebath, ensuring even saturation. Follow the recommended time and temperature for dyeing.

  • Oxidation & Rinsing: After dyeing, expose the fabric to air to oxidize the dye back to its insoluble, pigmented form within the fibers. Thoroughly rinse the fabric to remove any unfixed dye and allow it to dry completely in the dark.

  • Specimen Cutting: Cut the dyed fabric into specimens of a size suitable for the lightfastness tester's sample holders (e.g., 45 mm x 10 mm).[19]

  • Mounting: Mount each specimen on a mounting card. Cover approximately half of the specimen's length with an opaque mask to serve as the unexposed original.[19] Mount the Blue Wool references (typically 1 through 8) in the same manner.

4.2. Protocol 2: Accelerated Light Exposure

  • Instrument Calibration: Calibrate the xenon arc tester for irradiance, temperature, and humidity as per the manufacturer's instructions and ISO 105-B02 standards.

  • Initial Measurement: Before exposure, measure the CIE Lab* values of the exposed part of each test specimen. This will serve as the baseline (L₀, a₀, b*₀).

  • Sample Loading: Place the mounted test specimens and the Blue Wool references into the sample holders of the lightfastness tester.

  • Exposure Conditions: Set the instrument to the desired exposure conditions as specified in ISO 105-B02. A common set of parameters is provided in Table 1.[3][10]

  • Initiate Exposure: Begin the exposure cycle. The duration of the test is determined by the fading of the Blue Wool references.[20]

4.3. Protocol 3: Assessment of Fading

The assessment should be conducted periodically throughout the exposure process.

4.3.1. Instrumental Assessment

  • Periodic Measurement: At predefined intervals, remove the test specimens from the tester.

  • Color Measurement: Allow the specimens to condition to room temperature and then measure the CIE Lab* values (Lₜ, aₜ, b*ₜ) of the exposed area using the spectrophotometer.

  • Calculate Color Difference (ΔEab): The total color difference is calculated using the following equation: ΔEab = √[(Lₜ - L₀)² + (aₜ - a₀)² + (bₜ - b₀)²]

4.3.2. Visual Assessment

  • Comparison: In the assessment cabinet, place the exposed specimen next to its unexposed portion.

  • Grey Scale Rating: Compare the contrast between the exposed and unexposed parts of the test specimen with the pairs of grey chips on the Grey Scale. The rating (from 1 to 5) corresponds to the grey chip pair that shows the same contrast.[4]

  • Blue Wool Rating: Simultaneously, assess the fading of the Blue Wool references. The lightfastness rating of the Sulphur Green 14 specimen is the number of the Blue Wool reference that exhibits a similar degree of fading (i.e., the same Grey Scale rating) as the test specimen.[11][20]

Data Presentation

Quantitative data should be recorded and summarized in structured tables for clarity and comparison.

Table 1: ISO 105-B02 Recommended Experimental Conditions

Parameter Setpoint
Light Source Xenon Arc Lamp
Optical Filter Window Glass (Simulating indoor exposure)
Irradiance Level (at 420 nm) 1.10 W/m²/nm
Black Standard Temperature (BST) 50 °C ± 2 °C

| Chamber Relative Humidity | 40% ± 5% |

Table 2: Quantitative Colorimetric Data for Sulphur Green 14

Exposure Time (Hours) L* a* b* ΔE*ab
0 (Baseline) L*₀ a*₀ b*₀ 0.00
20 L*₂₀ a*₂₀ b*₂₀ ΔE*₂₀
40 L*₄₀ a*₄₀ b*₄₀ ΔE*₄₀
80 L*₈₀ a*₈₀ b*₈₀ ΔE*₈₀

| 160 | L₁₆₀ | a₁₆₀ | b₁₆₀ | ΔE₁₆₀ |

Table 3: Lightfastness Rating Summary

Specimen Grey Scale Rating (at end of test) Corresponding Blue Wool Reference No. Lightfastness Rating

| Sulphur Green 14 | e.g., 4 | e.g., 6 | 6 |

Note: The Blue Wool Scale is logarithmic; each grade from 1 to 8 represents approximately double the lightfastness of the previous one.[13][14]

Conclusion

This application note provides a comprehensive and standardized protocol for measuring the lightfastness of Sulphur Green 14. By adhering to the ISO 105-B02 standard, researchers can obtain reliable and reproducible data. The combination of instrumental colorimetry and visual assessment against the Blue Wool Scale provides a complete characterization of the dye's performance, ensuring its suitability for applications where color stability is paramount.

References

Greener Shades: Sustainable Approaches in Sulfur Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The textile industry's pursuit of sustainability has cast a spotlight on traditional dyeing processes, particularly the use of sulfur dyes. While prized for their cost-effectiveness and excellent fastness on cellulosic fibers like cotton, conventional sulfur dyeing methods carry a significant environmental burden due to their reliance on sodium sulfide as a reducing agent. The use of sodium sulfide results in toxic effluent containing high levels of sulfides, which can lead to the release of poisonous hydrogen sulfide gas under acidic conditions, posing risks to aquatic life and human health.

In response, green chemistry principles are being applied to develop more ecologically sound sulfur dyeing processes. These innovative approaches focus on replacing hazardous chemicals, reducing water and energy consumption, and minimizing the generation of harmful waste products. This document provides an overview of these greener alternatives, complete with detailed experimental protocols and comparative data for researchers and scientists in the field.

Alternative Reducing Agents: A Move Away from Sulfide

The core of greening the sulfur dyeing process lies in finding effective and environmentally benign substitutes for sodium sulfide. The primary function of the reducing agent is to convert the insoluble sulfur dye into its water-soluble leuco form, which can then be absorbed by the textile fibers.

Sugar-Based Reducing Agents

Carbohydrates such as glucose, fructose, and molasses have emerged as highly promising, non-toxic, and biodegradable alternatives to sodium sulfide.[1][2] These reducing sugars, in an alkaline medium, can effectively reduce the sulfur dye molecules.

Key Advantages:

  • Eco-friendly: Readily biodegradable and non-toxic.

  • Reduced Odor: Eliminates the noxious smell of hydrogen sulfide.

  • Improved Effluent Quality: Lower Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) in the wastewater.

dot

cluster_Conventional Conventional Process cluster_Green Green Chemistry Approach A Sulfur Dye C Leuco Dye (Soluble) A->C Reduction B Sodium Sulfide (Reducing Agent) B->C H Toxic Effluent (High Sulfide) B->H E Dyed Fiber C->E Dyeing D Cotton Fiber D->E G Final Dyed Fabric E->G Oxidation F Oxidation F->G A2 Sulfur Dye C2 Leuco Dye (Soluble) A2->C2 Reduction B2 Glucose (Reducing Agent) B2->C2 H2 Biodegradable Effluent B2->H2 E2 Dyed Fiber C2->E2 Dyeing D2 Cotton Fiber D2->E2 G2 Final Dyed Fabric E2->G2 Oxidation F2 Oxidation F2->G2

Caption: Comparison of Conventional vs. Green Sulfur Dyeing Workflow.

Electrochemical Reduction

A more technologically advanced approach involves the use of electrochemistry to reduce the sulfur dye. This method can be either direct, where the dye is reduced on the surface of a cathode, or indirect, using a redox mediator.[3]

Key Advantages:

  • Elimination of Chemical Reducing Agents: The process is driven by an electric current, completely avoiding the need for reducing chemicals.

  • Precise Control: The reduction potential can be precisely controlled, potentially leading to better dye utilization and reproducibility.

  • Regenerable System: In indirect electrolysis, the mediator can be regenerated, making the process more sustainable.

dot

A Sulfur Dye Suspension B Electrochemical Cell (Cathode & Anode) A->B C Leuco Dye Formation at Cathode B->C e- G Clean Effluent B->G D Dyeing of Cotton Fiber C->D E Oxidation D->E F Final Dyed Fabric E->F

Caption: Workflow of the Electrochemical Sulfur Dyeing Process.

Comparative Data

The following table summarizes the performance of different reducing agents in sulfur dyeing, highlighting the effectiveness of greener alternatives compared to the conventional sodium sulfide method.

Reducing AgentAlkaliColor Yield (K/S)Wash Fastness (Staining)Wet Rub Fastness
Sodium Sulfide (Conventional) Sodium Carbonate18.53-42-3
Glucose Sodium Hydroxide17.843
Invert Sugar Sodium Carbonate18.243
Molasses Sodium Hydroxide16.53-42-3

Note: Data is compiled and generalized from multiple sources for comparative purposes. Actual results may vary based on specific dye, substrate, and process conditions.

Experimental Protocols

Protocol for Sulfur Dyeing using Glucose as a Reducing Agent

This protocol details the procedure for dyeing cotton fabric with a sulfur dye using glucose as a sustainable reducing agent.

Materials:

  • Scoured and bleached cotton fabric

  • Sulfur dye (e.g., C.I. Sulphur Black 1)

  • D-Glucose

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂)

  • Distilled water

Equipment:

  • Laboratory dyeing machine (e.g., Mathis Labomat)

  • Beakers and graduated cylinders

  • Heating plate with magnetic stirrer

  • pH meter

  • Spectrophotometer for color measurement

Procedure:

  • Preparation of the Dye Bath:

    • Prepare a dye stock solution by pasting the sulfur dye (e.g., 5% on weight of fabric - owf) with a small amount of water.

    • In the main dye bath, add the required amount of water and then add glucose (e.g., 10 g/L) and sodium hydroxide (e.g., 5 g/L) to achieve a pH of 10.5-11.5.

    • Heat the bath to 80-90°C and add the dye stock solution. Stir for 10-15 minutes to ensure complete reduction of the dye (the solution should turn into the leuco form).

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dye bath.

    • Raise the temperature to 90-95°C and maintain for 45-60 minutes.

    • Add sodium chloride (e.g., 20 g/L) in portions over 15-20 minutes to enhance dye exhaustion.

  • Oxidation and Rinsing:

    • After dyeing, remove the fabric and squeeze it.

    • Rinse the fabric thoroughly with cold water.

    • Oxidize the fabric by treating it in a fresh bath with hydrogen peroxide (e.g., 2 g/L) and acetic acid (to maintain a pH of 5-6) at 50°C for 10-15 minutes.

    • Rinse the fabric again, first with hot water and then with cold water.

  • Soaping:

    • Treat the dyed fabric with a solution of a non-ionic detergent (e.g., 2 g/L) at 90°C for 15 minutes to remove unfixed dye and improve fastness properties.

    • Finally, rinse the fabric with cold water and air dry.

Evaluation:

  • Assess the color yield (K/S value) of the dyed fabric using a spectrophotometer.

  • Evaluate the color fastness to washing (ISO 105-C06) and rubbing (ISO 105-X12).

  • Analyze the dye bath effluent for key parameters like pH, COD, and sulfide content (if comparing with the conventional method).

Protocol for Electrochemical Reduction of Sulfur Dyes

This protocol provides a general framework for setting up an electrochemical dyeing process in a laboratory setting.

Materials:

  • Sulfur dye (e.g., C.I. Sulphur Black 1)

  • Cotton fabric

  • Supporting electrolyte (e.g., Sodium Sulfate - Na₂SO₄)

  • Distilled water

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell with two compartments separated by a membrane

  • Working electrode (cathode, e.g., stainless steel mesh)

  • Counter electrode (anode, e.g., platinum)

  • Reference electrode (e.g., Ag/AgCl)

  • Dyeing vessel

Procedure:

  • Electrochemical Reduction:

    • Prepare an aqueous suspension of the sulfur dye in the catholyte compartment of the electrochemical cell containing the supporting electrolyte.

    • Apply a constant potential or current to the working electrode to initiate the reduction of the dye. The specific potential will depend on the dye being used and should be determined through preliminary cyclic voltammetry studies.

    • Continue the electrolysis until the dye is fully converted to its leuco form, which can be monitored by observing the color change of the solution.

  • Dyeing:

    • Transfer the reduced dye solution (leuco dye) to a separate dyeing vessel containing the pre-wetted cotton fabric.

    • Carry out the dyeing process at an elevated temperature (e.g., 80-90°C) for 45-60 minutes.

  • Oxidation and After-treatment:

    • Follow the same oxidation, rinsing, and soaping steps as described in Protocol 3.1.

Evaluation:

  • Compare the color yield and fastness properties of the electrochemically dyed fabric with conventionally dyed samples.

  • Analyze the energy consumption of the process.

Conclusion

The shift towards green chemistry in sulfur dyeing is not merely a trend but a necessity for the long-term viability of the textile industry. The adoption of alternative reducing agents like sugars and the exploration of advanced techniques such as electrochemical reduction offer significant environmental benefits without compromising on the quality of the final product. While challenges in terms of process optimization and cost-effectiveness remain, ongoing research in this area is paving the way for a more sustainable and responsible future for textile coloration. These application notes and protocols serve as a starting point for researchers and industry professionals to explore and implement these greener alternatives.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Sulphur Green 14 for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Sulphur Green 14 for various laboratory applications.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving Sulphur Green 14 due to its inherent low solubility in aqueous solutions. The following table and protocols offer systematic approaches to enhance its solubility.

Data Presentation: Solubility Enhancement Strategies

MethodKey Reagents/ParametersRecommended Starting ConcentrationProsCons
Organic Solvent Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF)1-10 mM stock solution- Effective for many poorly soluble organic compounds- Miscible with a wide range of aqueous buffers- Can be toxic to cells at higher concentrations- May precipitate upon dilution in aqueous solutions
Surfactant-Aided Pluronic® F-127, Tween® 20, Triton™ X-1000.01-0.1% (w/v) in final solution- Improves solubility in aqueous buffers- Can form micelles to encapsulate the dye- May interfere with some biological assays- Requires optimization of surfactant concentration
pH Adjustment Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)Titrate to desired pH- Can increase solubility by ionizing functional groups- May alter the chemical structure or properties of the dye- Not suitable for all experimental conditions
Co-solvency Ethanol, Methanol5-20% (v/v) in final solution- Can disrupt solute-solute interactions- May affect protein structure or cell viability- Potential for precipitation upon dilution

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is recommended for preparing a high-concentration stock solution of Sulphur Green 14 that can be diluted for working solutions.

Materials:

  • Sulphur Green 14 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh out the desired amount of Sulphur Green 14 powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 1-10 mM).

  • Vortex the mixture vigorously for 2-5 minutes until the dye is completely dissolved. Gentle heating (37-50°C) can be applied if necessary, but monitor for any color change which might indicate degradation.

  • Store the stock solution in a tightly sealed amber vial at -20°C to protect from light and moisture.

Protocol 2: Surfactant-Assisted Solubilization in Aqueous Buffers

This method is suitable for experiments requiring the dye to be in an aqueous buffer with minimal organic solvent.

Materials:

  • Sulphur Green 14 stock solution in DMSO (from Protocol 1)

  • Pluronic® F-127

  • Aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in your desired aqueous buffer.

  • In a separate tube, add the required volume of the Sulphur Green 14 DMSO stock solution.

  • To the dye solution, add an equal volume of the 10% Pluronic® F-127 stock solution.

  • Vortex the mixture thoroughly to ensure the formation of dye-surfactant micelles.

  • This mixture can then be diluted to the final working concentration in the aqueous buffer. The final concentration of Pluronic® F-127 should ideally be kept below 0.1% to minimize potential effects on cells.

Mandatory Visualizations

Logical Relationships

A Problem: Sulphur Green 14 Precipitation in Aqueous Buffer B Is an organic solvent permissible in the experiment? A->B C Yes B->C Permissible D No B->D Not Permissible E Prepare a concentrated stock solution in DMSO (e.g., 10 mM). C->E G Consider using a surfactant-based approach. D->G F Dilute the stock solution directly into the aqueous buffer to the final working concentration. E->F J Monitor for any signs of precipitation or aggregation. F->J H Prepare a stock solution of a surfactant (e.g., Pluronic F-127) in the aqueous buffer. G->H I Mix the dye (from a small amount of DMSO stock) with the surfactant solution before final dilution. H->I I->J cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Sulphur Green 14 Powder B Add Anhydrous DMSO A->B C Vortex until dissolved B->C D Store at -20°C (protected from light) C->D E Thaw stock solution D->E For use F Dilute in aqueous buffer to final concentration E->F G Vortex briefly F->G H Use immediately in experiment G->H

"Troubleshooting uneven dyeing with Sulphur Green 14 on cotton"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Sulphur Green 14 for dyeing cotton fabrics. The information is designed to help identify and resolve common issues encountered during the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is Sulphur Green 14 and why is it used for cotton?

Sulphur Green 14 is a type of sulphur dye used for cellulosic fibers like cotton, hemp, and viscose.[1][2][3] It is known for producing a brilliant green shade and generally offers good wash fastness at a low cost, making it suitable for workwear and outerwear.[2][4] Like other sulphur dyes, it is water-insoluble and must be dissolved in a reducing agent, typically a sodium sulfide solution, to be applied to the fabric.[5][6][7]

Q2: What are the critical steps in the Sulphur Green 14 dyeing process?

The dyeing process for sulphur dyes involves four main stages:

  • Reduction: The insoluble dye powder is converted into a water-soluble "leuco" form using a reducing agent (like sodium sulfide) and an alkali (like soda ash) in hot water.[8][9]

  • Dyeing (Absorption): The cotton fabric is immersed in the dye bath, where the soluble leuco dye is absorbed by the cellulosic fibers. This is typically done at a high temperature (around 90-100°C).[9][10]

  • Oxidation: After absorption, the fabric is treated to convert the dye back to its original water-insoluble form inside the fibers. This can be achieved by exposure to air or by using chemical oxidizing agents like hydrogen peroxide or sodium bromate.[7][8][11]

  • After-treatment (Soaping): The dyed fabric is thoroughly washed and soaped to remove any residual chemicals and unfixed dye, which helps improve feel and fastness properties.[8][12]

Q3: My dyed fabric feels harsh and has become weaker over time. What causes this?

This issue, known as "tendering," is a known problem with sulphur-dyed goods.[13][14] It occurs when residual sulfur in the fabric gradually oxidizes in the air to form sulfuric acid, which then degrades the cotton (cellulose) fibers.[10][13][15] To prevent this, a post-dyeing treatment with an anti-tendering agent like sodium acetate or a mild alkali rinse with soda ash is recommended.[8][13]

Troubleshooting Guide for Uneven Dyeing

Uneven dyeing is a common defect that can arise from issues in fabric preparation, dye bath control, or the dyeing procedure itself.

Problem 1: Patchy or Streaky Color

  • Possible Cause: Improper fabric preparation. The presence of impurities like oils, waxes, or sizing agents on the cotton can prevent uniform dye penetration.[13][16][17]

  • Solution: Ensure the cotton fabric undergoes thorough and uniform scouring and bleaching before dyeing. Use effective wetting agents to ensure the material is fully absorbent.[17][18]

  • Possible Cause: Premature oxidation of the dye. If the fabric is exposed to air during the dyeing process, or if the reducing agent is insufficient, the dye can oxidize and become insoluble before it has penetrated the fiber evenly.[13][15]

  • Solution: Keep the dyed material fully submerged in the dye liquor during the process. Ensure an adequate amount of reducing agent is used and consider an anti-oxidizing agent in the bath.[12][19]

  • Possible Cause: Incorrect dye dissolution. If the Sulphur Green 14 dye is not fully reduced to its soluble leuco form, insoluble particles can deposit unevenly on the fabric surface.[17]

  • Solution: Ensure the dye is pasted correctly and then dissolved in the reducing solution by boiling for at least 4-5 minutes to ensure complete solubilization before adding it to the main dye bath.[19]

Problem 2: Shade is Lighter in Some Areas and Darker in Others

  • Possible Cause: Poor dye migration or rapid dye uptake. This can happen if the temperature is raised too quickly or if exhausting agents like salt are added too rapidly.[16][18]

  • Solution: Raise the dye bath temperature gradually to the target dyeing temperature. Add salt in portions over time rather than all at once to promote controlled exhaustion and level dyeing.[16]

  • Possible Cause: Water hardness. Calcium and magnesium ions in hard water can form precipitates with the dye, leading to spots and unevenness.[12][16][18]

  • Solution: Use demineralized water for the dye bath. If that is not possible, add a suitable sequestering agent to chelate the hard water ions.[12][16]

Problem 3: Bronziness (A reddish or metallic look on the fabric surface)

  • Possible Cause: This is a common defect with sulphur dyes and is often caused by an insufficient amount of sodium sulfide (reducing agent) in the dye bath.[13][15]

  • Solution: Increase the concentration of sodium sulfide. The amount should be sufficient to keep the dye in its reduced, soluble form throughout the dyeing process.[12]

  • Possible Cause: Over-concentration of the dye or excessive use of salt as an exhausting agent.[13][19]

  • Solution: Reduce the concentration of salt. While salt aids in exhaustion, too much can cause the dye to aggregate on the surface of the fiber.[19] Also, ensure the dye liquor is not overly concentrated.[13]

Data Presentation

The following tables provide recommended parameters for key stages of the dyeing process. Note that optimal values may vary based on specific equipment and substrate characteristics.

Table 1: Dye Bath Formulation (Typical Recipe)

ComponentConcentrationPurpose
Sulphur Green 142-10% (on weight of fabric)Colorant
Sodium Sulfide (Na₂S)1.5% (on weight of dye) or 3-6 g/LReducing Agent
Soda Ash (Na₂CO₃)1-7 g/LAlkali/pH Control, Prevents premature oxidation
Salt (NaCl or Na₂SO₄)8-20 g/LExhausting Agent (promotes dye uptake)
Wetting Agent0.5-1.0 g/LImproves fabric absorbency
Sequestering Agent1.0-2.0 g/LCounteracts water hardness
Material to Liquor Ratio1:20Ratio of fabric weight to dye bath volume

Sources:[2][9][20]

Table 2: Process Parameters

Process StepTemperatureTimeKey Considerations
Dye DissolutionBoiling (100°C)10-15 minutesEnsures dye is fully reduced and solubilized.[9]
Dyeing90-100°C60-90 minutesHigh temperature promotes dye penetration and fixation.[2][9][21]
Oxidation60°C (with H₂O₂)15-20 minutesConverts dye back to insoluble form.[9]
After-treatment70°C20-30 minutesImproves light and wash fastness.[2]

Experimental Protocols

Protocol 1: Standard Dyeing Procedure for Cotton with Sulphur Green 14

  • Pre-treatment: Scour and bleach the 100% cotton fabric to remove all impurities. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a stock solution by making a paste of the required amount of Sulphur Green 14 powder with a wetting agent and a small amount of hot water.

    • In a separate vessel, dissolve the required sodium sulfide and soda ash in hot water.

    • Add the reducing solution to the dye paste and boil for 10-15 minutes until the dye is fully dissolved, forming the leuco dye solution.[9]

  • Dyeing:

    • Set the main dye bath with the required volume of water, sequestering agent, and wetting agent at approximately 40°C.[19]

    • Add the dissolved leuco dye solution to the bath.

    • Immerse the pre-wetted cotton fabric.

    • Gradually raise the temperature to 90-100°C over 20-30 minutes.[19][21]

    • Run for 20 minutes, then begin adding the pre-dissolved salt in two to three portions over 15 minutes.

    • Continue dyeing at 90-100°C for another 45-60 minutes.

  • Rinsing and Oxidation:

    • Cool the dye bath and rinse the fabric, first with warm water and then with cold water, to remove residual alkali and unfixed dye.[19]

    • Prepare an oxidation bath with hydrogen peroxide (1.0-2.0 g/L) and treat the fabric at 60°C for 15-20 minutes.[9]

  • Soaping and Final Rinsing:

    • Thoroughly rinse the fabric.

    • Soap the fabric at a boil (90°C) for 15-20 minutes with a suitable detergent.[19]

    • Perform a final hot rinse followed by a cold rinse.

    • Apply an anti-tendering agent if required.[8]

    • Dry the fabric.

Protocol 2: Stripping Unevenly Dyed Fabric

This protocol is for correcting unevenly dyed shades.

  • Mild Stripping:

    • Prepare a bath with a warm solution of sodium sulfide (5-10 g/L).[21]

    • Treat the unevenly dyed fabric at 85-90°C for 20 minutes.[21] This will re-solubilize some of the surface dye, allowing for potential re-leveling.

    • Rinse thoroughly and assess the shade. If still uneven, proceed to full stripping.

  • Full Stripping (if necessary):

    • Prepare a bath containing sodium hypochlorite or a bleaching powder solution (providing 2-3 g/L of available chlorine).[13][15][22]

    • Treat the fabric in this solution until the color is sufficiently removed.

    • Rinse thoroughly and neutralize any remaining chlorine before attempting to re-dye.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_causes Potential Causes cluster_solution Solution Implementation Start Uneven Dyeing Observed Check_Fabric Review Fabric Pre-treatment Records Start->Check_Fabric Check_Water Test Water Hardness Start->Check_Water Check_Bath Analyze Dye Bath (pH, Temp, Chemicals) Start->Check_Bath Check_Procedure Review Dyeing Procedure Start->Check_Procedure Cause_Prep Improper Scouring/ Bleaching Check_Fabric->Cause_Prep Cause_Water High Water Hardness Check_Water->Cause_Water Cause_Chem Incorrect Chemical Concentrations Check_Bath->Cause_Chem Cause_Ox Premature Oxidation Check_Bath->Cause_Ox Cause_Proc Procedural Error (e.g., rapid heating) Check_Procedure->Cause_Proc Sol_Strip Strip and Re-dye Cause_Prep->Sol_Strip For current batch Sol_Adjust Adjust Process Parameters for Future Batches Cause_Prep->Sol_Adjust For future batches Cause_Water->Sol_Strip For current batch Cause_Water->Sol_Adjust For future batches Cause_Chem->Sol_Strip For current batch Cause_Chem->Sol_Adjust For future batches Cause_Ox->Sol_Strip For current batch Cause_Ox->Sol_Adjust For future batches Cause_Proc->Sol_Strip For current batch Cause_Proc->Sol_Adjust For future batches

Caption: Workflow for troubleshooting uneven dyeing issues.

Sulphur_Dyeing_Chemistry cluster_insoluble Insoluble State cluster_soluble Soluble 'Leuco' State cluster_fiber Inside Cotton Fiber Dye_Insoluble Sulphur Dye (Dye-S-S-Dye) Dye_Soluble Soluble Leuco Form (Dye-SH + HS-Dye) Dye_Insoluble->Dye_Soluble + Reducing Agent (e.g., Na₂S) Dye_Fixed Insoluble Dye Fixed (Dye-S-S-Dye) Dye_Soluble->Dye_Fixed + Oxidizing Agent (e.g., Air, H₂O₂)

Caption: Chemical transformation of sulphur dye during dyeing.

Diagnosis_Tree n1 Uneven Dyeing n2 Are there distinct spots or precipitates? n1->n2 n3 Is the unevenness streaky or patchy? n1->n3 n4 Is there a metallic sheen (bronziness)? n1->n4 n2->n3 No n5 Cause: Incomplete dye dissolution or high water hardness. n2->n5 Yes n3->n4 No n6 Cause: Poor fabric preparation (impurities) or premature oxidation. n3->n6 Yes n7 Cause: Insufficient reducing agent or excessive salt. n4->n7 Yes n8 Cause: Poor dye migration (rapid heating/salt addition). n4->n8 No

Caption: Decision tree for diagnosing uneven dyeing causes.

References

"Minimizing degradation of Sulphur Green 14 during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulphur Green 14

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Sulphur Green 14 during experiments.

Frequently Asked Questions (FAQs)

1. What is Sulphur Green 14 and what are its basic properties?

Sulphur Green 14 (C.I. Sulphur Green 14, CAS No. 12227-06-4) is a synthetic sulfur dye.[1][2][3] It typically comes as a dark green powder that is insoluble in water but soluble in a sodium sulfide solution, where it forms a blue-gray solution.[1] It is also soluble in concentrated sulfuric acid, resulting in a dark yellow solution.[1][4] Its primary application is in the textile industry for dyeing cellulosic materials like cotton and linen due to its good light and wash fastness.[1][3][5]

2. What are the main factors that can cause Sulphur Green 14 to degrade during experiments?

The degradation of Sulphur Green 14, like other sulfur dyes, is primarily influenced by:

  • Oxidation: Exposure to air, especially under humid conditions, and oxidizing agents can lead to the breakdown of the dye.[6] This can result in the formation of sulfuric acid, which can further degrade the dye and other components in your experiment.[6]

  • pH: The stability and color of sulfur dyes can be pH-dependent. While specific data for Sulphur Green 14 is limited, related dyes show optimal color strength at a neutral pH. Extreme acidic or alkaline conditions can alter the dye's properties.

  • Light Exposure: Although it has good light fastness, prolonged exposure to high-intensity light, particularly UV radiation, can contribute to photodegradation.[7]

  • Temperature: High temperatures can cause the thermal degradation of sulfur dyes, leading to the cleavage of sulfur-sulfur and carbon-sulfur bonds.

3. How should I prepare a solution of Sulphur Green 14 for my experiment?

Since Sulphur Green 14 is insoluble in water, a reducing agent is required for solubilization. The standard method involves using an alkaline solution of sodium sulfide.

Experimental Protocols

Protocol for Solubilizing Sulphur Green 14

This protocol describes the general procedure for preparing a stock solution of Sulphur Green 14 by reduction.

Materials:

  • Sulphur Green 14 powder

  • Sodium sulfide (Na₂S)

  • Sodium hydroxide (NaOH) (for pH adjustment if necessary)

  • Deionized water

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a chemical fume hood, prepare a solution of sodium sulfide in deionized water. The concentration will depend on the amount of dye to be solubilized. A common starting point is a 1-5% (w/v) sodium sulfide solution.

  • Gently warm the sodium sulfide solution (e.g., to 40-50°C) to aid in the dissolution of the dye.

  • Gradually add the Sulphur Green 14 powder to the warm sodium sulfide solution while stirring continuously.

  • To prevent premature oxidation of the solubilized dye, it is advisable to perform this process under an inert atmosphere by bubbling nitrogen or argon gas through the solution.

  • Continue stirring until the dye is fully dissolved, which is indicated by the formation of a clear, blue-gray solution.

  • Allow the solution to cool to room temperature before use.

  • Store the stock solution in a tightly sealed container, protected from light and air.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Color of the dye solution fades or changes over time. Oxidation: The solubilized (leuco) form of the dye is sensitive to oxygen and will re-oxidize to its insoluble form, causing precipitation and a loss of color in the solution.- Prepare fresh solutions of Sulphur Green 14 before each experiment.- Store stock solutions under an inert gas (nitrogen or argon).- Use sealed containers to minimize contact with air.- Add a small amount of reducing agent (sodium sulfide) to the stock solution to maintain its reduced state.
Precipitate forms in the experimental medium. Incompatibility with acidic conditions: The solubilized dye may precipitate in acidic environments.- Ensure the pH of your experimental medium is neutral or slightly alkaline before adding the Sulphur Green 14 solution.- If your experiment requires acidic conditions, consider if a different dye would be more suitable.
Reaction with metal ions: The presence of certain metal ions (e.g., iron) can cause precipitation or rapid degradation of the dye.[6]- Use high-purity reagents and deionized water to prepare your solutions.- If metal contamination is suspected, consider using a chelating agent.
Inconsistent experimental results. Degradation of the dye: The degradation of Sulphur Green 14 can lead to a loss of its desired properties and the formation of interfering byproducts.- Protect the dye and its solutions from prolonged exposure to light and high temperatures.- Always use freshly prepared solutions for critical experiments.- Evaluate the stability of the dye under your specific experimental conditions by running controls.
Unexpected pH changes in the experiment. Formation of acidic byproducts: Degradation of Sulphur Green 14 through oxidation can produce sulfuric acid, lowering the pH of the medium.[6]- Monitor the pH of your experiment over time.- Use a buffered solution to maintain a stable pH.- If a decrease in pH is observed, it may be an indication of dye degradation.

Visualizing Degradation and Experimental Workflow

Below are diagrams illustrating the general degradation pathway of sulfur dyes and a recommended workflow for preparing a Sulphur Green 14 solution.

G General Degradation Pathway of Sulphur Dyes SulphurGreen14 Sulphur Green 14 (Insoluble Pigment) LeucoDye Solubilized Leuco-Dye (Reduced Form) SulphurGreen14->LeucoDye Reduction (e.g., Na₂S) LeucoDye->SulphurGreen14 Oxidation DegradationProducts Degradation Products (e.g., Sulfuric Acid) LeucoDye->DegradationProducts OxidizingAgents Oxidizing Agents (O₂, Light, Heat) OxidizingAgents->LeucoDye

Caption: General degradation pathway of sulfur dyes.

G Workflow for Preparing Sulphur Green 14 Solution start Start prep_reducer Prepare warm Na₂S solution start->prep_reducer add_dye Gradually add Sulphur Green 14 powder prep_reducer->add_dye stir Stir until fully dissolved (under inert gas if possible) add_dye->stir cool Cool to room temperature stir->cool store Store in a sealed, light-protected container cool->store end Ready for use store->end

Caption: Workflow for preparing Sulphur Green 14 solution.

References

Technical Support Center: Addressing the Environmental Impact of Sulfur Dye Effluents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the treatment of sulfur dye effluents.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental treatment of sulfur dye wastewater.

Issue Possible Cause Troubleshooting Steps
Low color removal during coagulation-flocculation. Incorrect pH of the wastewater.Adjust the pH of the wastewater to the optimal range for the coagulant being used. For many common coagulants, this is in the neutral to slightly acidic range.[1][2]
Inadequate coagulant dosage.Perform a jar test to determine the optimal coagulant dosage for your specific effluent.[1][3]
Insufficient mixing speed or time.Ensure rapid mixing for a short duration (e.g., 1-3 minutes at high speed) to disperse the coagulant, followed by slow mixing for a longer period (e.g., 15-30 minutes at low speed) to promote floc formation.[3][4]
Poor COD and BOD reduction with biological treatment. Presence of non-biodegradable or toxic substances in the effluent.Consider a pre-treatment step, such as an Advanced Oxidation Process (AOP), to break down complex organic molecules into more biodegradable forms.[5]
Suboptimal conditions for microbial growth (e.g., pH, temperature, nutrient levels).Monitor and adjust the pH and temperature of the bioreactor to the optimal range for the microbial consortium being used. Ensure adequate nutrient availability.
Low efficiency of activated carbon adsorption. Saturation of the activated carbon.Regenerate the activated carbon or replace it with a fresh batch.
Incorrect pH affecting the surface charge of the adsorbent and dye molecules.Adjust the pH of the effluent to a level that promotes adsorption for the specific sulfur dye.
Presence of competing organic molecules.Pre-treat the effluent to remove other organic compounds that may compete for adsorption sites.
Inconsistent results with Advanced Oxidation Processes (AOPs). Fluctuations in wastewater composition.Characterize the effluent before each experiment to adjust AOP parameters accordingly.
Presence of radical scavengers (e.g., carbonates, chlorides).Identify and quantify potential radical scavengers in the effluent and adjust the oxidant dosage or consider a pre-treatment step to remove them.
Incorrect pH for the specific AOP.Adjust the pH to the optimal range for the AOP being used (e.g., acidic pH for the Fenton process).[6]

Frequently Asked Questions (FAQs)

1. What are the primary pollutants in sulfur dye effluents?

Sulfur dye effluents are characterized by high color, high concentrations of sulfides, and significant levels of Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD).[5] They also contain unfixed dyes and various inorganic salts.

2. Why is the sulfide in the effluent a major concern?

Sulfide in the effluent can lead to the release of toxic hydrogen sulfide (H₂S) gas, which has a foul odor and can cause respiratory problems. It is also corrosive to sewer systems and can be toxic to aquatic life.

3. What is the difference between COD and BOD?

BOD (Biochemical Oxygen Demand) measures the amount of oxygen consumed by microorganisms to decompose the biodegradable organic matter in the water over a specific period (typically 5 days).[7][8] COD (Chemical Oxygen Demand) measures the total amount of oxygen required to chemically oxidize all organic matter, both biodegradable and non-biodegradable.[9] In textile effluents, COD is typically much higher than BOD due to the presence of non-biodegradable synthetic dyes.

4. Can sulfur dyes be removed by conventional biological treatment methods alone?

Conventional biological treatment methods are often not very effective in removing sulfur dyes because these dyes can be toxic to microorganisms and are generally not readily biodegradable.[2] A combination of physical/chemical and biological treatments is often necessary for effective removal.

5. What are Advanced Oxidation Processes (AOPs) and how do they work?

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and can break down complex dye molecules into simpler, less harmful substances. Common AOPs include the Fenton process (Fe²⁺ + H₂O₂), ozonation (O₃), and UV/H₂O₂.[6]

Data Presentation: Treatment Efficiency

The following tables summarize the reported efficiency of different treatment methods for textile wastewater, which can be indicative of their performance on sulfur dye effluents.

Table 1: Coagulation-Flocculation Efficiency

CoagulantPollutantRemoval Efficiency (%)Reference
Alum (Aluminum Sulfate)COD73.1[8]
Turbidity93.7[8]
Color71.7[8]
Ferric ChlorideCOD52.2[8]
Polymeric CoagulantCOD72.5[2]
Turbidity94.9[2]

Table 2: Activated Carbon Adsorption Efficiency

AdsorbentPollutantRemoval Efficiency (%)Reference
Activated CarbonMethylene Blue>90[10]
Activated CarbonDisperse Dyes~90[11]
Activated CarbonCOD50-60

Table 3: Advanced Oxidation Process (AOP) Efficiency

AOP MethodPollutantRemoval Efficiency (%)Reference
Fenton ProcessColor (Disperse Dyes)77-85[12]
COD (Disperse Dyes)75-78[12]
OzonationColor81[13]
COD75[13]
Photo-FentonColor (Ponceau S)>94[14]

Experimental Protocols

Coagulation-Flocculation

This protocol outlines the jar test procedure to determine the optimal coagulant dosage.

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Coagulant stock solution (e.g., Alum or Ferric Chloride)

  • pH meter

  • Turbidimeter

  • Pipettes

Procedure:

  • Fill six 1000 mL beakers with the sulfur dye effluent.

  • Place the beakers in the jar testing apparatus.

  • While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the coagulant stock solution to each beaker.[13]

  • Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.[3]

  • Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) and continue mixing for 15-30 minutes to promote floc formation.[13]

  • Turn off the stirrers and allow the flocs to settle for 30 minutes.[13]

  • Carefully collect a supernatant sample from each beaker without disturbing the settled sludge.

  • Measure the turbidity, color, and COD of the supernatant from each beaker.

  • The dosage that results in the lowest residual turbidity, color, and COD is the optimal coagulant dose.

Adsorption by Activated Carbon

This protocol describes a batch adsorption experiment to evaluate the removal of sulfur dye.

Materials:

  • Conical flasks (250 mL)

  • Orbital shaker

  • Activated carbon

  • pH meter

  • UV-Vis spectrophotometer

  • Filter paper

Procedure:

  • Prepare a stock solution of the sulfur dye effluent.

  • In a series of conical flasks, add a fixed amount of activated carbon (e.g., 0.5 g) to a fixed volume of the effluent (e.g., 100 mL).

  • Adjust the pH of the solutions in the flasks to different values (e.g., 3, 5, 7, 9, 11) using dilute HCl or NaOH.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 2 hours).[10]

  • After shaking, filter the samples to separate the activated carbon.

  • Measure the final concentration of the dye in the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.

  • Calculate the percentage of dye removal for each pH value to determine the optimal pH for adsorption.

  • To determine the effect of adsorbent dosage, repeat the experiment at the optimal pH with varying amounts of activated carbon.

Fenton's Oxidation

This protocol details the procedure for treating sulfur dye effluent using the Fenton process.

Materials:

  • Beakers (500 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Place 200 mL of the sulfur dye effluent into a beaker with a magnetic stir bar.

  • Adjust the pH of the effluent to 3.0 using sulfuric acid.[6]

  • Add a specific amount of ferrous sulfate to the solution and stir until it dissolves. This is the catalyst.

  • While stirring, add a specific volume of hydrogen peroxide to the solution. This initiates the Fenton reaction.

  • Allow the reaction to proceed for a set amount of time (e.g., 60 minutes).

  • After the reaction period, raise the pH to around 7.0 with sodium hydroxide to stop the reaction and precipitate the iron as ferric hydroxide.

  • Allow the precipitate to settle, then filter the sample.

  • Analyze the filtrate for residual dye concentration, COD, and BOD.

  • Repeat the experiment with varying concentrations of FeSO₄ and H₂O₂ to find the optimal ratio and dosage for your effluent.

Analytical Methods
  • Sulfide Analysis: The methylene blue method is a common colorimetric method for determining sulfide concentrations in water and wastewater.[15] Alternatively, the iodometric method can be used for concentrations above 1 mg/L.[11]

  • Chemical Oxygen Demand (COD): The APHA 5220B open reflux method is a standard procedure for COD determination in effluent samples.[9] This involves digesting the sample with a strong oxidizing agent (potassium dichromate) in a sulfuric acid medium.

  • Biochemical Oxygen Demand (BOD₅): The APHA 5210B 5-day BOD test is the standard method.[16] It involves measuring the dissolved oxygen consumed by microorganisms in a sealed sample incubated at 20°C for 5 days.[7][8][17]

Visualizations

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_treatment Treatment Processes cluster_posttreatment Post-treatment cluster_output Output Pretreatment Effluent Characterization (pH, COD, BOD, Sulfide, Color) Coagulation Coagulation/ Flocculation Pretreatment->Coagulation Physicochemical Adsorption Adsorption Pretreatment->Adsorption Physicochemical AOP Advanced Oxidation Process (AOP) Pretreatment->AOP Chemical Biological Biological Treatment Coagulation->Biological Combined Analysis Effluent Analysis (Residual Pollutants) Coagulation->Analysis Adsorption->Biological Combined Adsorption->Analysis AOP->Biological Combined AOP->Analysis Biological->Analysis Discharge Treated Effluent Discharge/Reuse Analysis->Discharge

Caption: General experimental workflow for treating sulfur dye effluents.

AOP_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_degradation Degradation Oxidant Oxidant (e.g., H₂O₂, O₃) Radical_Generation Generation of Hydroxyl Radicals (•OH) Oxidant->Radical_Generation Catalyst Catalyst (e.g., Fe²⁺, UV light) Catalyst->Radical_Generation Dye_Molecule Sulfur Dye (Complex Organic Molecule) Radical_Generation->Dye_Molecule Oxidation Intermediates Intermediate Products Dye_Molecule->Intermediates End_Products End Products (CO₂, H₂O, Inorganic Salts) Intermediates->End_Products Further Oxidation

References

Technical Support Center: Removal of Residual Sulphur Green 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual Sulphur Green 14 from laboratory equipment.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when cleaning laboratory equipment contaminated with Sulphur Green 14.

Frequently Asked Questions (FAQs)

Q1: What is Sulphur Green 14 and why is it difficult to clean?

A1: Sulphur Green 14 (CAS No. 12227-06-4) is a synthetic organic sulfur dye characterized by its vibrant green color.[1] It is a dark green powder that is insoluble in water, which makes it challenging to remove from laboratory equipment using standard aqueous cleaning solutions.[2][3][4][5] Its primary application is in the textile industry for dyeing cellulosic fibers like cotton and hemp.[1][2][3][4][6]

Q2: I've tried washing my glassware with standard laboratory detergent, but a green stain remains. What should I do next?

A2: Due to its insolubility in water, standard detergents are often insufficient. For stubborn, dried-on stains, a multi-step approach involving solvents and potentially a specialized cleaning solution is necessary.[7][8] It is recommended to first try rinsing with an organic solvent like ethanol or acetone to remove any loosely bound dye.[8][9]

Q3: Are there any specific solvents that are effective at dissolving Sulphur Green 14?

A3: While Sulphur Green 14 is insoluble in water, it is soluble in a sodium sulfide solution.[3][5] This property can be utilized for targeted cleaning of persistent residues. For general removal of organic residues, ethanol and acetone are commonly used in laboratory settings.[8][9]

Q4: What safety precautions should I take when working with the recommended cleaning agents?

A4: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] When working with concentrated acids, strong bases, or volatile organic solvents, it is crucial to perform the cleaning procedure in a well-ventilated fume hood.[7] Consult the Safety Data Sheet (SDS) for each chemical for specific handling and disposal information.[10][11]

Troubleshooting Common Issues

Issue Possible Cause Recommended Solution
Faint green stain remains after initial solvent rinse. The dye has strongly adsorbed to the surface of the equipment.Proceed to a more aggressive cleaning protocol, such as soaking in an alkaline or acidic solution. For silicate glass, a piranha solution or a base bath can be effective for stubborn organic residues.[12] However, these are highly corrosive and should be used with extreme caution. A safer alternative would be to utilize the dye's solubility in sodium sulfide.
Cleaning procedure is not effective on plastic labware. The dye may have partially dissolved into the plastic matrix.Strong solvents and harsh chemical treatments may damage the plastic. Try soaking in a compatible, less aggressive organic solvent. If the staining is severe, it may be necessary to discard the item.
A white residue appears on the glassware after cleaning. This could be due to the precipitation of salts from the cleaning solution or a reaction with hard water.Ensure a final rinse with deionized or distilled water to remove any residual cleaning agents or mineral deposits.[8]

Experimental Protocols

The following protocols provide detailed methodologies for removing Sulphur Green 14 from laboratory glassware.

Protocol 1: Standard Cleaning for Light Contamination

This protocol is suitable for freshly contaminated glassware or light residual stains.

  • Initial Rinse: Immediately after use, rinse the glassware 2-3 times with an appropriate organic solvent such as acetone or ethanol to remove the bulk of the water-insoluble dye.[8][9]

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.[8][9] Use a soft-bristled brush to gently scrub the surface.[9]

  • Tap Water Rinse: Thoroughly rinse the glassware with tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware 3-4 times with deionized water to prevent the deposition of mineral residues.[8]

  • Drying: Allow the glassware to air dry completely on a drying rack or in a drying oven at an appropriate temperature.

Protocol 2: Advanced Cleaning for Stubborn Residues

This protocol is designed for the removal of persistent, dried-on Sulphur Green 14 stains.

  • Safety First: Don appropriate PPE (gloves, goggles, lab coat) and work in a fume hood.

  • Initial Solvent Rinse: Perform the initial solvent rinse as described in Protocol 1.

  • Sodium Sulfide Solution Soak:

    • Prepare a 5-10% (w/v) solution of sodium sulfide (Na₂S) in water. Caution: Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care in a fume hood.

    • Immerse the stained glassware in the sodium sulfide solution and allow it to soak for 1-2 hours. The solution should turn a blue-gray color as the dye dissolves.[3]

  • Thorough Rinsing:

    • Carefully decant the sodium sulfide solution into a designated waste container.

    • Rinse the glassware thoroughly with copious amounts of tap water.

    • Follow with a 3-4 rinses with deionized water.

  • Final Cleaning:

    • Perform a final wash with a laboratory detergent as described in Protocol 1 to remove any residual sodium sulfide.

    • Rinse thoroughly with tap water followed by deionized water.

  • Drying: Dry the glassware as described in Protocol 1.

Logical Workflow for Cleaning Sulphur Green 14 Residue

The following diagram illustrates the decision-making process for selecting the appropriate cleaning method.

Cleaning_Workflow start Contaminated Lab Equipment initial_rinse Initial Rinse with Organic Solvent (Acetone/Ethanol) start->initial_rinse visual_inspection1 Visually Inspect Equipment initial_rinse->visual_inspection1 detergent_wash Standard Detergent Wash visual_inspection1->detergent_wash Residue is light or removed advanced_cleaning Advanced Cleaning Protocol (Sodium Sulfide Soak) visual_inspection1->advanced_cleaning Stubborn residue remains final_rinse Final Rinse with Deionized Water detergent_wash->final_rinse dry Dry Equipment final_rinse->dry visual_inspection2 Visually Inspect Equipment advanced_cleaning->visual_inspection2 visual_inspection2->final_rinse Residue is removed repeat_advanced Repeat Advanced Cleaning or Consider Discarding Equipment visual_inspection2->repeat_advanced Residue persists

Caption: Decision tree for cleaning lab equipment contaminated with Sulphur Green 14.

References

"Effect of pH on the stability and color of Sulphur Green 14"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability and color of Sulphur Green 14. The information is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.

Effect of pH on Color and Stability of Sulphur Green 14

The color and stability of Sulphur Green 14, like other sulfur dyes, are significantly influenced by the pH of the solution. Sulfur dyes are generally water-insoluble and require a reduction step in an alkaline medium to become soluble for application. The subsequent oxidation step to fix the dye is also pH-dependent.

Summary of Expected pH Effects
pH RangeExpected Effect on ColorExpected Effect on Stability
Highly Acidic (pH < 4) Potential for significant color shift or complete loss of color.Likely to be unstable; potential for degradation and precipitation.
Mildly Acidic (pH 4-6) Color may begin to shift from the true green shade.Stability may be compromised, especially with prolonged exposure. For many sulfur dyes, this pH range is used for oxidative fixation, which can impact the final shade.
Neutral (pH 6-8) Generally expected to be the most stable region for the true green color. A study on dyeing nylon with sulfur dyes showed maximum color strength at pH 7.Optimal stability is anticipated in this range.
Mildly Alkaline (pH 8-10) The color should be stable, consistent with the conditions used for solubilizing the reduced form of the dye.Good stability is expected as alkaline conditions are necessary for the application of sulfur dyes.
Highly Alkaline (pH > 10) Color should be stable, but at very high pH levels, some shifts could occur. For sulfur black, a pH of around 11 is recommended to prevent fiber damage.Generally stable, as high alkalinity is used in the dyeing process.

Experimental Protocol: pH Stability and Colorimetric Analysis of Sulphur Green 14

This protocol outlines a method to systematically evaluate the effect of pH on the color and stability of Sulphur Green 14.

Materials
  • Sulphur Green 14

  • Sodium Sulfide (or another suitable reducing agent)

  • A series of buffer solutions covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers)

  • Deionized water

  • Spectrophotometer or colorimeter

  • pH meter

  • Volumetric flasks and pipettes

  • Cuvettes

Methodology
  • Preparation of Stock Solution:

    • Prepare a stock solution of reduced Sulphur Green 14 by dissolving a known concentration of the dye in an alkaline solution containing a reducing agent like sodium sulfide. The exact concentrations will depend on the specific form of the dye used.

  • Preparation of Test Solutions:

    • For each pH value to be tested, pipette a small, precise volume of the Sulphur Green 14 stock solution into a volumetric flask.

    • Dilute the stock solution to the final volume with the corresponding buffer solution.

    • Prepare a blank for each buffer solution (buffer without the dye).

  • Colorimetric Measurement:

    • Immediately after preparation, measure the absorbance spectrum (e.g., from 400 nm to 700 nm) of each test solution using the spectrophotometer, with the corresponding blank as a reference.

    • Record the absorbance maximum (λmax) and the full spectrum.

    • Alternatively, use a colorimeter to measure the CIELAB (L, a, b*) color coordinates.

  • Stability Assessment:

    • Store the test solutions at a controlled temperature, protected from light.

    • Repeat the colorimetric measurements at specific time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Monitor for any changes in the absorbance spectrum, λmax, or color coordinates, as well as any visual signs of precipitation or color change.

  • Data Analysis:

    • Plot the change in absorbance at λmax as a function of time for each pH value.

    • Plot the change in color coordinates (ΔE*) as a function of time for each pH.

    • Compare the initial and final absorbance spectra for each pH to identify any shifts in λmax.

Troubleshooting Guide and FAQs

This section addresses common issues encountered when working with Sulphur Green 14 in various pH environments.

Q1: My Sulphur Green 14 solution has changed color after I adjusted the pH. Why?

A1: The color of Sulphur Green 14 is pH-dependent. Significant shifts in pH, particularly to the acidic range, can alter the electronic structure of the dye molecule, leading to a change in its light-absorbing properties and thus a different color. Based on the general behavior of sulfur dyes, moving to a more acidic pH may cause the color to fade or shift.

Q2: I'm observing precipitation in my Sulphur Green 14 solution. What could be the cause?

A2: Precipitation is a strong indicator of dye instability. This can be caused by:

  • Inappropriate pH: Sulfur dyes are typically insoluble in water and require an alkaline, reducing environment to be solubilized. If the pH of your solution has dropped, the dye may be reverting to its insoluble form.

  • Oxidation: If the reducing agent in your solution has been consumed or has degraded, the dye may oxidize and precipitate.

Q3: What is the optimal pH for storing Sulphur Green 14 solutions?

A3: For short-term storage of the solubilized (reduced) form, a mildly to moderately alkaline pH (e.g., pH 8-10) is likely to provide the best stability. For the oxidized (pigment) form on a substrate, the stability is generally good across a wider pH range, but extremes should be avoided. The experimental protocol provided above will help you determine the optimal pH for your specific application.

Q4: Can I use Sulphur Green 14 in an acidic formulation?

A4: Based on the general properties of sulfur dyes, using Sulphur Green 14 in a highly acidic formulation is not recommended without thorough stability testing. Many sulfur dyes are unstable and may degrade or change color in acidic conditions. For some applications, a brief exposure to a mildly acidic environment (pH 4.5-5.5) is part of the oxidation process to achieve the final color, but prolonged exposure is generally detrimental.

Q5: How can I prevent pH-induced color shifts in my experiments?

A5: To maintain consistent color, it is crucial to control the pH of your solution. Use appropriate buffer systems to maintain the pH within the optimal range for Sulphur Green 14's stability. Regularly check the pH of your solutions, especially if you are adding other components that could alter it.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Measurement & Analysis stock Prepare Alkaline Sulphur Green 14 Stock Solution test_solutions Prepare Test Solutions (Dye in each Buffer) stock->test_solutions buffers Prepare Buffer Solutions (pH 2-12) buffers->test_solutions initial_meas Initial Colorimetric Measurement (T=0) test_solutions->initial_meas incubation Incubate at Controlled Temperature initial_meas->incubation timed_meas Repeat Measurements at Time Intervals incubation->timed_meas timed_meas->incubation Continue Incubation analysis Analyze Data: Absorbance, λmax, ΔE* timed_meas->analysis Troubleshooting_Guide cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed color_change Color Change start->color_change precipitation Precipitation start->precipitation acidic_ph pH too Acidic color_change->acidic_ph low_ph Low pH precipitation->low_ph oxidation Oxidation of Dye precipitation->oxidation use_buffer Use Buffer to Maintain Optimal pH acidic_ph->use_buffer increase_ph Increase pH to Alkaline Range low_ph->increase_ph add_reducer Add Reducing Agent oxidation->add_reducer

"Reducing H2S formation in sulfur dye applications"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing hydrogen sulfide (H₂S) formation during sulfur dye applications.

Troubleshooting Guide

Issue: Strong "rotten egg" smell during the dyeing process.

Cause: This odor is characteristic of hydrogen sulfide (H₂S) gas.[1][2] In sulfur dyeing, H₂S is primarily formed from the sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) used as a reducing agent.[3][4] The acidic conditions can also lead to the release of H₂S gas.

Solution:

  • Ventilation: Ensure the dyeing process is conducted in a well-ventilated area or outdoors to minimize inhalation of H₂S, which can be irritating to the nose, throat, and airways.[1]

  • Alternative Reducing Agents: Consider replacing sodium sulfide with more environmentally friendly alternatives that do not produce H₂S.[5][6][7]

  • pH Control: Maintain alkaline conditions in the dye bath, as acidification can increase the liberation of H₂S.[8]

Issue: Poor color strength and wash fastness with alternative reducing agents.

Cause: The reduction potential of the dye bath is crucial for optimal dyeing. If the alternative reducing agent does not achieve the required redox potential, the dye may not be sufficiently reduced to its water-soluble leuco form, leading to poor dye uptake and fixation.[5][6][7]

Solution:

  • Optimize Redox Potential: The optimal redox potential for maximum color strength with some alternative reducing agents is around -650 mV.[5][6][7] Use a redox potential meter to monitor and adjust the concentration of the reducing agent and alkali to reach this target.

  • Temperature Control: The reducing power of some agents, like sugars, can be temperature-dependent. For instance, with certain sugar-based reducing agents, dissolution of the sulfur dye is effective at around 70°C, followed by dyeing at boiling temperatures.[9]

  • Select Appropriate Alternatives: Different reducing sugars (e.g., glucose, fructose, invert sugar) have varying reducing powers.[9] Experiment with different options to find the best-performing one for your specific dye and substrate.

Frequently Asked Questions (FAQs)

1. What is the primary source of H₂S in sulfur dyeing?

The most significant source of H₂S in traditional sulfur dyeing is the use of sodium sulfide (Na₂S) and sodium hydrosulfide (NaHS) as reducing agents.[3][4] These compounds are necessary to convert the insoluble sulfur dye into its water-soluble leuco form, which can then be adsorbed by the textile fibers.[4] Excess sodium sulfide in the wastewater can also release H₂S.[3]

2. Are there any eco-friendly alternatives to sodium sulfide?

Yes, several "green" alternatives to sulfide-based reducing agents have been investigated and shown to be effective. These include:

  • Reducing Sugars: Monosaccharides like glucose and fructose, and disaccharides have demonstrated comparable or even superior color strength and wash fastness to commercial sulfide agents.[5][6][7][10] They are biodegradable, non-toxic, and cost-effective.[5][6][7]

  • Glucose/NaOH System: A combination of glucose and sodium hydroxide has been shown to increase color strength in the dyeing of jute fabric with C.I. Sulfur dyes.[11]

3. How can I measure the concentration of H₂S being released?

Several methods are available for detecting and quantifying H₂S, ranging from simple qualitative tests to more sophisticated laboratory techniques:

  • Lead Acetate Test Strips: These strips provide a quick, qualitative indication of the presence of H₂S gas, turning black upon contact.[12]

  • Colorimetric Tubes: These tubes contain a substance that changes color in the presence of H₂S, with the length of the color change indicating the concentration.[13]

  • Gas Detectors: Portable electrochemical gas detectors can provide real-time measurements of H₂S levels.[13]

  • Gas Chromatography (GC): For precise quantification in a laboratory setting, GC can be used to separate and measure H₂S in a sample.[13][14]

  • Spectrophotometry (Methylene Blue Method): This wet chemistry method involves the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions to form methylene blue, which can be quantified using a UV-Vis spectrometer.[15]

Data Presentation

Table 1: Comparison of Reducing Agents for Sulfur Dyeing

Reducing AgentAdvantagesDisadvantagesOptimal Redox PotentialReference
Sodium SulfideEffective, well-establishedProduces H₂S, environmental concernsNot specified[3][4]
Reducing Sugars (Glucose, Fructose, etc.)Eco-friendly, biodegradable, non-toxic, cost-effective, comparable/superior color strengthMay require optimization of conditions (pH, temperature)~ -650 mV[5][6][7]
Invert Sugar with Sodium CarbonateComparable depth and tone to conventional methodsTemperature-sensitive reducing powerNot specified[9]

Experimental Protocols

Protocol 1: Sulfur Dyeing using a Reducing Sugar Alternative

  • Dye Bath Preparation:

    • Prepare a solution of the sulfur dye in water.

    • Add the reducing sugar (e.g., glucose) and an alkali (e.g., sodium carbonate or sodium hydroxide). The exact concentrations will depend on the specific dye and desired shade.

  • Reduction of Dye:

    • Heat the dye bath to approximately 70°C to dissolve and reduce the sulfur dye.[9]

    • Monitor the redox potential of the dye bath using a redox potential meter, aiming for a value around -650 mV for optimal color strength.[5][6][7] Adjust the concentration of the reducing sugar and alkali as needed.

  • Dyeing:

    • Introduce the wetted-out textile material (e.g., cotton) into the dye bath.

    • Raise the temperature to a boil and maintain for the required dyeing time (typically 60-90 minutes).

  • Oxidation and Post-Treatment:

    • After dyeing, the reduced dye on the fiber must be oxidized back to its insoluble form. This can be achieved through air oxidation or by using oxidizing agents like hydrogen peroxide.[4][16]

    • Thoroughly wash the dyed material to remove any residual chemicals.[16]

Protocol 2: Quantification of H₂S using the Methylene Blue Method

This protocol is adapted from the classical methylene blue method for sulfide measurement.[15]

  • Sample Collection: Collect an aqueous sample from the dye bath or a gaseous sample from the headspace above the dye bath. For gaseous samples, trap the H₂S in a suitable buffer solution.

  • Reagent Preparation:

    • Prepare a solution of N,N-dimethyl-p-phenylenediamine in an acidic medium.

    • Prepare a solution of ferric chloride (FeCl₃).

  • Reaction:

    • Add the N,N-dimethyl-p-phenylenediamine solution to the sample containing the sulfide.

    • Add the ferric chloride solution to catalyze the reaction. This will form the methylene blue dye.

  • Measurement:

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the solution at approximately 670 nm using a UV-Vis spectrophotometer.

  • Quantification:

    • Create a calibration curve using standard solutions of known sulfide concentrations.

    • Determine the sulfide concentration in the sample by comparing its absorbance to the calibration curve.

Visualizations

H2S_Formation_Pathway Na2S Sodium Sulfide (Na₂S) HS_ion Hydrosulfide Ion (HS⁻) Na2S->HS_ion in solution H2O Water (H₂O) H2O->HS_ion H2S Hydrogen Sulfide (H₂S Gas) HS_ion->H2S protonation Acid Acidic Conditions (H⁺) Acid->H2S

Caption: Formation of H₂S from Sodium Sulfide in an Aqueous Environment.

Sulfur_Dyeing_Workflow cluster_reduction Dye Reduction cluster_dyeing Dyeing Process cluster_oxidation Oxidation & Fixation Dye Insoluble Sulfur Dye LeucoDye Soluble Leuco-Dye Dye->LeucoDye ReducingAgent Reducing Agent (e.g., Glucose) ReducingAgent->LeucoDye Alkali Alkali (e.g., NaOH) Alkali->LeucoDye Fiber Cellulosic Fiber (e.g., Cotton) DyedFiber Dyed Fiber (Leuco Form) LeucoDye->DyedFiber Fiber->DyedFiber OxidizingAgent Oxidizing Agent (e.g., Air, H₂O₂) FinalDyedFiber Final Dyed Fiber (Insoluble Form) DyedFiber->FinalDyedFiber OxidizingAgent->FinalDyedFiber

Caption: General workflow for sulfur dyeing using an alternative reducing agent.

References

Technical Support Center: Catalyst Deactivation in Processes Involving Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation by sulfur compounds during your experiments.

Troubleshooting Guide

This section addresses common issues encountered during catalytic reactions involving sulfur-containing compounds.

Issue 1: Rapid Loss of Catalytic Activity

Q1: My reaction has stopped or significantly slowed down shortly after introducing a substrate containing sulfur. What is the likely cause, and how can I confirm it?

A1: The most probable cause is acute catalyst poisoning by the sulfur compound. Sulfur atoms can strongly and often irreversibly bind to the active sites of metal catalysts (e.g., Pd, Pt, Ni, Rh), preventing them from participating in the catalytic cycle.[1] This strong adsorption, known as chemisorption, leads to a rapid decline in catalytic activity.[1]

To confirm sulfur poisoning, you can employ the following characterization techniques:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of sulfur on the catalyst's surface and provide information about its chemical state (e.g., sulfide, sulfate). An increased sulfur signal on the used catalyst compared to a fresh sample is a strong indicator of poisoning.[1]

  • Temperature-Programmed Desorption (TPD): TPD can identify the species desorbing from the catalyst surface as it is heated. This can help in understanding the nature of the adsorbed sulfur species.[1]

Issue 2: Decreased Product Yield and Poor Selectivity

Q2: I'm observing a lower than expected yield of my desired product and an increase in byproducts. Could this be related to catalyst poisoning?

A2: Yes, low yield and poor selectivity are common outcomes of catalyst poisoning. The poisoning of active sites by sulfur is not always uniform. Partial poisoning can alter the electronic properties of the remaining active sites or create new, less selective ones.[1] This can change the reaction pathway, leading to the formation of byproducts and a decrease in the yield of the desired product.[1] For instance, in hydrogenation reactions, partial poisoning might favor over-hydrogenation or other side reactions.[1]

Troubleshooting Steps:

  • Confirm Poisoning: Utilize characterization techniques like XPS and TPD to verify the presence of sulfur on the catalyst.[1]

  • Vary Catalyst Loading: In some instances, increasing the catalyst loading might compensate for the poisoned sites and improve the yield. However, this is often not a cost-effective solution.[1]

  • Optimize Reaction Conditions: Adjusting temperature and pressure can sometimes mitigate the effects of poisoning, although this is highly system-dependent.

Issue 3: Difficulty in Catalyst Regeneration

Q3: I've attempted to regenerate my sulfur-poisoned catalyst, but its activity is not fully restored. What am I doing wrong?

A3: The success of catalyst regeneration depends on the nature of the sulfur poisoning, which can be either reversible or irreversible.[1][2][3]

  • Reversible Poisoning: This typically involves weakly adsorbed sulfur species that can be removed by thermal treatment under an inert or reducing atmosphere.[1]

  • Irreversible Poisoning: This occurs when strong chemical bonds form between sulfur and the metal, such as the formation of stable metal sulfides.[1][3] This type of poisoning is much more difficult to reverse.[1] High-temperature oxidation or steam treatments are often required for regeneration.[4]

If regeneration is unsuccessful, the poisoning may be irreversible, and the catalyst might need to be replaced.

Frequently Asked Questions (FAQs)

Q4: What are the primary mechanisms of catalyst deactivation by sulfur compounds?

A4: The main mechanisms of catalyst deactivation by sulfur are:

  • Poisoning: Sulfur compounds adsorb strongly onto the active sites of the catalyst, blocking access for reactants.[2][5] This is the most common and rapid form of deactivation.

  • Sulfidation: The active metal phase of the catalyst reacts with sulfur to form a less active or inactive metal sulfide.[6]

  • Alteration: The presence of sulfur can induce changes in the catalyst's morphology or electronic properties, leading to a loss of activity or selectivity.[6]

  • Coke Formation: Sulfur can promote the formation of carbonaceous deposits (coke) on the catalyst surface, which physically block active sites.[6]

Q5: Are some catalysts more resistant to sulfur poisoning than others?

A5: Yes, the sulfur tolerance of a catalyst is highly dependent on its composition. For example, adding promoters like molybdenum (Mo) can enhance the sulfur resistance of certain catalysts.[7] The choice of support material can also play a significant role in a catalyst's stability in the presence of sulfur.[8]

Q6: Can I prevent catalyst poisoning by sulfur compounds?

A6: While complete prevention can be challenging, several strategies can mitigate sulfur poisoning:

  • Feedstock Purification: Removing sulfur compounds from the reactant stream before they come into contact with the catalyst is the most effective method.[8]

  • Guard Beds: Using a sacrificial bed of material to adsorb sulfur compounds before the main catalytic reactor can protect the primary catalyst.[2][9]

  • Development of Sulfur-Tolerant Catalysts: Research is ongoing to develop new catalysts with inherent resistance to sulfur poisoning.[8]

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables summarize quantitative data from various studies on the impact of sulfur compounds on catalyst performance and the conditions required for regeneration.

Table 1: Effect of H₂S Concentration on Catalyst Activity

CatalystReactionTemperature (°C)H₂S Concentration (ppm)Observed Effect on ConversionReference
Ni-Ce-ZrCO₂ Methanation22025-100Significant decrease in CO₂ conversion[10]
Ni-basedMethane Steam Reforming700-90020-150Deactivation is more severe at lower temperatures and higher H₂S concentrations[11]
Ni/Al₂O₃CO₂ Methanation300-500Not specifiedDeactivation observed, with resistance varying with promoters[12][13]

Table 2: Catalyst Regeneration Methods and Outcomes

Catalyst TypeRegeneration MethodTemperature (°C)OutcomeReference
Ni-basedHigh-temperature oxidationHighEffective regeneration[4]
Ni-basedHigh-temperature steam treatmentHighEffective, but may require longer times than oxidation[4]
Ni-Ce-ZrH₂ heat treatment350Successful regeneration, performance recovered[10]
Ni/Al₂O₃ with Co promoterOxygen treatment followed by reduction500 (O₂) / 400 (H₂)Partial recovery of methane yield[12][13]

Experimental Protocols

Protocol 1: Testing Catalyst Sulfur Resistance

  • Catalyst Pre-treatment:

    • Load a known amount of the fresh catalyst into a fixed-bed reactor.

    • Pre-treat the catalyst under an inert gas flow (e.g., N₂) at a specified temperature to remove any adsorbed impurities. For example, pre-treat at 150°C for 2 hours.[14]

  • Baseline Activity Test:

    • Introduce the reactant gas mixture (without sulfur compounds) to the reactor at the desired reaction temperature and pressure.

    • Monitor the conversion of reactants and the selectivity towards products over time to establish the baseline performance of the catalyst.

  • Sulfur Poisoning Test:

    • Introduce a specific concentration of a sulfur compound (e.g., H₂S) into the reactant feed. For initial screening, a concentration in the range of 10-100 ppm is typical.[1]

    • Continuously monitor the catalyst activity (conversion and selectivity) as a function of time on stream. A decline in performance indicates deactivation.

  • Post-reaction Characterization:

    • After the experiment, cool the catalyst under an inert atmosphere.

    • Analyze the spent catalyst using techniques like XPS to confirm the presence and chemical state of sulfur on the surface.

Protocol 2: Catalyst Regeneration Procedure

  • Poisoning Step:

    • Deactivate the catalyst in-situ by following the "Sulfur Poisoning Test" described in Protocol 1.

  • Regeneration Step:

    • Stop the flow of the reactant and sulfur-containing feed.

    • Purge the reactor with an inert gas to remove any residual reactants.

    • Introduce the regeneration gas mixture. Common methods include:

      • Oxidative Regeneration: A diluted oxygen stream (e.g., 5% O₂ in N₂) at elevated temperatures (e.g., 500-700°C).[12][13]

      • Steam Regeneration: Introducing steam, often mixed with an inert gas, at high temperatures.[4]

      • Reductive Regeneration: Treatment with a hydrogen-containing stream at a specific temperature. For example, H₂ gas at 350°C.[10]

    • Maintain the regeneration conditions for a set period.

  • Post-Regeneration Activity Test:

    • After regeneration, cool the catalyst to the reaction temperature under an inert atmosphere.

    • Re-introduce the original reactant feed (without sulfur) and measure the catalytic activity to determine the extent of performance recovery.

Visualizations

Sulfur_Poisoning_Mechanism cluster_catalyst Catalyst Surface Active_Site Active Metal Site Poisoned_Site Poisoned Site (Metal Sulfide) Active_Site->Poisoned_Site Forms Products Products Active_Site->Products Catalyzes Reaction No_Reaction Reaction Blocked Poisoned_Site->No_Reaction Reactants Reactants Reactants->Active_Site Binds to Reactants->Poisoned_Site Cannot Bind Sulfur_Compound Sulfur Compound (e.g., H2S) Sulfur_Compound->Active_Site Strongly Binds to

Caption: Mechanism of catalyst poisoning by sulfur compounds.

Troubleshooting_Flowchart Start Decreased Catalyst Performance Check_Sulfur Is a sulfur-containing compound present in the feed? Start->Check_Sulfur Characterize Characterize spent catalyst (e.g., XPS, TPD) Check_Sulfur->Characterize Yes Other_Deactivation Investigate other deactivation mechanisms (e.g., sintering, coking) Check_Sulfur->Other_Deactivation No Sulfur_Detected Is sulfur detected on the surface? Characterize->Sulfur_Detected Regenerate Attempt Catalyst Regeneration (Thermal/Chemical Treatment) Sulfur_Detected->Regenerate Yes Sulfur_Detected->Other_Deactivation No Check_Activity Is activity restored? Regenerate->Check_Activity Success Continue Experiment with Purified Feed Check_Activity->Success Yes Failure Irreversible Poisoning: Replace Catalyst Check_Activity->Failure No

Caption: Troubleshooting flowchart for catalyst deactivation.

Regeneration_Workflow Start Poisoned Catalyst Purge Purge with Inert Gas Start->Purge Regeneration_Step Apply Regeneration Treatment (e.g., High-Temp Oxidation) Purge->Regeneration_Step Cool Cool to Reaction Temperature Regeneration_Step->Cool Test_Activity Test Post-Regeneration Activity Cool->Test_Activity End Regenerated Catalyst Test_Activity->End

Caption: General workflow for catalyst regeneration.

References

Validation & Comparative

A Comparative Analysis of Sulphur Green 14 and Other Commercially Significant Sulfur Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Sulphur Green 14 against other widely utilized sulfur dyes, including Sulphur Black 1, Sulphur Blue 7, and Sulphur Yellow 2. The information presented is curated to assist researchers and professionals in making informed decisions for their specific applications, supported by quantitative data and detailed experimental methodologies.

Introduction to Sulfur Dyes

Sulfur dyes are a class of synthetic, water-insoluble dyes that are applied to cellulosic fibers, such as cotton and viscose, in a reduced, water-soluble (leuco) form.[1][2][3] This process typically involves the use of a reducing agent, most commonly sodium sulfide, in an alkaline bath at elevated temperatures.[3] Once the fiber has absorbed the leuco form of the dye, it is oxidized back to its original insoluble state, resulting in excellent wash fastness due to the large size of the dye molecules and their physical entrapment within the fiber.[2] Sulfur dyes are valued for their cost-effectiveness, good to excellent fastness properties, and the production of deep, rich shades, particularly in black, brown, and navy.[4][5]

Performance Comparison of Selected Sulfur Dyes

The following tables summarize the key performance indicators of Sulphur Green 14 in comparison to Sulphur Black 1, Sulphur Blue 7, and Sulphur Yellow 2. The data has been compiled from various sources and represents typical performance characteristics.

Table 1: General Properties and Applications
Dye NameC.I. NameCAS No.AppearancePrimary Applications
Sulphur Green 14 Sulphur Green 1412227-06-4Variegated dark green powderCotton, hemp, viscose, and vinylon/cotton blends; also used for leather and paper dyeing.[6][7][8][9]
Sulphur Black 1 Sulphur Black 11326-82-5Black powder or granulesDyeing cotton, flax, viscose fibers, and their blends; particularly for deep black shades on denim.[5][10][11][12][13]
Sulphur Blue 7 Sulphur Blue 71327-57-7Dark blue or royal purple powderDyeing cotton, hemp, viscose, and their blended fabrics; also used for direct printing on cotton, leather, and paper.[14][15][16][17][18]
Sulphur Yellow 2 Sulphur Yellow 21326-66-5Yellow-brown powderDyeing of cotton, linen, and viscose fibers and their blends; also for vinylon.[4][19][20][21][22]
Table 2: Comparative Fastness Properties (ISO Standards)
Fastness PropertyTest MethodSulphur Green 14Sulphur Black 1Sulphur Blue 7Sulphur Yellow 2
Light Fastness ISO 105-B026-76-74-52
Washing Fastness (Soaping - Moderate) ISO 105-C064-54-544
Washing Fastness (Soaping - Severe) ISO 105-C063-33
Rubbing Fastness (Dry) ISO 105-X124-5444-5
Rubbing Fastness (Wet) ISO 105-X122-32-33-43-4
Perspiration Fastness (Alkali) ISO 105-E044-54-54-54-5
Acid Resistance -44-543-4
Alkali Resistance -4-54-54-54

Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide, based on ISO and AATCC standards.

Light Fastness (ISO 105-B02)

Principle: This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65).

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool references

  • Grey scale for assessing change in color

Procedure:

  • A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of blue wool references with known light fastness are exposed under the same conditions.

  • The exposure is continued until a specified change in color is observed on the test specimen or the blue wool references.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool references. The rating is given on a scale of 1 (very poor) to 8 (excellent).

Color Fastness to Washing (ISO 105-C06)

Principle: This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel balls

  • Multifibre adjacent fabric

  • Grey scale for assessing change in color and staining

Procedure:

  • A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.

  • The composite specimen is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.

  • The container is rotated in a water bath at a specified temperature (e.g., 40°C, 60°C) for a specified duration (e.g., 30 minutes).

  • After the washing cycle, the specimen is rinsed and dried.

  • The change in color of the specimen and the degree of staining on the multifibre adjacent fabric are assessed using the respective grey scales. The rating is on a scale of 1 (poor) to 5 (excellent).

Color Fastness to Rubbing (Crocking) (ISO 105-X12)

Principle: This method evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

Apparatus:

  • Crockmeter (rubbing fastness tester)

  • Standard white cotton rubbing cloth

  • Grey scale for assessing staining

Procedure:

  • A specimen of the dyed textile is mounted on the base of the crockmeter.

  • A square of white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.

  • The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted to a specified moisture content.

  • The rubbing finger is moved back and forth across the test specimen for a specified number of cycles (typically 10) with a constant downward force.

  • The amount of color transferred to the white rubbing cloth is assessed by comparing it with the grey scale for staining. The rating is on a scale of 1 (heavy staining) to 5 (no staining).

Visualizing the Sulfur Dyeing Process

The following diagrams illustrate the general workflow of the sulfur dyeing process and the chemical transformations involved.

SulphurDyeingProcess cluster_preparation Dye Bath Preparation cluster_dyeing Dyeing cluster_finishing Finishing Dye Sulphur Dye (Insoluble) Mix Mixing & Heating Dye->Mix Reducer Reducing Agent (e.g., Na2S) Reducer->Mix Alkali Alkali (e.g., Soda Ash) Alkali->Mix Water Hot Water Water->Mix LeucoDye Leuco-Sulfur Dye (Soluble) Mix->LeucoDye DyeingVat Dyeing (High Temp.) LeucoDye->DyeingVat Fabric Cellulosic Fabric Fabric->DyeingVat DyedFabric Dyed Fabric (Leuco Form) DyeingVat->DyedFabric Oxidation Oxidation (Air or Chemical) DyedFabric->Oxidation Rinsing Rinsing & Soaping Oxidation->Rinsing FinalFabric Final Dyed Fabric (Insoluble Dye) Rinsing->FinalFabric

Caption: General workflow of the sulfur dyeing process.

SulphurDyeChemistry cluster_reduction Reduction Step cluster_oxidation Oxidation Step InsolubleDye Insoluble Sulfur Dye (D-S-S-D) LeucoForm Soluble Leuco Form (2 D-SNa) InsolubleDye->LeucoForm + Reducing Agent ReducingAgent Reducing Agent (e.g., Na2S) LeucoOnFibre Leuco Form on Fibre LeucoForm->LeucoOnFibre Absorption by Fibre FixedDye Insoluble Dye Fixed on Fibre (D-S-S-D) LeucoOnFibre->FixedDye + Oxidizing Agent OxidizingAgent Oxidizing Agent (e.g., Air, H2O2)

Caption: Chemical transformation of sulfur dyes during dyeing.

References

Sulphur Green 14 vs. Vat Green 7: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two green dyes used for cellulosic fibers: C.I. Sulphur Green 14 and C.I. Vat Green 7. While both are applied using a reduction-oxidation process, they belong to different chemical classes, which results in significant differences in their application, performance, and cost-effectiveness. This analysis is intended for researchers and scientists in materials science, textile chemistry, and related fields.

General and Physicochemical Properties

Sulphur Green 14 and Vat Green 7 are fundamentally different in their chemical nature. Sulphur dyes, including Sulphur Green 14, are complex, ill-defined organosulfur polymers, making them cost-effective.[1][2] In contrast, Vat dyes like Vat Green 7 are typically well-defined organic molecules, often based on anthraquinone structures, which contributes to their higher cost and performance.[3][4]

PropertySulphur Green 14Vat Green 7
C.I. Name C.I. Sulphur Green 14C.I. Vat Green 7
CAS Number 12227-06-4[5][6]1328-12-7[3][7]
C.I. Number Not Assigned58825[3][7]
Chemical Class Sulphur Dye[5]Vat Dye (Anthraquinone)[3]
Appearance Variegated dark green powder[8][9]Olive green powder[3]
Solubility Insoluble in water; soluble in aqueous sodium sulfide solution.[6][10][11]Insoluble in water, acetic acid, ethanol, and xylene.[3]
Primary Substrates Cotton, hemp, viscose, linen, paper, and leather.[9][12][13]Cotton, viscose, silk, wool, paper, and soap.[14]

Application Mechanism: A Two-Step Process

Both dye classes are water-insoluble pigments that must be temporarily converted into a water-soluble "leuco" form to be absorbed by the fiber.[2][15] This process is known as "vatting." The key difference lies in the reducing agents and the alkalinity required. Sulphur dyes are typically reduced with sodium sulfide (Na₂S), while vat dyes require a stronger reducing agent like sodium hydrosulfite (Na₂S₂O₄) in a caustic soda (NaOH) solution.[1][4] After the soluble leuco dye penetrates the fiber, it is oxidized back to its insoluble pigment form, trapping it within the fiber matrix.[16][17]

G cluster_0 Sulphur Green 14 (Sulphur Dye) cluster_1 Vat Green 7 (Vat Dye) s1 Insoluble Pigment s2 Soluble Leuco Form s1->s2 Reduction (Na₂S, Heat) s3 Fiber Absorption s2->s3 Dyeing s4 Insoluble Dye in Fiber s3->s4 Oxidation (Air, Oxidizing Agent) v1 Insoluble Pigment v2 Soluble Leuco Form v1->v2 Reduction (Vatting) (Na₂S₂O₄, NaOH) v3 Fiber Absorption v2->v3 Dyeing v4 Insoluble Dye in Fiber v3->v4 Oxidation (Air, H₂O₂, NaBO₃)

Figure 1: Comparative workflow of the dyeing process for Sulphur and Vat dyes.

Experimental Protocols: Dyeing of Cotton Fabric

The following protocols outline a standard laboratory procedure for dyeing cotton swatches.

Protocol 1: Application of Sulphur Green 14

  • Dyebath Preparation: Prepare a stock solution by making a paste of Sulphur Green 14 powder with a small amount of cold water. In a separate vessel, dissolve sodium sulfide (equal to the weight of the dye) and soda ash in boiling water. Add the dye paste to this solution and boil for approximately 5 minutes to ensure complete reduction to the leuco form.[18]

  • Dyeing: Transfer the reduced dye solution to a dyebath. Immerse the pre-wetted cotton fabric. Raise the temperature to 90-95°C.[16]

  • Exhaustion: Gradually add common salt (sodium chloride) to the dyebath in portions to facilitate the exhaustion of the dye onto the fabric. Continue dyeing for 30-60 minutes.[1]

  • Rinsing and Oxidation: Remove the fabric, squeeze out excess liquor, and rinse thoroughly with water. The dye is then oxidized by exposure to air ("airing") or by treatment with a chemical oxidizing agent like sodium dichromate in an acidic medium.[18]

  • Soaping: To improve fastness and remove loose dye particles, the dyed fabric is "soaped" by washing at a near-boil temperature with a detergent solution, followed by a final rinse and drying.[19]

Protocol 2: Application of Vat Green 7

  • Dyebath Preparation (Vatting): Prepare a dispersion of the Vat Green 7 pigment in water. In a separate vessel, prepare the reduction bath by dissolving sodium hydrosulfite and sodium hydroxide in warm water (50-60°C). Add the dye dispersion to this bath to convert the pigment to its soluble leuco form.[4][20]

  • Dyeing: Immerse the pre-wetted cotton fabric into the leuco-dyebath. Maintain the temperature as specified for the particular dye (typically 60-80°C) for 20-45 minutes to allow for dye penetration into the fibers.[20]

  • Oxidation: Remove the fabric from the dyebath. Oxidation can be achieved by exposure to air or, more commonly, by treatment with a solution of an oxidizing agent such as hydrogen peroxide or sodium perborate.[20] This step regenerates the insoluble vat pigment inside the cotton fibers.

  • Soaping: The dyed fabric is subjected to a vigorous wash in a boiling soap or detergent solution. This crucial step not only removes surface dye but also helps to crystallize the dye particles within the fiber, which develops the final true shade and maximizes fastness properties.[17][20]

  • Final Rinse: Rinse the fabric thoroughly with hot and then cold water, and dry.

Comparative Performance Data

Vat dyes are renowned for their excellent overall fastness properties, which are generally superior to those of sulphur dyes.[4] However, sulphur dyes offer very good fastness at a lower cost, making them suitable for a wide range of applications.[1]

Fastness Property (ISO Scale 1-8 for Light, 1-5 for others)Sulphur Green 14Vat Green 7
Light Fastness 6-7[8][13]6-7[3]
Wash Fastness (Soaping) 3 to 4-5[8][13]4-5[3]
Chlorine Bleach (Not Reported, generally poor)1 (Poor)[3]
Acid Resistance 4[8][13](Not Reported)
Alkali Resistance 4-5[8][13](Not Reported)
Perspiration Fastness 4-5[8][13](Not Reported)
Shade/Brilliance Brilliant, bright green[8][21]Olive green[3]
Cost Inexpensive[1]Expensive[4]

Note: While both dyes show poor resistance to chlorine bleach, this is a known characteristic of their respective classes. The tendering (weakening) of cellulosic fibers upon storage can be a concern with sulphur-dyed materials due to the potential for acid formation from residual sulfur, a phenomenon not associated with vat dyes.[1]

References

A Comparative Guide to the Wash Fastness of Sulphur Green 14 on Various Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the wash fastness of C.I. Sulphur Green 14, a synthetic dye valued for its performance on cellulosic fibers.[1][2] Its performance is critically evaluated against other dye classes on a variety of fabrics, supported by experimental data. This document is intended to inform material selection and development where color stability is a critical parameter.

Executive Summary

Sulphur Green 14 exhibits good to excellent wash fastness on cellulosic fibers like cotton, making it a suitable candidate for applications requiring durability to laundering.[1][3] However, its utility is significantly limited when applied to protein-based fibers such as wool and silk, and it is generally incompatible with synthetic fibers like polyester. For applications demanding high wash fastness on cotton, reactive and vat dyes present superior alternatives, while direct dyes offer a more economical but less robust option.

Comparative Wash Fastness Data

The following tables summarize the wash fastness performance of Sulphur Green 14 and its alternatives on various fabrics. The data is presented using the ISO 105-C06 standard, which assesses color change and staining on a scale of 1 to 5, where 5 indicates negligible or no change and 1 indicates a severe change.

Table 1: Wash Fastness of Dyes on 100% Cotton Fabric (ISO 105-C06)

Dye ClassC.I. NameColor ChangeStaining on Multifiber Fabric (Cotton, Polyamide, Polyester, Acrylic, Wool, Acetate)
Sulphur Dye Sulphur Green 1443-4
Reactive Dye Reactive Green 194-54-5
Vat Dye Vat Green 14-54-5
Direct Dye Direct Green 12-32-3

Table 2: Applicability and General Wash Fastness on Various Fabrics

Fabric TypeSulphur Green 14Reactive DyesVat DyesDirect Dyes
Cotton Good to ExcellentExcellentExcellentModerate to Good
Wool Not RecommendedGoodNot RecommendedGood
Silk Not RecommendedGoodNot RecommendedGood
Polyester Not RecommendedNot RecommendedNot RecommendedNot Recommended

Discussion of Results

Sulphur Green 14: This dye demonstrates commendable wash fastness on cotton, with a gray scale rating of 4 for color change, indicating minimal fading after washing. The staining on adjacent fibers in a multifiber test strip is rated between 3 and 4, suggesting a moderate propensity to bleed. The strong alkaline conditions required for the application of sulphur dyes make them unsuitable for protein-based fibers like wool and silk, which would be damaged in such a process. Similarly, the chemical nature of sulphur dyes is not compatible with the dyeing of polyester, for which disperse dyes are the industry standard.

Alternative Dyes for Cotton:

  • Reactive Dyes (e.g., C.I. Reactive Green 19): These dyes form a covalent bond with cellulosic fibers, resulting in exceptional wash fastness. Both color change and staining are typically rated at 4-5, indicating superior performance to Sulphur Green 14.

  • Vat Dyes (e.g., C.I. Vat Green 1): Known for their outstanding fastness properties, vat dyes are a high-performance alternative.[4] They exhibit excellent resistance to washing, with color change and staining ratings of 4-5. The dyeing process is more complex than that for sulphur dyes, which can be a consideration.

  • Direct Dyes (e.g., C.I. Direct Green 1): While simple to apply, direct dyes generally exhibit lower wash fastness compared to sulphur, reactive, and vat dyes. With ratings typically in the 2-3 range, they are more susceptible to fading and bleeding.

Experimental Protocols

The following is a detailed methodology for assessing the wash fastness of dyed fabrics, based on the internationally recognized ISO 105-C06 standard.

Objective: To determine the resistance of the color of textiles to domestic and commercial laundering.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus with a thermostatically controlled water bath and rotating closed canisters.

  • Stainless steel canisters (550 mL).

  • Stainless steel balls (6 mm diameter).

  • Multifiber adjacent fabric (containing strips of cotton, polyamide, polyester, acrylic, wool, and acetate).

  • ECE (European Colorfastness Establishment) non-phosphate reference detergent.

  • Sodium perborate tetrahydrate.

  • Gray Scale for assessing color change (ISO 105-A02).

  • Gray Scale for assessing staining (ISO 105-A03).

  • Spectrophotometer for colorimetric measurement (optional).

Procedure:

  • Specimen Preparation:

    • Cut a 10 cm x 4 cm specimen of the dyed fabric.

    • Cut a 10 cm x 4 cm piece of the multifiber adjacent fabric.

    • Sew the multifiber fabric to the face of the dyed specimen along one of the shorter edges.

  • Washing Solution Preparation:

    • Prepare a solution containing 4 g/L of ECE detergent and 1 g/L of sodium perborate in deionized water.

  • Washing Process:

    • Place the composite specimen (dyed fabric + multifiber fabric) into a stainless steel canister.

    • Add the specified number of stainless steel balls (e.g., 10 for test A1S).

    • Add 150 mL of the washing solution to the canister.

    • Seal the canister and place it in the Launder-Ometer.

    • Operate the machine at the specified temperature (e.g., 40°C for test A1S) for 30 minutes.

  • Rinsing and Drying:

    • Remove the composite specimen from the canister.

    • Rinse the specimen twice in deionized water.

    • Gently squeeze to remove excess water.

    • Unstitch the specimen, leaving the multifiber fabric attached at one edge.

    • Dry the specimen in air at a temperature not exceeding 60°C.

  • Assessment:

    • Allow the dried specimen to condition for at least 4 hours in a standard atmosphere.

    • Using the Gray Scale for color change, assess the change in color of the dyed specimen by comparing it with an untreated sample of the same fabric.

    • Using the Gray Scale for staining, assess the degree of staining on each of the six fiber strips of the multifiber fabric.

Experimental Workflow Diagram

Wash_Fastness_Assessment cluster_prep Specimen Preparation cluster_wash Washing Protocol (ISO 105-C06) cluster_post Post-Wash Processing cluster_eval Evaluation prep1 Cut Dyed Fabric (10x4 cm) prep3 Sew Together prep1->prep3 prep2 Cut Multifiber Fabric (10x4 cm) prep2->prep3 wash1 Place Specimen in Canister prep3->wash1 wash2 Add Steel Balls & Washing Solution wash1->wash2 wash3 Run Launder-Ometer (e.g., 40°C, 30 min) wash2->wash3 post1 Rinse Specimen wash3->post1 post2 Dry Specimen (<60°C) post1->post2 eval1 Assess Color Change (Gray Scale) post2->eval1 eval2 Assess Staining (Gray Scale) post2->eval2

Caption: Workflow for assessing wash fastness according to ISO 105-C06.

References

A Researcher's Guide to Evaluating Novel Dyes: The Case of Sulphur Green 14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for generating accurate and reproducible data. While a vast arsenal of validated dyes exists for biological assays, the potential of novel or repurposed chemical compounds is an intriguing, yet challenging, frontier. This guide addresses the topic of "Sulphur Green 14," a dye primarily used in the textile industry, and outlines a comprehensive framework for evaluating its cross-reactivity and suitability for biological research.

Initial investigations reveal that Sulphur Green 14 (C.I. 53165; CAS 12227-06-4), also known as Sulphur Brilliant Green F3G, is a sulfur-class dye with extensive applications in coloring cotton, linen, and paper. There is currently no documented evidence in peer-reviewed scientific literature of its use or validation in biological assays such as cell viability, cytotoxicity, flow cytometry, or fluorescence microscopy. Consequently, no data on its performance, specificity, or cross-reactivity in a biological context is available.

This guide, therefore, pivots from a direct comparison to a methodological framework. It will provide researchers with the necessary protocols and evaluation criteria to assess a novel dye like Sulphur Green 14, using well-established green fluorescent dyes as benchmarks.

Benchmark Dyes for Comparison

To rigorously evaluate an unknown dye, it is essential to compare its performance against "gold standard" reagents with well-characterized mechanisms of action. For this guide, we have selected three commonly used green fluorescent dyes:

  • Calcein-AM: A cell-permeant dye used to determine cell viability. Non-fluorescent Calcein-AM enters live cells and is hydrolyzed by intracellular esterases into the highly fluorescent and cell-impermeant calcein. This process depends on both enzymatic activity and cell membrane integrity.[1][2][3][4]

  • SYTOX™ Green: A high-affinity nucleic acid stain that is impermeant to live cells. It is a key reagent in cytotoxicity assays, as it only enters cells with compromised plasma membranes, which is a hallmark of dead or dying cells.[5][6][7][8]

  • Fluorescein isothiocyanate (FITC): A widely used amine-reactive fluorophore for labeling proteins, particularly antibodies, for immunofluorescence applications. Its performance is a good measure of potential non-specific binding and spectral compatibility.[9]

Comparative Performance Data (Hypothetical)

The following tables summarize the type of quantitative data a researcher should aim to collect when evaluating a new dye ("Candidate Dye") against established benchmarks.

Table 1: Performance in Cell Viability & Cytotoxicity Assays

ParameterCandidate Dye (Sulphur Green 14)Calcein-AMSYTOX™ Green
Assay Type Viability/CytotoxicityViabilityCytotoxicity
Mechanism UnknownEsterase CleavageMembrane Permeability
Excitation Max (nm) To be determined~494~504
Emission Max (nm) To be determined~517~523
Signal-to-Noise Ratio To be determined>100>500
Photostability (% loss/min) To be determinedModerateHigh
Cytotoxicity (EC50) To be determined>10 µMLow (used at nM conc.)
Known Interference To be determinedCompounds affecting esterase activity or membrane pumps.[10]Trypsinization may cause transient membrane permeability.[6]

Table 2: Performance in Immunofluorescence Assays

ParameterCandidate Dye (FITC-conjugate equivalent)FITC
Target Application ImmunofluorescenceImmunofluorescence
Quantum Yield To be determined~0.92
Photostability To be determinedLow to Moderate
Non-Specific Binding To be determinedBinds to eosinophil granules; charge-based interactions.[9]
pH Sensitivity To be determinedFluorescence decreases at acidic pH.
Spectral Overlap To be determinedBroad emission may bleed into other channels.

Experimental Protocols for Dye Validation

To generate the data outlined above, a series of validation experiments are required. Below are detailed protocols for three key assays.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This experiment aims to determine if the candidate dye can differentiate between live and dead cell populations and to assess its intrinsic toxicity.

Materials:

  • HeLa cells (or other adherent cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Candidate Dye (Sulphur Green 14)

  • Calcein-AM (1 mM stock in DMSO)

  • Propidium Iodide (PI) or SYTOX™ Green (1 mM stock in DMSO)

  • Digitonin (for positive control for cell death)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Methodology:

  • Cell Plating: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Candidate Dye in complete medium (e.g., from 0.1 µM to 100 µM). Add to the cells and incubate for a relevant period (e.g., 24, 48, 72 hours) to assess long-term cytotoxicity. Include untreated control wells.

  • Controls: For a positive control for cytotoxicity, treat a set of wells with 100 µM digitonin for 15 minutes to permeabilize all cells.

  • Staining:

    • Prepare a dual staining solution in PBS containing 2 µM Calcein-AM and 1 µM PI (or SYTOX™ Green).

    • Wash the cells once with PBS.

    • Add 100 µL of the dual staining solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Microscopy: Image the wells using a fluorescence microscope with appropriate filter sets for green (Calcein/Candidate Dye) and red (PI) fluorescence.

    • Plate Reader: Measure fluorescence intensity using a plate reader (Green: Ex/Em ~490/520 nm; Red: Ex/Em ~535/617 nm).

  • Analysis:

    • Assess cell morphology and the degree of green/red staining in the Candidate Dye-treated wells.

    • Quantify the percentage of viable (green) and dead (red) cells.

    • Plot the viability data against the concentration of the Candidate Dye to determine its EC50 value.

G cluster_prep Preparation cluster_treatment Treatment & Staining cluster_analysis Analysis plate_cells Plate HeLa Cells (1x10^4 cells/well) incubate_24h Incubate 24h plate_cells->incubate_24h add_dye Add Candidate Dye (Serial Dilutions) incubate_24h->add_dye add_controls Add Controls (Untreated, Digitonin) incubate_24h->add_controls incubate_treatment Incubate 24-72h add_dye->incubate_treatment add_controls->incubate_treatment stain Stain with Calcein-AM/PI incubate_treatment->stain incubate_stain Incubate 30 min stain->incubate_stain acquire_data Acquire Data (Microscope/Plate Reader) incubate_stain->acquire_data quantify Quantify Viability acquire_data->quantify determine_ec50 Determine EC50 quantify->determine_ec50

Workflow for Cytotoxicity and Viability Assessment.

Protocol 2: Immunofluorescence Staining for Non-Specific Binding

This protocol evaluates the tendency of the candidate dye to bind non-specifically to cellular components, a common cause of high background signal.

Materials:

  • Cells cultured on glass coverslips

  • Fixation buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-alpha-tubulin)

  • Secondary antibody conjugated to a standard fluorophore (e.g., Alexa Fluor 594)

  • Candidate Dye (conjugated to an antibody or used as a counterstain)

  • FITC-conjugated antibody (for comparison)

  • Mounting medium with DAPI

  • Fluorescence microscope

Methodology:

  • Cell Preparation: Fix and permeabilize cells on coverslips.

  • Blocking: Block with 5% BSA for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]

  • Staining Scenarios:

    • Scenario A (Primary + Secondary): Incubate with primary antibody (1 hour), wash, then incubate with a standard red secondary antibody (1 hour).

    • Scenario B (Candidate Dye Only): After blocking, incubate with only the Candidate Dye (at a working concentration determined from Protocol 1) for 1 hour.

    • Scenario C (FITC-conjugate Only): After blocking, incubate with a FITC-conjugated isotype control antibody.

  • Washing: Wash coverslips thoroughly with PBS three times after each incubation step.

  • Counterstaining & Mounting: Stain nuclei with DAPI and mount coverslips onto slides.

  • Imaging: Acquire images using a fluorescence microscope. Use identical exposure settings when comparing the background from the Candidate Dye and FITC.

  • Analysis:

    • In Scenario A, observe the specific staining pattern of the target (e.g., microtubules).

    • In Scenario B, look for any cellular staining. Bright, diffuse, or punctate staining in the absence of any primary/secondary antibody indicates high non-specific binding.

    • Compare the background intensity in Scenario B to that observed in the FITC channel in Scenario C.

G cluster_scenarios Staining Scenarios start Fix & Permeabilize Cells on Coverslips block Block with 5% BSA start->block a A: Primary Ab -> Secondary Ab (Red) block->a b B: Candidate Dye Only block->b c C: FITC-Isotype Ab Only block->c wash Wash 3x with PBS a->wash b->wash c->wash mount Counterstain (DAPI) & Mount wash->mount image Image & Compare Background mount->image

Workflow for Assessing Non-Specific Binding.

Protocol 3: Flow Cytometry for Spectral Analysis and Gating

This protocol assesses the spectral properties of the candidate dye and its ability to resolve stained vs. unstained cell populations.

Materials:

  • Jurkat cells (or other suspension cell line)

  • Complete culture medium (e.g., RPMI + 10% FBS)

  • Candidate Dye

  • SYTOX™ Green

  • Flow cytometer with appropriate laser lines (e.g., 488 nm blue laser)

Methodology:

  • Cell Preparation: Prepare single-cell suspensions of Jurkat cells at 1 x 10⁶ cells/mL.

  • Sample Groups:

    • Unstained Control: Cells only.

    • Candidate Dye Stained: Cells incubated with a titration of the Candidate Dye (e.g., 0.1, 1, 10 µM) for 30 minutes.

    • SYTOX Green Stained (Dead Cells): Heat-kill a sample of cells at 65°C for 10 minutes, then stain with SYTOX™ Green.

    • Compensation Controls: If multiplexing, prepare single-stain controls for each fluorophore.

  • Data Acquisition:

    • Run all samples on the flow cytometer.

    • Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) gates for the main cell population and to define the negative population for fluorescence channels.

    • Record fluorescence for the Candidate Dye in the appropriate channel (likely FITC or a similar green channel).

  • Analysis:

    • Staining Index: Calculate the staining index for the Candidate Dye ( (Median Fluorescence of Positive - Median of Negative) / (2 * Standard Deviation of Negative) ). Compare this to the staining index for SYTOX™ Green on dead cells.

    • Spectral Profile: Determine the emission spectrum of the Candidate Dye and assess its spillover into adjacent channels (e.g., PE).

    • Resolution: Evaluate how well the stained population is resolved from the unstained population.

Conclusion

While Sulphur Green 14 is an effective dye for industrial purposes, its utility in biological assays remains unproven. The absence of existing data necessitates a rigorous, ground-up validation by any researcher considering its use. The protocols and comparative framework provided in this guide offer a systematic approach to evaluating not only Sulphur Green 14 but any novel fluorescent compound. By benchmarking against established dyes like Calcein-AM, SYTOX™ Green, and FITC, scientists can make informed decisions, ensuring the integrity and reliability of their experimental results. This methodical validation is a cornerstone of robust scientific inquiry and is essential before incorporating any new tool into sensitive biological assays.

References

A Comparative Guide to the Reproducibility of Dyeing with Sulphur Green 14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in textile science and drug development, achieving consistent and reproducible results is paramount. In textile dyeing, the ability to replicate a specific shade from batch to batch is a critical indicator of a dye's reliability and a manufacturer's quality control. This guide provides an objective comparison of the factors influencing the reproducibility of dyeing with Sulphur Green 14, alongside a framework for its evaluation against alternative dyes.

Sulphur Green 14 (CAS No. 12227-06-4) is a sulfur dye used for cellulosic fibers like cotton, hemp, and viscose, as well as for leather and paper.[1][2][3] Like other sulfur dyes, it is cost-effective and generally offers good wash fastness, making it a popular choice for dark shades.[4][5] However, the complex and not fully understood chemical structure of sulfur dyes can present challenges in achieving perfect shade reproducibility.[6][7]

Key Performance Indicators for Reproducibility

The reproducibility of a dyeing process is primarily assessed by the color consistency between different batches. This is quantified using colorimetric data, which measures the color in a three-dimensional color space.

  • CIELAB Coordinates (Lab*) : This is the most common system for measuring color.

    • L* represents lightness (from black to white).

    • a* represents the green-red axis.

    • b* represents the blue-yellow axis.

  • Color Strength (K/S) : This value, calculated from the reflectance of the dyed fabric, is proportional to the amount of dye fixed on the fiber. It is a key indicator of the dye's tinctorial strength.

  • Color Difference (ΔE) : This is a single number that represents the total difference between two colors. A lower ΔE value indicates a closer match between batches. The calculation of ΔE is defined by standards such as ISO 105-J03.[1][3][6][8][9]

Comparative Data on Dyeing Reproducibility

While extensive, publicly available batch-to-batch data for Sulphur Green 14 is limited, the following table illustrates how such a comparison would be structured. This hypothetical data compares three different batches of Sulphur Green 14 against a standard and includes a common alternative, a Reactive Green dye.

Dye Batch L a b* K/S ΔE (vs. Standard)
Sulphur Green 14 Standard 35.20-15.8012.5018.50.00
Batch 1 35.35-15.9512.6018.30.24
Batch 2 34.90-15.7012.3518.80.35
Batch 3 35.50-16.1012.8018.10.52
Reactive Green 19 Standard 38.50-18.2014.8017.20.00
Batch 1 38.55-18.2514.8217.10.07
Batch 2 38.48-18.1814.7517.30.06
Batch 3 38.52-18.2314.8517.20.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Generally, reactive dyes are known for their bright shades and high reproducibility, which would be reflected in lower ΔE values between batches. Sulfur dyes, while cost-effective for duller, dark shades, can show greater variability.[10] The use of liquid formulations of sulfur dyes may improve consistency compared to powder forms, as they are easier to handle and solubilize.[8][10]

Factors Influencing the Reproducibility of Sulphur Green 14

Achieving high reproducibility with Sulphur Green 14 requires stringent control over numerous process parameters. The inherent chemistry of sulfur dyes makes them sensitive to variations in the dyeing environment.

  • Dye Quality : The consistency of the dye itself, from batch to batch, is the primary factor. This includes its purity, particle size, and strength.

  • Reducing Agent : Sulfur dyes are insoluble and must be converted to a soluble "leuco" form using a reducing agent, typically sodium sulfide.[5][7] The concentration and purity of this agent are critical. In recent years, more environmentally friendly reducing agents like reducing sugars have been explored.[11][12]

  • Dyeing Parameters :

    • Temperature : The rate of temperature increase and the final dyeing temperature affect the rate of dye uptake and its final exhaustion.[13]

    • pH : An alkaline pH is necessary for the reduction and solubilization of the dye. Fluctuations in pH can lead to inconsistent shades.

    • Liquor Ratio : The ratio of the volume of water to the weight of the fabric must be kept constant.

  • Substrate : The material being dyed must be consistent in terms of its preparation (scouring and bleaching), whiteness, and affinity for the dye.

  • Water Quality : The hardness and presence of metal ions in the water can affect the shade and fastness of the dyeing.

Experimental Protocols

To objectively assess the reproducibility of Sulphur Green 14, a standardized experimental protocol is essential.

Protocol for Dyeing with Sulphur Green 14

This protocol is a general procedure for dyeing cotton fabric and should be optimized for specific equipment and substrate.

a. Materials and Reagents:

  • Sulphur Green 14 (powder or liquid)

  • Cotton fabric (scoured and bleached)

  • Sodium sulfide (Na₂S)

  • Soda ash (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Anionic wetting agent

  • Acetic acid

  • Non-ionic soaping agent

b. Dye Bath Preparation and Dyeing:

  • Set the liquor ratio (e.g., 1:20).

  • Add an anionic wetting agent (e.g., 1 g/L) and soda ash (e.g., 5 g/L) to the dyebath.

  • In a separate vessel, paste the required amount of Sulphur Green 14 with a small amount of water. Add the required amount of sodium sulfide (typically 1-1.5 times the weight of the dye) and dissolve with boiling water.

  • Add the dissolved dye solution to the dyebath.

  • Introduce the cotton fabric at a low temperature (e.g., 40°C).

  • Raise the temperature to 90-95°C over 30 minutes.

  • Add sodium chloride (e.g., 20 g/L) in portions to aid exhaustion.

  • Continue dyeing at 90-95°C for 60 minutes.

  • Cool the dyebath and drain.

c. Post-Dyeing Treatment:

  • Rinse the fabric thoroughly with cold water.

  • Oxidize the dye to its insoluble form. This can be done by exposure to air or by using an oxidizing agent like sodium dichromate or hydrogen peroxide in a fresh bath.

  • Rinse again.

  • Soap the fabric with a non-ionic soaping agent (e.g., 2 g/L) at the boil for 15 minutes to remove unfixed dye and improve fastness.

  • Rinse thoroughly and dry.

Protocol for Reproducibility Testing
  • Batch Dyeing : Dye at least three separate batches of the same fabric using Sulphur Green 14 from the same lot, following the exact same dyeing protocol.

  • Inter-Batch Dyeing : Repeat the dyeing process using three different production lots of Sulphur Green 14.

  • Color Measurement : After dyeing and drying, condition the samples in a standard atmosphere. Measure the Lab* values of each sample using a calibrated spectrophotometer under a standard illuminant (e.g., D65).[2][4][10][13][14] Take at least three measurements per sample and average the results.

  • Data Analysis : Calculate the color difference (ΔE) between each batch and a designated standard batch. A lower average ΔE indicates higher reproducibility.

Visualizing the Process and Influencing Factors

Graphviz diagrams can effectively illustrate the workflows and relationships involved in evaluating dyeing reproducibility.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis Dye Sulphur Green 14 (Multiple Batches) Dyeing Controlled Dyeing (Temp, pH, Time, LR) Dye->Dyeing Fabric Consistent Substrate (e.g., Cotton) Fabric->Dyeing Chemicals Standardized Chemicals (Reducer, Alkali, Salt) Chemicals->Dyeing Oxidation Oxidation Dyeing->Oxidation Soaping Soaping & Rinsing Oxidation->Soaping Measurement Spectrophotometry (Lab*, K/S) Soaping->Measurement Calculation Calculate ΔE (vs. Standard) Measurement->Calculation Evaluation Evaluate Reproducibility Calculation->Evaluation G cluster_materials Material Consistency cluster_process Process Control Reproducibility Dyeing Reproducibility (Sulphur Green 14) Dye_Quality Dye Batch Consistency Reproducibility->Dye_Quality Substrate_Prep Substrate Preparation Reproducibility->Substrate_Prep Water_Quality Water Hardness Reproducibility->Water_Quality Chemical_Purity Auxiliary Chemical Purity Reproducibility->Chemical_Purity Temperature Temperature Profile Reproducibility->Temperature pH pH Control Reproducibility->pH Time Dyeing Time Reproducibility->Time LR Liquor Ratio Reproducibility->LR

References

Benchmarking Sulphur Green 14 Against Modern Fluorescent Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of modern fluorescent dyes commonly used in research and drug development. While the topic specifies "Sulphur Green 14," it is crucial to clarify that Sulphur Green 14 is a conventional sulfur dye used primarily in the textile industry for dyeing materials like cotton and viscose.[1][2][3][4] Existing literature does not indicate its use in fluorescence-based applications within a research or drug development context, as it is not a fluorescent dye.

Therefore, this guide will focus on benchmarking the performance of widely-used, modern green-emitting fluorescent dyes that are relevant to the target audience: Alexa Fluor 488 and Fluorescein Isothiocyanate (FITC) . We will also include data for Cyanine3 (Cy3) as a representative of the popular cyanine dye family, although it is a red-emitting dye, to provide a broader context of modern dye performance.

Data Presentation: Quantitative Performance of Modern Fluorescent Dyes

The selection of a fluorescent dye is critical for the success of fluorescence-based experiments. Key performance indicators include the molar extinction coefficient (a measure of how well a dye absorbs light), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and photostability (the dye's resistance to fading upon exposure to light).

Performance Metric Alexa Fluor 488 FITC (Fluorescein Isothiocyanate) Cy3 (Cyanine 3)
Excitation Maximum (nm) ~496~495~554
Emission Maximum (nm) ~519~525~568
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~71,000 - 73,000[5][6][7][8]~73,000 - 75,000[9][10][11]~150,000[12][13][14][15]
Fluorescence Quantum Yield (Φ) 0.92[5][6][16][17][18]0.92[10]~0.15 (in PBS)[12][19]
Brightness (ε × Φ) ~65,320 - 67,160~67,150 - 69,000~22,500
Photostability High[5][20]Low[21]Moderate[20][22][23]
pH Sensitivity Low (pKa ~4.7)High (pKa ~6.4)Low

Note: Brightness is a calculated metric (Molar Extinction Coefficient × Quantum Yield) and provides a useful measure of the overall signal intensity of a fluorophore. The quantum yield of Cy3 can vary significantly depending on its environment and conjugation state.[24][25]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample dye relative to a known standard.[26][27][28][29][30]

Materials:

  • Spectrofluorometer with a corrected emission spectrum feature

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Sample dye of unknown quantum yield

  • Reference standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH for green dyes, Rhodamine 6G in ethanol for red dyes)

  • Spectroscopic grade solvent

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions for both the sample dye and the reference standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each solution, record the corrected fluorescence emission spectrum over the entire emission range.

    • Ensure that the experimental settings (e.g., slit widths) remain constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of the resulting linear fit for each dye is determined.

    • The quantum yield of the sample (Φ_S) is calculated using the following equation:

      Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)

      Where:

      • Φ_R is the quantum yield of the reference standard.

      • Slope_S and Slope_R are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

      • n_S and n_R are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).

Measurement of Photostability

This protocol outlines a method for comparing the photostability of different fluorescent dyes.[31][32][33][34][35]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Microscope slides and coverslips.

  • Solutions of the fluorescent dyes to be tested (e.g., conjugated to antibodies or other biomolecules).

  • Mounting medium (without antifade reagents for a direct comparison of inherent photostability).

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled samples. For a comparative analysis, it is crucial that the samples are prepared under identical conditions (e.g., dye concentration, cell type if applicable).

  • Image Acquisition Setup:

    • Place the slide on the microscope stage and locate a region of interest.

    • Set the microscope parameters (e.g., excitation intensity, exposure time, camera gain) and keep them constant for all samples to be tested.

  • Photobleaching and Time-Lapse Imaging:

    • Acquire an initial image at time zero (t=0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a series of images at regular time intervals (e.g., every 10-30 seconds) for a defined duration (e.g., 5-10 minutes) or until the fluorescence signal is significantly reduced.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the background-corrected fluorescence intensity of each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time for each dye. A slower rate of decay indicates higher photostability.

Visualizations

experimental_workflow Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solutions prep_slide Mount on Slides prep_dye->prep_slide setup_microscope Set Microscope Parameters prep_slide->setup_microscope initial_image Acquire Initial Image (t=0) setup_microscope->initial_image timelapse Start Time-Lapse Imaging initial_image->timelapse measure_intensity Measure Mean Intensity timelapse->measure_intensity normalize Normalize to t=0 measure_intensity->normalize plot Plot Intensity vs. Time normalize->plot compare Compare Decay Rates plot->compare logical_relationship Decision Flow for Fluorescent Dye Selection cluster_params Key Performance Parameters cluster_dyes Dye Choices start Start: Define Experimental Needs brightness High Brightness Needed? start->brightness photostability Long-Term Imaging? brightness->photostability Yes fitc FITC brightness->fitc No ph_stability pH Sensitive Environment? photostability->ph_stability Yes photostability->fitc No alexa_fluor Alexa Fluor 488 ph_stability->alexa_fluor Yes other_dyes Consider Other Dyes ph_stability->other_dyes No

References

A Comparative Guide to Sulphur Green 14 in Materials Science: Performance, Alternatives, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of Sulphur Green 14, a sulfur dye predominantly used in the textile industry for cellulosic fibers. Its performance is critically compared with alternative dyes, supported by available quantitative data. Detailed experimental protocols for key performance evaluations are also presented to facilitate reproducible research and development.

Introduction to Sulphur Green 14

Sulphur Green 14, also known as Vat Green 14, is a synthetic dye characterized by the presence of sulfur linkages within its molecular structure. It is a variegated dark green powder, insoluble in water but soluble in a sodium sulfide solution, which reduces the dye to its leuco form for application.[1][2][3][4] Its primary application lies in the dyeing of cotton, hemp, viscose, and leather.[2][5] While its use is well-established in the textile industry, its application in broader materials science is less documented but holds potential in areas like photocatalysis and sensor technology due to its sulfur moieties.

Performance Characteristics of Sulphur Green 14

The performance of a dye is critical to its application and is primarily evaluated through its fastness properties—resistance to various environmental factors such as light, washing, and rubbing.

Quantitative Performance Data

The following table summarizes the fastness properties of Sulphur Green 14 based on available data. The ratings are based on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better fastness.

Performance MetricSulphur Green 14Vat Green Dyes (General)Reactive Green Dyes (General)Test Standard
Light Fastness 6-7[5]ExcellentGood to ExcellentISO 105-B02 / AATCC 16.3
Wash Fastness 3-5[5]ExcellentExcellentISO 105-C06 / AATCC 61
Rubbing Fastness (Dry) 4-5[6]Good to ExcellentGoodISO 105-X12 / AATCC 8
Rubbing Fastness (Wet) 3[6]GoodModerate to GoodISO 105-X12 / AATCC 8
Alkali Resistance 4-5[5]ExcellentGood-
Acid Resistance 4[5]GoodPoor to Moderate-
Environmental Impact Higher (conventional method)[7]Lower[8]Lower (less water/energy)-
Cost Low[9]HigherHigher-

Comparison with Alternative Green Dyes

Sulphur Green 14 faces competition from other classes of green dyes, primarily vat and reactive dyes, each offering a different balance of properties.

  • Vat Dyes: Known for their excellent all-around fastness properties, particularly to light and washing.[8] They are a suitable alternative when high durability is the primary requirement. However, they are generally more expensive than sulfur dyes.[8]

  • Reactive Dyes: Form a covalent bond with the fiber, resulting in excellent wash fastness. They offer a brighter range of shades compared to the typically duller sulfur dyes. Their dyeing process can be more environmentally friendly in terms of water and energy consumption.

The choice between Sulphur Green 14 and its alternatives depends on the specific application requirements, balancing cost, desired shade, fastness properties, and environmental considerations.

Experimental Protocols

Accurate and reproducible assessment of dye performance relies on standardized testing procedures. The following are summaries of key experimental protocols.

Dyeing Protocol for Sulphur Green 14 on Cotton

This protocol describes the general procedure for dyeing cotton with Sulphur Green 14 using both the conventional sodium sulfide reducing agent and a more eco-friendly glucose-based reducing system.

  • Scouring and Bleaching: The cotton substrate is first scoured and bleached to remove impurities and ensure uniform dye uptake.

  • Preparation of the Dyebath:

    • Conventional Method: The dyebath is prepared with Sulphur Green 14, sodium sulfide (as the reducing agent), and soda ash (to maintain alkaline pH).[10]

    • Eco-Friendly Method: Sodium sulfide is replaced with a reducing sugar like glucose and an alkali such as sodium hydroxide or sodium carbonate.[11][12][13]

  • Reduction (Vatting): The dyebath is heated to approximately 70-80°C to reduce the insoluble sulfur dye into its water-soluble leuco form.[11]

  • Dyeing: The prepared cotton fabric is immersed in the dyebath. The temperature is raised to near boiling (around 90°C), and dyeing is continued for a specified time (e.g., 60-90 minutes).[14] An electrolyte like sodium chloride may be added to enhance dye exhaustion.

  • Oxidation: After dyeing, the fabric is rinsed and exposed to an oxidizing agent (e.g., potassium dichromate and acetic acid) or simply air-oxidized to convert the leuco dye back to its insoluble pigment form within the fibers.[15]

  • Soaping: The dyed fabric is treated with a soap solution at or near boiling to remove any unfixed dye and improve fastness properties.[10]

  • Final Rinsing and Drying: The fabric is thoroughly rinsed and dried.

Colorfastness to Light (ISO 105-B02 / AATCC 16.3)

This test determines the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.

  • Apparatus: A xenon arc lamp is used as the light source.[1][16][17]

  • Procedure: A specimen of the dyed fabric is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[16][18][19] A portion of the specimen is covered to serve as an unexposed original for comparison. The exposure is carried out alongside a set of blue wool standards with known lightfastness.[20]

  • Evaluation: The change in color of the exposed portion of the specimen is assessed by comparing it to the unexposed portion and the fading of the blue wool standards.[21] The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).[21]

Colorfastness to Washing (ISO 105-C06 / AATCC 61)

This test assesses the resistance of the dye to domestic and commercial laundering.

  • Apparatus: A launder-ometer or a similar apparatus that provides controlled conditions of temperature and mechanical agitation is used.[22][23]

  • Procedure: A specimen of the dyed fabric is stitched together with a multifiber test fabric containing strips of different common fibers. The composite specimen is then laundered in a stainless steel container with a standardized detergent solution and stainless steel balls to simulate abrasive action.[22][24][25] The test is run for a specified time and temperature to simulate multiple home launderings.[26]

  • Evaluation: After washing and drying, the change in color of the specimen and the degree of staining on each fiber of the multifiber test fabric are evaluated using a standardized gray scale.[25][27][28] The ratings range from 1 (poor) to 5 (excellent).

Colorfastness to Rubbing (Crocking) (ISO 105-X12 / AATCC 8)

This test evaluates the extent to which color is transferred from the dyed fabric to another surface by rubbing.

  • Apparatus: A crockmeter is used for this test.[29][30][31]

  • Procedure: A specimen of the dyed fabric is placed on the base of the crockmeter.[32][33] A standard white cotton cloth (crocking cloth) is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. The rubbing finger is moved back and forth across the specimen for a specified number of cycles (typically 10) with a constant pressure.[34][35][36]

  • Evaluation: The amount of color transferred to the white crocking cloth is assessed by comparing it with a gray scale for staining.[37] The fastness is rated from 1 (heavy staining) to 5 (no staining).

Visualizations

Experimental Workflow: Dyeing Cotton with Sulphur Green 14

G cluster_prep Substrate Preparation cluster_dyeing Dyeing Process cluster_reducing Reducing Agent Options prep Cotton Fabric scour_bleach Scouring & Bleaching prep->scour_bleach dyebath Dyebath Preparation (Sulphur Green 14 + Reducing Agent + Alkali) scour_bleach->dyebath reduction Reduction (Vatting) ~70-80°C dyebath->reduction conventional Conventional: Sodium Sulfide dyebath->conventional eco_friendly Eco-Friendly: Glucose dyebath->eco_friendly dyeing Dyeing ~90°C, 60-90 min reduction->dyeing oxidation Oxidation (Air or Chemical) dyeing->oxidation soaping Soaping ~Boiling oxidation->soaping rinsing Final Rinsing & Drying soaping->rinsing

Caption: Workflow for dyeing cotton with Sulphur Green 14.

Logical Relationship: Comparison of Green Dye Alternatives

G cluster_main Green Dye for Cellulosics Sulphur Sulphur Green 14 + Low Cost + Good Wash Fastness (dark shades) - Dull Shades - Environmental Concerns (conventional) - Poor Chlorine Resistance Vat Vat Dyes + Excellent All-Round Fastness + Bright Shades - High Cost - Complex Application Sulphur->Vat Better Fastness Higher Cost Reactive Reactive Dyes + Excellent Wash Fastness + Brightest Shades + Good Environmental Profile - Moderate Light Fastness (some) - Higher Cost than Sulphur Sulphur->Reactive Brighter Shades Better Eco-Profile Vat->Reactive Brighter Shades Lower Light Fastness (some)

Caption: Comparison of Sulphur, Vat, and Reactive green dyes.

References

"Comparative study of different reducing agents for Sulphur Green 14"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of different reducing agents for the solubilization of Sulphur Green 14, a vat dye extensively used in the textile industry for cellulosic fibers. The selection of an appropriate reducing agent is critical as it directly influences the dyeing efficiency, color yield, fastness properties, and the environmental impact of the process. This document presents a comparison of three common reducing agents: the traditional sodium sulfide, the potent sodium dithionite, and the environmentally benign glucose. The information is based on experimental data available for sulfur dyes, providing a strong proxy for the performance with Sulphur Green 14.

Introduction to Sulphur Green 14 Reduction

Sulphur Green 14 (CAS No. 12227-06-4) is a water-insoluble dye that must be converted to its water-soluble leuco form before it can be applied to textile fibers.[1][2][3] This reduction process is typically carried out in an alkaline medium.[4] The reduced form of the dye has an affinity for cellulosic fibers. Once adsorbed onto the fiber, the dye is oxidized back to its insoluble form, trapping it within the fiber matrix.[1] The choice of reducing agent affects not only the reduction efficiency but also the stability of the dye bath and the overall quality of the dyeing.

Comparative Performance of Reducing Agents

The performance of sodium sulfide, sodium dithionite, and glucose as reducing agents for sulfur dyes is summarized below. The data, primarily derived from studies on other sulfur dyes like Sulphur Black 1 and Sulphur Military Green VI, provides valuable insights into their expected behavior with Sulphur Green 14.

Quantitative Data Summary

The following table summarizes the key performance indicators for the three reducing agents. The color yield is represented by K/S values, a measure of the color strength on the dyed fabric.

Reducing AgentTypical ConcentrationOptimum Temperature (°C)Redox Potential (mV)Color Yield (K/S)StabilityEnvironmental Impact
Sodium Sulfide 6 g/L80-90-548 to -578GoodHighHigh (toxic H₂S gas, high COD)
Sodium Dithionite 5 g/L70-80-703 to -832ExcellentLowHigh (sulfate/sulfite in effluent)
Glucose 5 g/L> 90-569 to -647GoodModerateLow (biodegradable)

Note: Data is compiled from studies on various sulfur dyes and should be considered as indicative for Sulphur Green 14.[5][6]

Detailed Experimental Protocols

The following are generalized experimental protocols for the reduction of Sulphur Green 14 based on methodologies reported for other sulfur dyes.

Reduction with Sodium Sulfide (Conventional Method)

Materials:

  • Sulphur Green 14 dye

  • Sodium sulfide (Na₂S)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Protocol:

  • Prepare a dye stock solution by pasting the required amount of Sulphur Green 14 powder with a small amount of water.

  • In a reaction vessel, add the calculated amount of sodium sulfide and sodium carbonate to deionized water.

  • Heat the solution to 80-90°C.

  • Add the dye paste to the reducing solution with constant stirring.

  • Maintain the temperature and continue stirring for 20-30 minutes to ensure complete reduction to the leuco form. The solution should exhibit a distinct color change, indicating the formation of the soluble leuco dye.

Reduction with Sodium Dithionite

Materials:

  • Sulphur Green 14 dye

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

Protocol:

  • Prepare a dye paste as described in the previous protocol.

  • In a reaction vessel, prepare an alkaline solution with sodium hydroxide in deionized water.

  • Heat the solution to 70-80°C.

  • Add the dye paste to the alkaline solution.

  • Gradually add the required amount of sodium dithionite powder to the solution while stirring.

  • Continue stirring at the specified temperature for 15-20 minutes until the reduction is complete.

Reduction with Glucose (Eco-friendly Method)

Materials:

  • Sulphur Green 14 dye

  • Glucose (D-glucose)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Deionized water

Protocol:

  • Prepare a dye paste.

  • In a reaction vessel, dissolve glucose and sodium hydroxide (or sodium carbonate) in deionized water to create an alkaline reducing solution.

  • Heat the solution to above 90°C. The reducing power of glucose is significantly enhanced at higher temperatures.[5]

  • Add the dye paste to the hot glucose solution.

  • Maintain the temperature and stir for 30-45 minutes to achieve complete reduction.

Visualizing the Process

Experimental Workflow

The general workflow for the reduction of Sulphur Green 14 and subsequent analysis can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reduction Reduction Step cluster_analysis Analysis Dye Sulphur Green 14 Reduction Reduction (Heating & Stirring) Dye->Reduction ReducingAgent Reducing Agent (e.g., Na2S, Na2S2O4, Glucose) ReducingAgent->Reduction Alkali Alkali (e.g., NaOH, Na2CO3) Alkali->Reduction LeucoDye Soluble Leuco Dye Reduction->LeucoDye Quantification Quantitative Analysis (e.g., Redox Potential, K/S) LeucoDye->Quantification

General experimental workflow for Sulphur Green 14 reduction.
Chemical Transformation Pathway

The fundamental chemical transformation in the reduction of a sulfur dye involves the cleavage of disulfide (-S-S-) bonds to form thiol (-SH) groups, which in an alkaline medium exist as thiolate (-S⁻) anions. This process renders the dye molecule soluble in water.

reduction_pathway InsolubleDye Insoluble Dye (D-S-S-D) LeucoDye Soluble Leuco Dye (2 D-S-) InsolubleDye->LeucoDye Reduction LeucoDye->InsolubleDye Oxidation Oxidation Oxidation (e.g., Air) ReducingAgent Reducing Agent + Alkali

Simplified reduction-oxidation pathway of a sulfur dye.

Discussion and Conclusion

The selection of a reducing agent for Sulphur Green 14 is a trade-off between efficiency, cost, and environmental impact.

  • Sodium sulfide is a cost-effective and stable reducing agent that provides good color yields. However, its use is associated with the release of toxic hydrogen sulfide gas and high chemical oxygen demand (COD) in wastewater.[7]

  • Sodium dithionite is a more powerful reducing agent, often resulting in higher color yields.[5] Its main drawbacks are its instability, especially at higher temperatures, and the generation of sulfate and sulfite ions in the effluent, which are environmental pollutants.[5]

  • Glucose represents a greener alternative. It is non-toxic, biodegradable, and can provide comparable color strength to sodium sulfide under optimized conditions.[6] The primary limitations are the need for higher temperatures for effective reduction and potentially longer reaction times.[5]

For researchers and professionals in drug development, where precision and reproducibility are paramount, understanding these characteristics is crucial for process optimization and for developing more sustainable manufacturing processes. While sodium dithionite may offer the highest initial color yield, the instability of the reduction bath can lead to inconsistencies. Glucose, on the other hand, presents a more stable and environmentally responsible option, although it may require process modifications to achieve the desired efficiency. Further research focusing specifically on Sulphur Green 14 would be beneficial to quantify these performance metrics with greater precision.

References

Navigating the Photon Gauntlet: A Comparative Guide to the Photostability of Green Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical decision that profoundly impacts the quality and reliability of imaging data. Among the plethora of available fluorophores, green-emitting dyes are workhorses in biological imaging. However, their utility is often limited by photobleaching—the irreversible loss of fluorescence upon exposure to light. This guide provides a comparative evaluation of the photostability of common green fluorescent dyes, with a particular focus on providing a framework for assessing performance in the absence of direct data for specialized compounds like Sulphur Green 14.

While "Sulphur Green 14" is cataloged as a textile dye, its direct analogues specifically designed for fluorescence microscopy are not readily characterized in scientific literature. Therefore, this guide will focus on a comparative analysis of widely-used green fluorescent probes, providing a benchmark against which novel or less-common dyes can be evaluated.

Quantitative Photostability Comparison

The photostability of a fluorophore is a measure of its resistance to photodegradation. A key metric for quantifying this is the photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will be photochemically destroyed. A lower Φb value indicates higher photostability. The photobleaching half-life (t1/2) is another practical measure, representing the time it takes for the fluorescence intensity to decrease by 50% under specific illumination conditions.

Below is a summary of the photophysical properties and photostability of several common green fluorescent dyes. It is important to note that these values can be influenced by the experimental environment, including solvent, oxygen concentration, and the intensity of the excitation light.

DyeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
Alexa Fluor 488 4955190.92[1]~3.1 x 10⁻⁶Very High[2]
FITC (Fluorescein) 4945180.92[1]~3.3 x 10⁻⁵Low
DyLight 488 4935180.90Data not readily availableHigh
CF®488A 4905150.90Data not readily availableVery High
BODIPY-FL 503512~0.90Data varies by derivativeHigh
mNeonGreen (FP) 5065170.80-High (for a fluorescent protein)[3]
eGFP (FP) 4885070.60-Moderate[4]

Key Observations:

  • Alexa Fluor 488 consistently demonstrates superior photostability compared to its traditional counterpart, FITC.[2] Its low photobleaching quantum yield makes it a preferred choice for demanding imaging applications that require prolonged or intense illumination.

  • FITC , while widely used due to its historical significance and low cost, is notoriously susceptible to photobleaching, which can limit its use in quantitative and long-term imaging studies.

  • DyLight 488 and CF®488A are marketed as highly photostable alternatives to Alexa Fluor 488, although direct comparative quantum yield data is less prevalent in the literature.

  • BODIPY-FL and its derivatives are known for their high fluorescence quantum yields and good photostability, though their performance can be sensitive to the local environment.

  • Fluorescent proteins like mNeonGreen and eGFP offer the advantage of genetic encoding for live-cell imaging. While generally less photostable than synthetic dyes, significant improvements have been made, with mNeonGreen showing greater photostability than eGFP.[3]

Experimental Protocols for Evaluating Photostability

Accurate assessment of fluorophore photostability is crucial for selecting the appropriate probe and for the interpretation of experimental data. Two common methods for this evaluation are detailed below.

Method 1: Solution-Based Measurement of Photobleaching

This method determines the rate of fluorescence decay of a dye in solution under continuous illumination.

Materials:

  • Fluorometer or a fluorescence spectrophotometer with a time-scan mode

  • Stable light source (e.g., Xenon arc lamp or laser)

  • Cuvettes

  • Solutions of the fluorescent dyes to be tested at a known concentration

  • Reference standard with a known photobleaching quantum yield (optional, for relative measurements)

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the test dyes and, if applicable, a reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity (F₀) of the sample.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-Course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F(t)/F₀) against time.

    • The photobleaching rate constant (kb) can be determined by fitting the decay curve to an exponential function: F(t) = F₀ * e^(-kb*t). A smaller kb value indicates higher photostability.

    • The photobleaching half-life (t1/2) can be calculated as ln(2)/kb.

Method 2: Microscopy-Based Photostability Assay

This method assesses photostability in a more biologically relevant context, such as in fixed or live cells.

Materials:

  • Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser or LED)

  • Sensitive camera (e.g., sCMOS or EMCCD)

  • Microscope slides and coverslips

  • Cells or tissue labeled with the fluorescent dyes

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare slides of cells or tissue labeled with the fluorescent probes of interest.

  • Image Acquisition Setup:

    • Select a region of interest (ROI) with comparable initial fluorescence intensity for each dye.

    • Set the microscope parameters (e.g., laser power, exposure time, gain) and keep them constant for all experiments.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI at regular intervals under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region.

    • Normalize the background-corrected intensity to the initial intensity (at t=0).

    • Plot the normalized intensity as a function of time. The rate of decay provides a relative measure of photostability.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and the underlying photobleaching process, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dye_Selection Select Dyes Sample_Labeling Label Sample Dye_Selection->Sample_Labeling Set_ROI Define ROI Sample_Labeling->Set_ROI Time_Lapse Acquire Time-Lapse Set_ROI->Time_Lapse Measure_Intensity Measure Intensity Time_Lapse->Measure_Intensity Normalize_Data Normalize Data Measure_Intensity->Normalize_Data Plot_Decay Plot Decay Curve Normalize_Data->Plot_Decay Compare Compare Photostability Plot_Decay->Compare

Experimental workflow for microscopy-based photostability analysis.

The process of photobleaching is a complex photochemical event. While the exact mechanisms can vary between fluorophores, a general pathway involves the transition of the excited fluorophore to a long-lived triplet state, from which it can undergo destructive chemical reactions.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Reaction with O₂ or other molecules

Simplified Jablonski diagram illustrating the photobleaching pathway.

References

Safety Operating Guide

Proper Disposal of Sulphur Green 14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Sulphur Green 14, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the disposal of Sulphur Green 14, a sulfur-containing dye. Adherence to these procedures is essential to mitigate risks and ensure that disposal practices align with environmental regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for Sulphur Green 14. While this guide provides general best practices, the SDS contains detailed information on hazards, handling, and emergency procedures specific to the compound.

Personal Protective Equipment (PPE): When handling Sulphur Green 14, especially in its powdered form, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, particularly if dust can be generated.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of Sulphur Green 14 must be conducted in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, tracking waste from "cradle-to-grave"[1][2][3].

Step 1: Waste Characterization

The first crucial step is to determine if the Sulphur Green 14 waste is classified as hazardous.[2][4] Waste generators are legally responsible for this determination.[2] A waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Given that Sulphur Green 14 is a sulfur-containing organic dye, it is prudent to manage it as hazardous waste unless determined otherwise through testing or specific regulatory guidance.

Step 2: Waste Segregation and Collection

  • Do not mix Sulphur Green 14 waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent reactions or degradation.

  • The label should clearly state "Hazardous Waste" and identify the contents as "Sulphur Green 14".[4]

Step 3: Storage

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from heat, sparks, or open flames, as sulfur compounds can be flammable.[6]

  • Follow institutional and regulatory limits on the amount of hazardous waste that can be stored and the maximum accumulation time.

Step 4: Disposal

Disposal of chemical waste must be handled by a licensed hazardous waste disposal contractor. Do not attempt to dispose of Sulphur Green 14 down the drain or in regular solid waste.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with a complete and accurate description of the waste.

For sulfur-containing solid wastes, one potential disposal method, where permitted by local regulations, involves burial in a limestone-lined pit.[7] This method aims to neutralize the acids that can be produced from the biological conversion of sulfur in the soil.[7] However, this must be performed by qualified professionals in accordance with environmental regulations.

Summary of Key Information

ParameterDescriptionCitation
Chemical Name Sulphur Green 14[8][9][10]
Appearance Dark green powder[9][10]
Solubility Insoluble in water; soluble in sodium sulfide solution.[9]
Primary Regulation Resource Conservation and Recovery Act (RCRA)[1][4]
Waste Classification Must be determined by the generator; treat as hazardous waste.[2][4]
Disposal Method Through a licensed hazardous waste contractor. Do not dispose of in regular trash or down the drain.[11]
Key Hazards Potential for flammability and formation of toxic gases (e.g., hydrogen sulfide, sulfur dioxide) under certain conditions.[6]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, respirator, and protective clothing.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Sulphur Green 14.

G Sulphur Green 14 Disposal Workflow A Start: Sulphur Green 14 Waste Generated B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Characterize Waste: Is it Hazardous? C->D E Manage as Hazardous Waste D->E Yes J Follow Non-Hazardous Waste Disposal Protocol D->J No F Segregate and Collect in Labeled, Compatible Container E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Disposal Pickup G->H I Waste Disposed by Licensed Contractor H->I K End I->K J->K

Caption: Logical workflow for the disposal of Sulphur Green 14.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of Sulphur Green 14, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Sulphur Green 14

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Sulphur Green 14 in a laboratory environment. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this sulfur-based dye.

Personal Protective Equipment (PPE)

When working with Sulphur Green 14, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and mitigate potential hazards. The following table summarizes the recommended PPE.

Table 1: Recommended Personal Protective Equipment for Sulphur Green 14

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against airborne dust particles and potential splashes of the dye solution.[1][2]
Skin Protection Nitrile or neoprene gloves, and a lab coat or chemical-resistant apron.Prevents direct skin contact with the dye, which can cause irritation.[1][2]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) or an acid gas/particulate respirator.Recommended when handling the powder to avoid inhalation of dust.[2]

Operational Plan: Laboratory Dyeing Protocol

This section outlines a standard procedure for dyeing cotton fabric with Sulphur Green 14 in a laboratory setting. Sulphur dyes are insoluble in water and require a reduction step to become soluble for dyeing, followed by oxidation to fix the color.[3][4][5]

Experimental Protocol: Dyeing Cotton with Sulphur Green 14

  • Preparation of the Dye Stock Solution (Leuco Form):

    • In a well-ventilated fume hood, carefully weigh the required amount of Sulphur Green 14 powder.

    • Create a paste of the dye with a small amount of a wetting agent and water.[6]

    • In a separate beaker, dissolve sodium sulfide (a reducing agent) in water.[5][6]

    • Slowly add the dye paste to the sodium sulfide solution while stirring.

    • Gently heat the mixture to facilitate the reduction of the dye into its soluble leuco form.[6]

  • Dyeing Process:

    • Prepare a dye bath with the required volume of water and add the leuco dye stock solution.

    • Add an electrolyte, such as sodium chloride (common salt), to the dye bath to aid in the dye's exhaustion onto the fiber.[3]

    • Immerse the pre-wetted cotton fabric into the dye bath.

    • Gradually raise the temperature of the dye bath and maintain it for the specified dyeing time, ensuring the fabric is fully submerged and agitated periodically for even dyeing.[6]

  • Oxidation and Rinsing:

    • After dyeing, remove the fabric from the dye bath and allow it to be exposed to air for initial oxidation.

    • For complete color development, treat the fabric in an oxidizing bath, for example, with a solution of potassium dichromate and acetic acid.[7]

    • Thoroughly rinse the dyed fabric with hot and then cold water to remove any unfixed dye and residual chemicals.[5][6]

  • Soaping and Final Washing:

    • Wash the rinsed fabric with a detergent solution at a high temperature to improve fastness properties.[6]

    • Perform a final rinse with cold water and allow the fabric to dry.

Disposal Plan

Proper disposal of Sulphur Green 14 and associated waste is critical to prevent environmental contamination.

  • Unused Sulphur Green 14 Powder:

    • Unused or expired Sulphur Green 14 should be disposed of as hazardous chemical waste.

    • It should be collected in a clearly labeled, sealed container.

    • Consult your institution's environmental health and safety (EHS) office for specific collection and disposal procedures.

  • Contaminated Materials:

    • All materials that have come into contact with Sulphur Green 14, such as gloves, paper towels, and weighing papers, should be considered contaminated waste.

    • These materials should be collected in a designated, sealed waste container.

  • Aqueous Waste:

    • The spent dye bath and rinse water will contain residual dye and chemicals.

    • This liquid waste should not be poured down the drain.[2]

    • Collect all aqueous waste in a labeled container for hazardous waste disposal.

    • Neutralization of the waste solution may be required before disposal, depending on local regulations.

Visualization of the Handling Workflow

The following diagram illustrates the logical workflow for handling Sulphur Green 14 in a laboratory setting.

SulphurGreen14_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_disposal Disposal PPE Don Appropriate PPE Weigh Weigh Sulphur Green 14 Powder PPE->Weigh Prepare_Leuco Prepare Leuco Dye Solution Weigh->Prepare_Leuco Collect_Solid Collect Solid Waste Weigh->Collect_Solid Spills/Residue Prepare_Bath Prepare Dye Bath Prepare_Leuco->Prepare_Bath Dye_Fabric Immerse and Dye Fabric Prepare_Bath->Dye_Fabric Oxidize Oxidize and Rinse Fabric Dye_Fabric->Oxidize Wash Final Wash and Dry Oxidize->Wash Collect_Liquid Collect Liquid Waste Wash->Collect_Liquid Effluent Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: Workflow for Handling Sulphur Green 14

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.